molecular formula C24H34N4O5S B15618410 Glimepiride-d8

Glimepiride-d8

Cat. No.: B15618410
M. Wt: 498.7 g/mol
InChI Key: WIGIZIANZCJQQY-VRLZOOMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glimepiride-d8 is a useful research compound. Its molecular formula is C24H34N4O5S and its molecular weight is 498.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H34N4O5S

Molecular Weight

498.7 g/mol

IUPAC Name

4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i7D,8D,11D,12D,13D2,14D2

InChI Key

WIGIZIANZCJQQY-VRLZOOMQSA-N

Origin of Product

United States

Foundational & Exploratory

Glimepiride-d8: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glimepiride-d8, a deuterated analog of the anti-diabetic drug Glimepiride (B1671586). Its primary application in research, particularly in the realm of drug metabolism and pharmacokinetics (DMPK), is as an internal standard for quantitative bioanalysis. This guide will delve into its properties, its critical role in ensuring data accuracy in analytical methodologies, and detailed experimental protocols.

Introduction to this compound

This compound is a stable isotope-labeled version of Glimepiride, a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[1][2] In this compound, eight hydrogen atoms in the glimepiride molecule have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically identical to Glimepiride but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard.[3][4][5]

The primary use of this compound in research is to improve the accuracy and precision of quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Glimepiride in biological matrices such as plasma and serum.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of Glimepiride and its deuterated analog, this compound, is presented below.

PropertyGlimepirideThis compoundReference(s)
Chemical Formula C₂₄H₃₄N₄O₅SC₂₄H₂₆D₈N₄O₅S[2]
Molecular Weight 490.62 g/mol ~498.7 g/mol [2]
CAS Number 93479-97-11217801-08-3[2]
Appearance White to yellowish-white crystalline powderNot specified, expected to be similar to Glimepiride[8]
Melting Point 207 °CNot specified, expected to be similar to Glimepiride[9]
Solubility Practically insoluble in water, soluble in methanolNot specified, expected to be similar to Glimepiride[10]

The Role of this compound as an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality control samples. The IS helps to correct for the variability in the analytical procedure, such as sample preparation and instrument response.[11] Stable isotope-labeled internal standards like this compound are considered the "gold standard" for quantitative mass spectrometry for several reasons:[11][12]

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Glimepiride. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any losses or variations.[3][4]

  • Co-elution: In liquid chromatography, this compound co-elutes with Glimepiride, meaning they exit the chromatography column at the same time. This is crucial for correcting matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.[12]

  • Distinct Mass-to-Charge Ratio (m/z): Due to the presence of deuterium atoms, this compound has a different mass-to-charge ratio than Glimepiride. This allows the mass spectrometer to detect and quantify both compounds simultaneously without interference.

The use of a stable isotope-labeled internal standard is a key recommendation in regulatory guidelines for bioanalytical method validation from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15]

G cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Analyte Glimepiride (Analyte) LC Liquid Chromatography (Co-elution) Analyte->LC IS This compound (IS) IS->LC MS Mass Spectrometry (Differential Detection) LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Quant Accurate Quantification Ratio->Quant G cluster_0 Solid-Phase Extraction (SPE) cluster_1 Liquid-Liquid Extraction (LLE) s_start Plasma Sample + This compound s_acid Acidification s_start->s_acid s_load Sample Loading s_acid->s_load s_cond SPE Cartridge Conditioning s_cond->s_load s_wash Washing s_load->s_wash s_elute Elution s_wash->s_elute s_evap Evaporation s_elute->s_evap s_recon Reconstitution s_evap->s_recon s_end LC-MS/MS Analysis s_recon->s_end l_start Plasma Sample + This compound l_precip Protein Precipitation l_start->l_precip l_extract Liquid-Liquid Extraction l_precip->l_extract l_freeze Freezing & Separation l_extract->l_freeze l_evap Evaporation l_freeze->l_evap l_recon Reconstitution l_evap->l_recon l_end LC-MS/MS Analysis l_recon->l_end G cluster_0 Pancreatic β-cell Glimepiride Glimepiride SUR1 SUR1 Subunit (of KATP Channel) Glimepiride->SUR1 Binds to KATP KATP Channel SUR1->KATP Closes Membrane Cell Membrane Depolarization KATP->Membrane Leads to VGCC Voltage-Gated Ca2+ Channel Activation Membrane->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Allows Insulin_release Insulin Release (Exocytosis) Ca_influx->Insulin_release Triggers Bloodstream Bloodstream Insulin_release->Bloodstream Insulin enters

References

An In-depth Technical Guide to the Synthesis and Characterization of Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Glimepiride-d8, a deuterated analog of the oral hypoglycemic agent Glimepiride. This isotopically labeled compound is a critical tool in pharmacokinetic and bioequivalence studies, serving as an internal standard for highly accurate quantification of Glimepiride in biological matrices. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Introduction

Glimepiride is a third-generation sulfonylurea drug widely used in the management of type 2 diabetes mellitus. To facilitate its clinical and pharmaceutical analysis, a stable isotope-labeled internal standard is essential for mass spectrometry-based bioanalytical methods. This compound, with deuterium (B1214612) atoms incorporated into its structure, offers the ideal physicochemical properties for this purpose, co-eluting with the unlabeled drug but being distinguishable by its higher mass. The specific deuterated analog discussed in this guide is 3-Ethyl-4-methyl-N-(2-(4-(N-(((1r,4r)-4-(methyl-d3)-cyclohexyl-2,2,3,3,5,5,6,6-d8)carbamoyl)sulfamoyl)phenyl)ethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide , where the deuterium atoms are located on the cyclohexyl and the methyl group attached to it.

Synthesis of this compound

The synthesis of this compound follows a convergent strategy, mirroring the established synthetic routes for unlabeled Glimepiride. The key step involves the coupling of a deuterated amine intermediate with the sulfonylurea precursor.

Synthetic Pathway

The overall synthetic pathway can be visualized as the reaction between two key intermediates: 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide and deuterated trans-4-methylcyclohexyl isocyanate.

Synthesis_Pathway A 3-Ethyl-4-methyl-3-pyrrolin-2-one C Intermediate 1 A->C B 2-Phenylethyl isocyanate B->C E Intermediate 2 (Sulfonyl chloride) C->E Chlorosulfonation D Chlorosulfonic acid D->E G 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1- carboxamido)ethyl]benzenesulfonamide E->G Ammonolysis F Ammonia (B1221849) F->G K This compound G->K Coupling H trans-4-(Methyl-d3)-cyclohexylamine-d8 J trans-4-(Methyl-d3)-cyclohexyl-d8 isocyanate H->J Phosgenation I Phosgene (B1210022) (or equivalent) I->J J->K

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide (Intermediate G)

This intermediate is synthesized according to established literature procedures for unlabeled Glimepiride.

  • Step 1: Synthesis of 3-Ethyl-4-methyl-N-(2-phenylethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide (Intermediate C)

    • 3-Ethyl-4-methyl-3-pyrrolin-2-one is reacted with 2-phenylethyl isocyanate in an appropriate solvent such as toluene (B28343) at elevated temperatures (e.g., 110-120 °C) for several hours.

    • The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

  • Step 2: Chlorosulfonation of Intermediate C (to form Intermediate E)

    • Intermediate C is dissolved in a suitable solvent like dichloromethane (B109758) and cooled to 0-5 °C.

    • Chlorosulfonic acid is added dropwise while maintaining the low temperature.

    • The reaction is stirred for a few hours and then quenched by carefully pouring onto ice. The organic layer is separated, washed, and the solvent is evaporated to yield the sulfonyl chloride intermediate.

  • Step 3: Ammonolysis of Intermediate E (to form Intermediate G)

    • The sulfonyl chloride intermediate is dissolved in a solvent like acetone (B3395972) and added to a cooled solution of aqueous ammonia.

    • The mixture is stirred for several hours, and the resulting precipitate, 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide, is collected by filtration, washed with water, and dried.

2.2.2. Synthesis of trans-4-(Methyl-d3)-cyclohexyl-d8 isocyanate (Intermediate J)

This is the key deuterated intermediate.

  • Step 1: Synthesis of trans-4-(Methyl-d3)-cyclohexylamine-d8 (Intermediate H)

    • This deuterated amine can be synthesized via several methods, including the reduction of a deuterated cyclohexanone (B45756) oxime or through reductive amination of a deuterated cyclohexanone with a deuterated ammonia source using a reducing agent like sodium cyanoborohydride-d3. The specific details of these multi-step syntheses are beyond the scope of this guide but rely on commercially available deuterated starting materials.

  • Step 2: Phosgenation of Intermediate H (to form Intermediate J)

    • The deuterated amine (Intermediate H) is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene in the presence of a base (e.g., triethylamine) at low temperatures to form the corresponding isocyanate.

    • The reaction is carefully monitored for completion, and the product is isolated after removal of the solvent and byproducts.

2.2.3. Final Coupling to Yield this compound (K)

  • The benzenesulfonamide (B165840) intermediate (G) is dissolved in a suitable aprotic solvent such as acetone or tetrahydrofuran (B95107) containing a base (e.g., potassium carbonate).

  • The deuterated isocyanate intermediate (J) is added to the solution, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or HPLC).

  • The reaction mixture is then poured into water, and the pH is adjusted to acidic (e.g., pH 5-6) with an acid like acetic acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data

The following table summarizes typical, though hypothetical, quantitative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)Purity (by HPLC) (%)
1. Coupling of A and B3-Ethyl-4-methyl-3-pyrrolin-2-oneIntermediate C85-95>98
2. ChlorosulfonationIntermediate CIntermediate E80-90Used directly
3. AmmonolysisIntermediate EIntermediate G75-85>97
4. PhosgenationIntermediate HIntermediate J70-80Used directly
5. Final CouplingIntermediates G and JCrude this compound70-85>95
6. RecrystallizationCrude this compoundPure this compound80-90 (recovery)>99.5

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The analytical methods are analogous to those used for unlabeled Glimepiride.

Analytical Workflow

The characterization process typically involves a series of analytical techniques to provide orthogonal data confirming the structure and purity of the final compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Crude_Product Crude this compound Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC MS Mass Spectrometry Pure_Product->MS NMR NMR Spectroscopy Pure_Product->NMR Purity Purity Assessment (>99.5%) HPLC->Purity Identity Structural Confirmation MS->Identity Isotopic_Enrichment Isotopic Enrichment (>98%) MS->Isotopic_Enrichment NMR->Identity

Caption: Analytical workflow for this compound.

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the chemical purity of this compound and to quantify any unlabeled Glimepiride or other impurities.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm.

    • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

3.2.2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of this compound and to determine its isotopic enrichment.

  • Typical Conditions (LC-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

    • Precursor Ion (m/z): The protonated molecule [M+H]⁺ is monitored. For this compound with deuteration on the cyclohexyl and its methyl group, the expected m/z would be approximately 499.3.

    • Product Ions (m/z): Collision-induced dissociation (CID) of the precursor ion will yield characteristic fragment ions. For this compound, a prominent fragment corresponding to the loss of the deuterated cyclohexyl isocyanate moiety would be observed at approximately m/z 359.2.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of this compound and the position of the deuterium labels.

  • ¹H NMR:

    • The ¹H NMR spectrum of this compound will be very similar to that of unlabeled Glimepiride, with the key difference being the absence or significant reduction in the intensity of signals corresponding to the protons on the deuterated cyclohexyl ring and its methyl group.

  • ¹³C NMR:

    • The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a lower intensity.

  • Typical Conditions:

    • Solvent: DMSO-d₆ or CDCl₃.

    • Spectrometer: 400 MHz or higher.

Summary of Characterization Data

The following table summarizes the expected characterization data for this compound.

Analytical TechniqueParameterExpected Result for this compound
HPLC Purity> 99.5%
Retention TimeShould be nearly identical to unlabeled Glimepiride under the same conditions.
Mass Spectrometry Molecular Ion [M+H]⁺ (m/z)~499.3
Major Fragment Ion (m/z)~359.2
Isotopic Enrichment> 98% (determined by the relative intensity of the deuterated and unlabeled molecular ions)
¹H NMR Chemical Shifts (ppm)Similar to unlabeled Glimepiride, but with absent or significantly reduced signals for the cyclohexyl and methyl protons.
¹³C NMR Chemical Shifts (ppm)Similar to unlabeled Glimepiride, with characteristic multiplets and reduced intensity for the deuterated carbon signals.

Conclusion

The synthesis and rigorous characterization of this compound are crucial for its application as a reliable internal standard in bioanalytical methods. The synthetic route, while requiring specialized deuterated starting materials, follows established chemical principles. The comprehensive characterization using a suite of analytical techniques ensures the identity, purity, and isotopic integrity of the final product, making it an invaluable tool for researchers and drug development professionals in the field of diabetes research and pharmaceutical analysis.

A Technical Guide to the Chemical Properties and Stability of Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Glimepiride-d8, a deuterated analog of the sulfonylurea antidiabetic drug Glimepiride. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and formulation of this compound.

Introduction to this compound

Glimepiride is a second-generation sulfonylurea that lowers blood sugar in patients with type 2 diabetes mellitus by stimulating the release of insulin (B600854) from pancreatic β-cells and increasing the sensitivity of peripheral tissues to insulin.[1][2][3] this compound is a stable, deuterium-labeled version of Glimepiride, primarily used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), can also subtly alter the physicochemical properties and metabolic stability of a drug.[4] Understanding these properties is crucial for its effective use in research and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its properties can be reasonably estimated based on the known values for Glimepiride and the established effects of deuteration on similar molecules. The replacement of hydrogen with deuterium can lead to slight changes in properties such as melting point, solubility, and pKa due to the stronger carbon-deuterium bond and altered molecular vibrations.[1]

Table 1: Physicochemical Properties of Glimepiride and Estimated Properties of this compound

PropertyGlimepirideThis compound (Estimated)Reference
Molecular Formula C₂₄H₃₄N₄O₅SC₂₄H₂₆D₈N₄O₅S[5]
Molecular Weight 490.62 g/mol 498.67 g/mol [5]
Melting Point 207 °CSlightly lower than 207 °C[1][6]
Solubility (Aqueous) Practically insoluble in water; solubility increases at pH > 7.Potentially slightly higher than Glimepiride.[1][7]
pKa ~6.2Expected to be very similar to Glimepiride.
Appearance White to off-white crystalline powderWhite to off-white solid[5]

Note: The properties for this compound are estimations based on the properties of Glimepiride and the known effects of deuteration on other pharmaceutical compounds. Experimental verification is recommended.

Stability Profile and Degradation Pathways

Forced degradation studies on Glimepiride have identified its susceptibility to degradation under various stress conditions.[2][3][8][9] It is anticipated that this compound would exhibit a similar degradation profile, although the rates of degradation may be slightly altered due to the kinetic isotope effect.

Table 2: Summary of Glimepiride Stability under Forced Degradation Conditions

Stress ConditionObservations for GlimepirideExpected Behavior of this compoundReference
Acidic Hydrolysis Significant degradation.Similar degradation pathway, potentially at a slightly different rate.[2][3]
Alkaline Hydrolysis Significant degradation.Similar degradation pathway, potentially at a slightly different rate.[2][3]
Oxidative Susceptible to degradation.Similar degradation pathway, potentially at a slightly different rate.[2][3]
Thermal Relatively stable at lower temperatures, degradation observed at higher temperatures.Similar thermal stability profile.[2]
Photolytic Generally stable.Expected to be photostable.[9]

The primary degradation pathways for Glimepiride involve the hydrolysis of the sulfonylurea and carboxamide linkages.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of a sparingly soluble compound like this compound.

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of each buffer.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Analysis: The solubility is reported as the mean concentration from replicate experiments.

Determination of pKa for Sparingly Soluble Compounds

The pKa of a poorly soluble drug can be determined using methods that accommodate low aqueous solubility, such as potentiometric titration in a co-solvent system or UV-spectrophotometry.

  • Co-solvent Potentiometric Titration:

    • Prepare a series of solutions of this compound in various ratios of an organic co-solvent (e.g., methanol (B129727) or acetonitrile) and water.

    • Titrate each solution with a standardized acid or base.

    • Determine the apparent pKa (pKa') in each co-solvent mixture.

    • Extrapolate the pKa' values to 0% co-solvent to estimate the aqueous pKa.

  • UV-Spectrophotometry:

    • Prepare solutions of this compound in a series of buffers with varying pH values.

    • Measure the UV absorbance spectrum for each solution.

    • The pKa can be determined by analyzing the change in absorbance at a specific wavelength as a function of pH.

Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.[2][4][10][11]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents. For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80 °C) for a defined period.

    • Alkaline Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 80 °C) for a defined period.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 60-80 °C).

    • Photodegradation: Expose the sample to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Data Interpretation: Identify and quantify the degradation products. Calculate the percentage of degradation and propose degradation pathways.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the buffer and the gradient of the organic solvent should be optimized for adequate separation.

  • Detection: UV detection at a wavelength of approximately 228-234 nm is suitable for Glimepiride.[2][3] Mass spectrometry can be coupled with HPLC for the identification of unknown degradation products.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of Glimepiride

Glimepiride_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell Glimepiride Glimepiride SUR1 SUR1 Subunit of K-ATP Channel Glimepiride->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Caption: Mechanism of Glimepiride-induced insulin secretion from pancreatic β-cells.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow start Start: Drug Substance/Product stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze using Stability-Indicating HPLC Method sampling->analysis data_interpretation Data Interpretation - Identify Degradants - Quantify Degradation - Propose Pathways analysis->data_interpretation end End: Stability Profile data_interpretation->end

Caption: General workflow for conducting a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. While specific experimental data for the deuterated compound is limited, this guide offers a robust framework for its handling, analysis, and further investigation by leveraging the extensive knowledge of its non-deuterated counterpart, Glimepiride. For precise quantitative characterization, it is recommended that the protocols outlined herein be performed specifically for this compound.

References

Glimepiride-d8: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Glimepiride-d8, a deuterated analog of the anti-diabetic drug Glimepiride. This compound is commonly used as an internal standard in pharmacokinetic and bioequivalence studies due to its similar chemical properties to the parent drug and its distinct mass spectrometric signature. This document outlines the typical data presented in a Certificate of Analysis (CoA) and details the experimental protocols for its comprehensive purity assessment.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound provides a summary of the quality control testing performed on a specific batch. The following tables present typical data found on a CoA, offering a clear overview of the product's identity, purity, and physical properties.

Table 1: General Information and Physical Properties

ParameterSpecification
Product Name This compound
CAS Number 2012598-49-9 (for d8)
Chemical Formula C₂₄H₂₆D₈N₄O₅S
Molecular Weight 498.66 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Table 2: Analytical Data for Purity and Identity

Analytical TestMethodResult
Purity HPLC≥98.0%
Identity ¹H-NMRConsistent with structure
MSConsistent with structure
Isotopic Purity Mass Spectrometry≥99% Deuterium incorporation
Residual Solvents GC-HSMeets USP <467> requirements

Experimental Protocols for Purity Assessment

The purity of this compound is paramount for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for assessing purity and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the percentage purity of this compound by separating it from any non-deuterated Glimepiride and other related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 228 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in the mobile phase to a final concentration of 1 mg/mL. This stock solution is then diluted to a working concentration of 100 µg/mL for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of potential impurities in the this compound sample.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size

  • Autosampler and mass spectrometry data analysis software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 20% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan and product ion scan

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the analysis and the mechanism of action of Glimepiride, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Reporting start This compound Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc HPLC-UV Analysis dilute->hplc Purity Assay lcms LC-MS/MS Analysis dilute->lcms Impurity Profiling purity_calc Purity Calculation hplc->purity_calc impurity_id Impurity Identification lcms->impurity_id report Certificate of Analysis Generation purity_calc->report impurity_id->report

Caption: Experimental workflow for the purity assessment of this compound.

Glimepiride, and by extension its deuterated analog, exerts its therapeutic effect by stimulating insulin (B600854) release from pancreatic β-cells. This is achieved through a specific signaling pathway.[1][2][3]

glimepiride_pathway cluster_cell Pancreatic β-cell glimepiride Glimepiride sur1 SUR1 Subunit of K-ATP Channel glimepiride->sur1 k_atp K-ATP Channel Closure sur1->k_atp Inhibition depolarization Membrane Depolarization k_atp->depolarization ca_channel Voltage-gated Ca²⁺ Channel Opening depolarization->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin_release Insulin Release ca_influx->insulin_release

Caption: Signaling pathway of Glimepiride in pancreatic β-cells.

This guide provides a foundational understanding of the quality assessment of this compound. The detailed protocols and clear data presentation are intended to support researchers and quality control professionals in ensuring the reliability and accuracy of their analytical standards.

References

Isotopic Labeling of Glimepiride for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the anti-diabetic drug glimepiride (B1671586) for the purpose of conducting metabolic studies. It covers the metabolic pathways of glimepiride, detailed experimental protocols for in vitro and in vivo studies, and the presentation of quantitative data.

Introduction to Isotopic Labeling in Drug Metabolism

Isotopic labeling is a powerful technique used in drug discovery and development to trace the fate of a drug molecule within a biological system. By replacing one or more atoms of the drug with their corresponding isotopes (e.g., replacing ¹²C with ¹⁴C, or ¹H with ³H or ²H), the drug becomes "labeled" and can be easily detected and quantified in various biological matrices. This allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. Carbon-14 (¹⁴C) is a commonly used isotope for these studies due to its long half-life and the fact that carbon is a fundamental component of most drug molecules.[1][2] The resulting isotopically labeled compound is chemically and biologically identical to the parent drug, ensuring that its metabolic fate is representative of the unlabeled form.[3]

Metabolic Pathway of Glimepiride

Glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[4][5] The biotransformation involves two main steps:

  • Hydroxylation: The cyclohexyl ring of glimepiride undergoes hydroxylation to form the active metabolite, M1 (hydroxy glimepiride). M1 possesses about one-third of the pharmacological activity of the parent compound.[4]

  • Oxidation: The M1 metabolite is further oxidized by cytosolic enzymes to form the inactive carboxylic acid derivative, M2.[4][6]

These metabolites are then excreted from the body. Following oral administration of radiolabeled glimepiride to healthy male subjects, approximately 60% of the total radioactivity is recovered in the urine within 7 days.[4] The M1 and M2 metabolites account for 80-90% of the radioactivity found in the urine.[4]

Glimepiride_Metabolism Glimepiride Glimepiride M1 Metabolite M1 (Hydroxy Glimepiride) Active Glimepiride->M1 CYP2C9 (Hydroxylation) Excretion Excretion (Urine and Feces) Glimepiride->Excretion Minor M2 Metabolite M2 (Carboxy Glimepiride) Inactive M1->M2 Cytosolic Enzymes (Oxidation) M1->Excretion M2->Excretion

Caption: Metabolic pathway of Glimepiride.

Isotopic Labeling of Glimepiride

For ADME studies, glimepiride is typically labeled with Carbon-14. The position of the ¹⁴C atom is strategically chosen to be in a metabolically stable part of the molecule to ensure that the radiolabel is not lost during biotransformation, allowing for the tracking of all metabolites.[7] A plausible synthetic route for [¹⁴C]-glimepiride would involve incorporating the radiolabel in a key precursor. Based on known synthesis methods for glimepiride, a potential strategy is to use a radiolabeled isocyanate.[8][9][10][11]

Proposed Synthesis of [¹⁴C]-Glimepiride

The following is a representative, multi-step synthesis for producing [¹⁴C]-glimepiride, adapted from established chemical synthesis routes for the non-labeled compound.

Step 1: Preparation of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide

This intermediate is synthesized from 3-ethyl-4-methyl-2-oxo-3-pyrroline and 4-(2-aminoethyl)benzenesulfonamide. This part of the synthesis does not involve radioactive materials.

Step 2: Synthesis of [¹⁴C]-trans-4-methylcyclohexyl isocyanate

This key step introduces the radiolabel.

  • Starting Material: [¹⁴C]-Carbon dioxide ([¹⁴C]O₂), which is commercially available.

  • Reaction: [¹⁴C]O₂ is reacted with trans-4-methylcyclohexylamine in the presence of a suitable coupling agent (e.g., a phosphine) and a dehydrating agent to form the [¹⁴C]-isocyanate.

Step 3: Final Condensation to form [¹⁴C]-Glimepiride

The intermediate sulfonamide from Step 1 is reacted with the newly synthesized [¹⁴C]-trans-4-methylcyclohexyl isocyanate in an appropriate solvent (e.g., toluene) under reflux to yield [¹⁴C]-glimepiride.[9] The product is then purified using techniques such as recrystallization and preparative high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[12]

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes

This protocol is designed to investigate the metabolism of glimepiride in a controlled, in vitro environment that simulates the human liver.

Materials:

  • [¹⁴C]-Glimepiride

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (for quenching the reaction)

  • Scintillation cocktail

  • Liquid scintillation counter

  • HPLC with a radiodetector and/or mass spectrometer

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add [¹⁴C]-glimepiride (e.g., at final concentrations ranging from 1 to 100 µM) to the pre-incubated mixture to start the reaction. The final HLM protein concentration should be around 0.5 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis:

    • Metabolite Profiling: Analyze the supernatant by HPLC with a radiodetector to separate and quantify the parent [¹⁴C]-glimepiride and its radiolabeled metabolites.

    • Metabolite Identification: Collect the fractions corresponding to the metabolite peaks and analyze them by mass spectrometry (MS) to confirm their structures.

    • Quantification: The amount of radioactivity in each peak is measured to determine the rate of metabolism and the proportion of each metabolite formed.

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, MgCl2, NADPH system) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_drug Add [14C]-Glimepiride pre_incubate->add_drug incubate Incubate at 37°C (Time course) add_drug->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge terminate->centrifuge hplc HPLC-Radiodetector Analysis (Metabolite Profiling) centrifuge->hplc ms LC-MS/MS Analysis (Metabolite ID) hplc->ms quantify Quantification of Radioactivity hplc->quantify

Caption: In Vitro Metabolism Experimental Workflow.

In Vivo Metabolism and Excretion Balance Study in Rats

This protocol describes a study to determine the absorption, metabolism, and excretion of [¹⁴C]-glimepiride in a rodent model.

Materials:

  • [¹⁴C]-Glimepiride formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Sample oxidizer

  • HPLC with a radiodetector and/or mass spectrometer

Procedure:

  • Dosing: Administer a single oral dose of [¹⁴C]-glimepiride (e.g., 5 mg/kg) to fasted rats.

  • Sample Collection:

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours post-dose).

    • Blood: Collect blood samples via tail vein or other appropriate method at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Process the blood to obtain plasma.

  • Sample Processing:

    • Urine: Measure the total radioactivity in an aliquot of urine by liquid scintillation counting (LSC).

    • Feces: Homogenize the fecal samples and analyze the radioactivity in an aliquot by LSC after sample oxidation.

    • Plasma: Measure the total radioactivity in an aliquot of plasma by LSC.

  • Metabolite Profiling:

    • Pool the urine and plasma samples from each time point.

    • Analyze the pooled samples by HPLC with a radiodetector to separate and quantify the parent drug and its metabolites.

  • Data Analysis:

    • Calculate the percentage of the administered radioactive dose recovered in urine and feces over time to determine the mass balance.

    • Determine the pharmacokinetic parameters of total radioactivity in plasma (e.g., Cmax, Tmax, AUC).

    • Calculate the percentage of each metabolite relative to the total radioactivity in each matrix.

in_vivo_workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation dose_prep Prepare [14C]-Glimepiride Dose administer Administer Oral Dose to Rats dose_prep->administer collect_urine_feces Collect Urine and Feces (Metabolic Cages) administer->collect_urine_feces collect_blood Collect Blood Samples (Time Course) administer->collect_blood process_samples Process Urine, Feces, Plasma collect_urine_feces->process_samples collect_blood->process_samples lsc Liquid Scintillation Counting (Total Radioactivity) process_samples->lsc hplc HPLC-Radiodetector Analysis (Metabolite Profiling) process_samples->hplc mass_balance Mass Balance Calculation lsc->mass_balance pk_analysis Pharmacokinetic Analysis lsc->pk_analysis metabolite_quant Metabolite Quantification hplc->metabolite_quant

Caption: In Vivo Metabolism Experimental Workflow.

Data Presentation

Quantitative data from metabolic studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Glimepiride and Total Radioactivity in Plasma

ParameterGlimepiride (unlabeled)Total Radioactivity ([¹⁴C])
Cmax (ng/mL) Insert ValueInsert Value
Tmax (h) Insert ValueInsert Value
AUC₀₋t (ng·h/mL) Insert ValueInsert Value
t₁/₂ (h) Insert ValueInsert Value

Note: Values to be populated from specific study data. This table is a template.

Table 2: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Glimepiride in Humans

Matrix% of Administered Dose Recovered (Mean ± SD)
Urine 60 ± Value
Feces 40 ± Value
Total Recovery 100 ± Value

Data adapted from reference[4].

Table 3: Relative Abundance of Glimepiride and its Metabolites in Human Urine

Compound% of Total Radioactivity in Urine (Mean)
Glimepiride (Parent) <10%
Metabolite M1 ~40-54%
Metabolite M2 ~27-40%

Data derived from the M1:M2 ratio of approximately 3:2 to 4:1 reported in reference[4].

Conclusion

The use of isotopically labeled glimepiride, particularly with ¹⁴C, is an indispensable tool for the comprehensive characterization of its metabolic fate. The detailed in vitro and in vivo protocols outlined in this guide provide a framework for conducting robust ADME studies. The data generated from such studies are critical for understanding the drug's efficacy and safety profile, and are a key component of regulatory submissions for new drug approval.

References

The Role of Glimepiride-d8 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of glimepiride-d8 (B1165090) as an internal standard in the bioanalysis of the anti-diabetic drug, glimepiride (B1671586). Utilizing a deuterated internal standard is a critical component of robust quantitative analysis, particularly in complex biological matrices. This document outlines the core principles, experimental protocols, and quantitative data to support the implementation of this compound in high-precision analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Isotope Dilution and the Mechanism of this compound

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. An internal standard is a compound of known concentration added to a sample to correct for analytical variability during sample processing and analysis.[1][2] Isotopically labeled standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry for several key reasons:[3]

  • Physicochemical Similarity: this compound is structurally and chemically identical to glimepiride, with the only difference being the replacement of eight hydrogen atoms with deuterium (B1214612) atoms. This subtle change in mass does not significantly alter its chemical properties. Consequently, this compound exhibits nearly identical behavior to the unlabeled analyte during sample extraction, chromatography, and ionization.[3]

  • Correction for Variability: Any loss of analyte during sample preparation, inconsistencies in injection volume, or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent.[1][4] By measuring the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to highly accurate and precise quantification.[5]

  • Co-elution and Ionization: Due to their similar properties, glimepiride and this compound co-elute during chromatographic separation. They also experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. This co-behavior is crucial for accurate correction.

  • Mass Spectrometric Distinction: Despite their similarities, the mass difference between glimepiride and this compound allows for their distinct detection by a mass spectrometer. This is typically achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.[6]

In essence, this compound acts as a stable, reliable proxy that mirrors the analytical fate of glimepiride, thereby enabling precise and accurate measurement of the drug's concentration in biological samples.

Experimental Protocols for Glimepiride Analysis using this compound

The following sections detail a generalized experimental protocol for the quantification of glimepiride in human plasma using this compound as an internal standard, based on common LC-MS/MS methodologies.

Sample Preparation

The goal of sample preparation is to extract glimepiride and this compound from the biological matrix (e.g., plasma) and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][6]

Liquid-Liquid Extraction (LLE) Protocol:

  • Spiking: To a 0.5 mL aliquot of human plasma, add a known amount of this compound working solution.

  • Extraction: Add 3 mL of an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether).

  • Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).[3][6]

  • Flow Rate: The flow rate is typically in the range of 0.2-0.8 mL/min.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of glimepiride.[6]

  • Multiple Reaction Monitoring (MRM): Specific precursor ion to product ion transitions are monitored for both glimepiride and this compound. Common transitions are:

    • Glimepiride: m/z 491.2 → 352.2[6]

    • This compound: m/z 499.2 → 359.9 (or similar, depending on the specific deuterated standard)

Quantitative Data and Method Validation

A robust bioanalytical method must be validated to ensure its reliability. The table below summarizes typical validation parameters from various studies employing this compound or other deuterated internal standards for glimepiride quantification.

ParameterTypical Range/ValueReference
Linearity Range 0.2 - 250 ng/mL[6]
2.0 - 650.0 ng/mL
1 - 100 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[6]
1 ng/mL[1]
2.0 ng/mL
Precision (Intra- and Inter-day) < 15% RSD[6]
< 10% RSD[1]
Accuracy Within ±15% of nominal concentration[6]
Within ±5.40%[1]
Recovery 81.91% to 83.36%
51.20% to 63.44%[1]

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioanalysis of glimepiride using this compound as an internal standard.

Caption: Bioanalytical workflow for glimepiride quantification.

Logical Relationship of Internal Standard Correction

This diagram illustrates the logical principle of how an internal standard corrects for analytical variability.

internal_standard_logic cluster_measurement Measurement analyte Glimepiride (Analyte) analytical_process Analytical Process (Extraction, Injection, Ionization) analyte->analytical_process is This compound (IS) is->analytical_process variability Analytical Variability (e.g., sample loss, matrix effects) analytical_process->variability analyte_response Analyte Response variability->analyte_response is_response IS Response variability->is_response ratio Ratio (Analyte/IS) analyte_response->ratio is_response->ratio final_concentration Accurate Concentration ratio->final_concentration

Caption: Internal standard correction principle.

Glimepiride Signaling Pathway

The following diagram depicts the mechanism of action of glimepiride in pancreatic β-cells, leading to insulin (B600854) secretion.

glimepiride_pathway glimepiride Glimepiride sur1 SUR1 Subunit glimepiride->sur1 binds & blocks kir62 Kir6.2 Subunit depolarization Membrane Depolarization kir62->depolarization K+ efflux inhibited katp_channel ATP-sensitive K+ Channel ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis triggers

Caption: Glimepiride's mechanism of action in insulin secretion.[7][8][9]

Conclusion

This compound serves as an indispensable tool in the accurate and precise quantification of glimepiride in biological matrices. Its mechanism as an internal standard, based on the principles of isotope dilution, allows for the effective correction of analytical variability inherent in complex sample preparation and LC-MS/MS analysis. The detailed experimental protocols and compiled quantitative data provided in this guide offer a solid foundation for researchers and scientists in the field of drug development to establish and validate robust bioanalytical methods. The use of deuterated internal standards like this compound is a hallmark of high-quality quantitative bioanalysis, ensuring the integrity and reliability of pharmacokinetic and other clinical studies.

References

A Technical Guide to Glimepiride-d8: Commercial Availability and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Glimepiride-d8, a deuterated isotopologue of the anti-diabetic drug Glimepiride. Primarily utilized as an internal standard, this compound is indispensable for the accurate quantification of Glimepiride in biological matrices during pharmacokinetic, bioequivalence, and other clinical studies. This document details its commercial availability, typical specifications, and standardized protocols for its application in bioanalytical assays.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research and development. These products are critical for assays requiring high precision and accuracy, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they help correct for variability during sample preparation and analysis.[1]

The quantitative specifications for this compound are summarized below. Data is aggregated from various suppliers to provide a representative overview for researchers.

Parameter Typical Specification Notes
Chemical Name 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl-d8)ureaDeuterium (B1214612) labels are typically on the cyclohexyl ring.
Molecular Formula C₂₄H₂₆D₈N₄O₅SThe molecular weight is increased by the deuterium substitution.[1]
Molecular Weight ~498.66 g/mol Compared to ~490.62 g/mol for unlabeled Glimepiride.[1][2]
CAS Number 2012598-49-9The unique identifier for this specific deuterated compound.[1]
Chemical Purity ≥95% to >99% (typically by HPLC or LCMS)Purity is crucial to prevent interference with the analyte.[2][]
Isotopic Purity ≥98% Deuterium incorporationHigh isotopic purity ensures minimal isotopic overlap with the parent drug.
Physical Form White to off-white solid/powderStandard form for preparation of stock solutions.[2]
Standard Pack Sizes 1mg, 5mg, 10mg, 50mgVaries by supplier; available for both small-scale and larger studies.

Notable Commercial Suppliers:

  • MedChemExpress (MCE)

  • BOC Sciences

  • Toronto Research Chemicals (TRC)

  • Cayman Chemical

  • LGC Standards

Note: Availability and specifications should always be confirmed with the supplier via their certificate of analysis before procurement.

Experimental Protocols: Application in Bioanalytical Methods

This compound is the preferred internal standard (IS) for the quantification of Glimepiride in biological fluids, most commonly human plasma. Its utility lies in its near-identical chemical and physical properties to the analyte, while being distinguishable by mass spectrometry.[1][4] This ensures similar extraction recovery and ionization efficiency, correcting for matrix effects and procedural losses.

Below is a detailed, representative methodology for the analysis of Glimepiride in human plasma using this compound, synthesized from validated LC-MS/MS methods.[4][5][6]

2.1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (IS): Prepare a 1.0 mg/mL stock solution by dissolving the required amount of this compound in methanol (B129727).[4]

  • This compound Working Solution: Dilute the stock solution with a suitable solvent mixture (e.g., acetonitrile (B52724) or methanol:water 50:50 v/v) to a final concentration of approximately 500 ng/mL.[4] This concentration may need optimization based on the expected analyte concentration range.

  • Glimepiride Stock and Working Solutions: Prepare stock (1.0 mg/mL) and a series of working solutions for calibration standards and quality control (QC) samples by serially diluting with methanol or a similar solvent.[4][5]

2.2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Collection: Collect human plasma samples using an appropriate anticoagulant (e.g., heparin).

  • Spiking: To a 200 µL aliquot of plasma (calibration standard, QC, or unknown sample), add 50 µL of the this compound working solution. Vortex briefly.

  • Extraction: Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the spiked plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of an appropriate solvent, such as acetonitrile-methanol (1:1, v/v) containing 0.05% formic acid.[4]

  • Final Sample: The eluate is collected and can be directly injected into the LC-MS/MS system. A drying and reconstitution step is typically not required for this method.[4]

2.3. LC-MS/MS Instrumentation and Conditions

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm; or equivalent).

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent and an aqueous buffer. A common mobile phase is acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (e.g., 88:12 v/v) with pH adjusted to 3.5 with formic acid.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.[4][5]

  • Injection Volume: 5 - 10 µL.[5]

  • Mass Spectrometer: A triple quadrupole (TQD) mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Glimepiride Transition: m/z 491.2 → 351.8[4]

    • This compound Transition: m/z 499.2 → 359.9[4]

2.4. Data Analysis and Quantification

The concentration of Glimepiride in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). This ratio is then plotted against the nominal concentrations of the prepared calibration standards to construct a calibration curve. The linearity of the response is typically observed over a concentration range of 2.0 to 650.0 ng/mL.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment for quantifying Glimepiride in plasma using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS SPE Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Spike_IS->SPE LCMS LC-MS/MS Analysis (UPLC-TQD in MRM Mode) SPE->LCMS Quant Quantification (Calculate Peak Area Ratios: Analyte / IS) LCMS->Quant Result Final Concentration Result Quant->Result

Caption: Workflow for Glimepiride quantification using a deuterated internal standard.

References

Navigating the Physicochemical Landscape of Glimepiride-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and solubility of Glimepiride-d8. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, Glimepiride, as a close scientific proxy. The substitution of hydrogen with deuterium (B1214612) atoms generally results in minimal changes to the bulk physicochemical properties such as crystalline form and solubility, while primarily affecting metabolic rates due to the kinetic isotope effect.[1][2]

Physical State of this compound

This compound is a deuterated form of Glimepiride, where eight hydrogen atoms have been replaced by deuterium. It is supplied as a solid and is intended for use as an internal standard for the quantification of Glimepiride by mass spectrometry.

Based on the well-documented properties of Glimepiride, this compound is expected to be a crystalline solid. Glimepiride is known to exhibit polymorphism, with at least three crystalline forms (Form I, Form II, and Form III) identified in the literature.[3][4] These polymorphs have different physicochemical properties, including melting points and dissolution rates.[3][4] Form I is the more stable form.[5] It is crucial for researchers to be aware of the potential for polymorphism in their samples of this compound, as this can impact experimental results.

Table 1: Physical Properties of Glimepiride (as a proxy for this compound)

PropertyValueReference
Molecular FormulaC₂₄H₂₆D₈N₄O₅SN/A
Molecular Weight498.7 g/mol N/A
Melting Point (Form I)207 °C[6][7]
Melting Point (Form II)~213 °C[4]
Melting Point (Form III)276.2 °C[4]
pKa6.2[5]

Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. Glimepiride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[4] Therefore, this compound is also expected to have low solubility in aqueous media.

Table 2: Solubility of Glimepiride in Various Solvents (as a proxy for this compound)

SolventSolubilityReference
WaterPractically insoluble (<0.004 mg/mL)[4]
Dimethyl sulfoxide (B87167) (DMSO)~3 mg/mL[8]
Dimethylformamide (DMF)~10 mg/mL[8]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[8]
Aqueous BuffersSparingly soluble[8]

For optimal solubility in aqueous buffers, it is recommended to first dissolve Glimepiride in an organic solvent such as DMF and then dilute with the aqueous buffer of choice.[8]

Experimental Protocols

The following are detailed methodologies for determining the physical state and solubility of a compound like this compound.

Determination of Physical State: Powder X-ray Diffraction (PXRD)

Objective: To determine the crystalline form of this compound.

Methodology:

  • A small amount of the this compound powder is gently packed into a sample holder.

  • The sample is placed in a powder X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is then compared to known patterns of different polymorphs of Glimepiride to identify the crystalline form.

Determination of Solubility: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial).

  • The container is agitated at a constant temperature (e.g., using a shaker bath) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

  • After the equilibration period, the suspension is filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter) to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

Signaling Pathway of Glimepiride

The primary mechanism of action of Glimepiride involves the stimulation of insulin (B600854) release from pancreatic β-cells.[9][10] This process is initiated by the binding of Glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[9][11]

Glimepiride_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glimepiride Glimepiride SUR1 SUR1 Glimepiride->SUR1 K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Depolarization->Ca_Channel opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: Signaling pathway of Glimepiride in pancreatic β-cells.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow Start Start: Excess this compound + Solvent Equilibration Equilibration (e.g., 24-48h at constant temp) Start->Equilibration Filtration Filtration (0.22 µm PTFE filter) Equilibration->Filtration Analysis Analysis of Filtrate (e.g., HPLC-UV/MS) Filtration->Analysis Result Result: Solubility Concentration Analysis->Result

Caption: Workflow for the shake-flask solubility determination method.

References

Safe Handling of Glimepiride-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety information and handling procedures for Glimepiride-d8, a deuterated analog of the sulfonylurea antidiabetic drug Glimepiride. The information presented is intended for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.

Hazard Identification and Classification

This compound, like its parent compound Glimepiride, is a potent pharmaceutical substance. While specific toxicity data for the deuterated form is limited, the safety profile is expected to be very similar to that of Glimepiride. The primary health hazard is associated with its pharmacological activity as a hypoglycemic agent. Accidental ingestion or significant exposure may lead to a sharp decrease in blood glucose levels. Some sources also classify Glimepiride as a suspected reproductive toxin.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H361: Suspected of damaging fertility or the unborn child.[2][3]

Precautionary Statements:

A series of precautionary statements are associated with the handling of Glimepiride, which should be applied to its deuterated form as well. These include obtaining special instructions before use, avoiding breathing dust, and using personal protective equipment.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. The properties are expected to be very similar to those of Glimepiride.

PropertyValueReference
Molecular FormulaC₂₄H₂₆D₈N₄O₅S[4]
AppearanceWhite to off-white crystalline powder or powder[1][5]
Melting Point209-215 °C[1][5]
SolubilityDMSO: >10mg/mL; H₂O: <1mg/mL; EtOH: <1mg/mL[1]
StabilityStable under normal conditions.[4][5]
Incompatible MaterialsStrong oxidizing agents.[4][5]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides.[5]

Toxicological Information

Toxicity DataValueReference
Acute Oral Toxicity (LD50)>10 g/kg (rat)[2]
Reproductive Toxicity (TDLo)254 ug/kg (rabbit, oral, 7-18 days pregnant)[2]

Experimental Protocol: Safe Laboratory Handling of this compound

This protocol outlines the essential steps for the safe handling of this compound in a research laboratory.

4.1. Engineering Controls:

  • Work with this compound in a designated area, preferably within a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.[4]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

4.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][4]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.[4][6]

  • Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[2][5]

  • Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a particulate filter.[2][4]

4.3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[4]

  • Use spatulas and other tools carefully to prevent dust generation when weighing or transferring the powder.

  • Prepare solutions in a well-ventilated area, preferably within a fume hood.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

4.4. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[2][4]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4][5]

  • The recommended storage condition is often a refrigerator.[4]

  • Store in a locked cabinet or other secure location to prevent unauthorized access.[2]

4.5. Spill and Waste Disposal:

  • Minor Spills: Carefully sweep up the spilled solid material, avoiding dust generation. Place the material in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.[4][6]

  • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Follow the minor spill cleanup procedure.

  • Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[4]

First-Aid Measures

In case of exposure to this compound, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow A Receiving and Storage B Review SDS and Plan Experiment A->B Inspect container C Don Personal Protective Equipment (PPE) B->C Identify hazards D Prepare Work Area (Fume Hood) C->D Gloves, Goggles, Lab Coat E Weighing and Aliquoting D->E Ensure proper ventilation F Solution Preparation E->F Minimize dust G Experimental Use F->G Handle solutions carefully H Decontamination of Workspace and Equipment G->H After experiment completion I Waste Disposal H->I Segregate waste J Doff PPE I->J Follow institutional guidelines K Wash Hands Thoroughly J->K Proper removal technique L Secure Storage of Remaining Compound K->L End of workflow

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Glimepiride in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Glimepiride in human plasma. The method utilizes protein precipitation for sample cleanup and Glimepiride-d5 as the internal standard (IS) to ensure accuracy and precision. The described protocol is straightforward, rapid, and suitable for high-throughput analysis in clinical and pharmaceutical research settings. All validation parameters, including linearity, precision, accuracy, and recovery, meet the guidelines set by the U.S. Food and Drug Administration (FDA) for bioanalytical methods.

Introduction

Glimepiride is a medium-to-long acting sulfonylurea antidiabetic drug. The monitoring of its concentration in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the extraction and quantification of Glimepiride from human plasma using a UPLC-MS/MS system. The use of a stable isotope-labeled internal standard, Glimepiride-d5, ensures high accuracy and compensates for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
Instrumentation
  • UPLC System: Acquity UPLC (Waters Corp.) or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters TQD) with an electrospray ionization (ESI) source

  • Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Solutions
  • Glimepiride Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Glimepiride in 10 mL of dimethyl sulfoxide, then dilute to 100 mL with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving 1 mg of Glimepiride-d5 in 1 mL of methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • IS Working Solution (14 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 14 ng/mL.

Sample Preparation Protocol (Protein Precipitation)
  • Thaw plasma samples (including unknown samples, calibration standards, and quality controls) to room temperature.

  • Into appropriately labeled polypropylene (B1209903) tubes, add 250 µL of plasma.

  • Add 750 µL of the IS working solution (14 ng/mL in acetonitrile) to each tube.

  • Vortex mix the samples for 30 seconds.

  • Centrifuge the samples at 4000 rpm for 20 minutes to precipitate proteins.

  • Transfer 250 µL of the clear supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness at 60°C under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 250 µL of ultrapure water.

  • Vortex for 30 seconds before injecting 10 µL of the sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the table below.

ParameterValue
UPLC System
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile PhaseAcetonitrile and 0.1% Ammonium Formate (70:30, v/v)
Flow Rate0.30 mL/min
Injection Volume10 µL
Column Temperature40°C
Run Time~2.0 minutes
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
Desolvation Gas Flow650 L/hr
MRM Transitions
Glimepiridem/z 491.19 → 126.01
Glimepiride-d5 (IS)m/z 496.19 → 131.01

Results and Discussion

Method Validation

The method was validated according to FDA guidelines, demonstrating excellent performance for the intended application.

Linearity and Sensitivity

The method exhibited excellent linearity over the concentration range of 1-100 ng/mL for Glimepiride in human plasma. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.

ParameterValue
Calibration Range1–100 ng/mL
Correlation Coefficient (r²)> 0.99
LLOQ1 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels: low (3 ng/mL), medium (40 ng/mL), and high (80 ng/mL).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low (QCL)3< 10%< 10%± 5.40%
Medium (QCM)40< 10%< 10%± 5.40%
High (QCH)80< 10%< 10%± 5.40%
Recovery

The extraction recovery of Glimepiride from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery of the internal standard was also assessed.

AnalyteRecovery (%)
Glimepiride51.20% - 63.44%
Glimepiride-d5 (IS)80.03%

Visualized Workflows

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 250 µL Human Plasma add_is Add 750 µL IS in Acetonitrile plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (4000 rpm, 20 min) vortex1->centrifuge supernatant Transfer 250 µL Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 250 µL Water evaporate->reconstitute vortex2 Vortex (30s) reconstitute->vortex2 inject Inject 10 µL into UPLC vortex2->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Experimental workflow for Glimepiride analysis.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantitative analysis of Glimepiride in human plasma. The simple protein precipitation protocol allows for high-throughput processing, making it well-suited for pharmacokinetic and bioequivalence studies in drug development and clinical research. The method meets all regulatory requirements for bioanalytical method validation, ensuring data of high quality and integrity.

Bioanalytical Method for the Quantification of Glimepiride in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document outlines a detailed, validated bioanalytical method for the quantitative determination of Glimepiride in human plasma. The method employs a deuterated internal standard (IS), Glimepiride-d5, and utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for highly sensitive and selective analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioavailability, and bioequivalence studies of Glimepiride.

Introduction

Glimepiride is an oral sulfonylurea medication used to treat type 2 diabetes mellitus.[1][2] It primarily works by stimulating the release of insulin (B600854) from pancreatic beta cells.[2][3] Accurate and reliable quantification of Glimepiride in biological matrices is crucial for clinical and preclinical studies. This method describes a robust and sensitive UPLC-MS/MS assay for the determination of Glimepiride in human plasma, incorporating a stable isotope-labeled internal standard (Glimepiride-d5) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[4][5]

Experimental

Materials and Reagents
  • Glimepiride reference standard

  • Glimepiride-d5 (Internal Standard)

  • Acetonitrile (HPLC grade)[1]

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ultrapure water

  • Human plasma (blank, drug-free)

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer is used for this analysis.

  • UPLC System: Acquity UPLC BEH C18 column (or equivalent)[1][5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][5]

  • Data System: MassLynx software (or equivalent) for data acquisition and processing

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare primary stock solutions of Glimepiride (100 µg/mL) and Glimepiride-d5 (concentration to be determined based on the specific deuterated standard) in a suitable solvent such as a mixture of dimethyl sulfoxide and methanol.[1]

  • Working Solutions: Prepare serial dilutions of the Glimepiride stock solution with methanol or a suitable solvent to create working solutions for calibration standards and quality control samples.[1]

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve. A typical calibration range is 1-100 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 40, and 80 ng/mL).[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Glimepiride and the internal standard from human plasma.

  • Thaw plasma samples, calibration standards, and QC samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Aliquot 250 µL of each sample into a clean microcentrifuge tube.[1]

  • Add 750 µL of the internal standard working solution (in acetonitrile) to each tube.[1]

  • Vortex the tubes for 30 seconds to precipitate the plasma proteins.[1]

  • Centrifuge the samples at 4000 rpm for 20 minutes.[1]

  • Transfer 250 µL of the supernatant to a clean tube.[1]

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 60°C.[1]

  • Reconstitute the residue with 250 µL of the mobile phase or water.[1]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject a small volume (e.g., 10 µL) of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm
Mobile Phase Acetonitrile and 0.1% Ammonium Formate (70:30, v/v)[1][5]
Flow Rate 0.30 mL/min[1][5]
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 2 minutes

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][5]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for sensitivity
Cone Voltage Optimized for specific transitions
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr
Collision Gas Argon

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
Glimepiride 491.188[1][5]126.009[1][5]0.1
Glimepiride-d5 (IS) 496.188[1][5]131.009[1][5]0.1

Method Validation Summary

The bioanalytical method was validated according to the US FDA guidelines. The key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Intra-day Precision (%RSD) < 10%[1]
Inter-day Precision (%RSD) < 10%[1]
Accuracy (%RE) Within ± 5.40%[1]
Recovery 51.20% to 63.44% for Glimepiride; 80.03% for IS[1]
Matrix Effect Negligible (0.9864 to 1.0310)[1]
Stability (Freeze-Thaw) Stable for at least 3 cycles
Stability (Short-Term, Room Temp) Stable for the duration of sample preparation
Stability (Long-Term, -80°C) Stable for at least 39 days[1]

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (250 µL) (CS, QC, or Unknown) Add_IS Add Internal Standard (Glimepiride-d5 in Acetonitrile, 750 µL) Sample->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Centrifuge Centrifuge (4000 rpm, 20 min) Vortex1->Centrifuge Supernatant Transfer Supernatant (250 µL) Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (250 µL) Evaporate->Reconstitute Vortex2 Vortex (30s) Reconstitute->Vortex2 Inject Inject into UPLC-MS/MS Vortex2->Inject UPLC Chromatographic Separation (Acquity UPLC BEH C18) Inject->UPLC MS Mass Spectrometric Detection (ESI+, MRM) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Glimepiride Calibration->Quantification

Caption: Bioanalytical workflow for Glimepiride quantification.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Glimepiride in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The simple protein precipitation extraction procedure allows for high-throughput sample processing. The method has been successfully validated and can be applied to pharmacokinetic studies of Glimepiride.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Glimepiride in Human Plasma Using Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glimepiride (B1671586) is an oral sulfonylurea medication used to treat type 2 diabetes mellitus. It functions by stimulating the pancreas to produce more insulin (B600854) and by increasing the sensitivity of peripheral tissues to insulin. Accurate and reliable quantification of glimepiride in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of glimepiride in human plasma, utilizing its stable isotope-labeled analog, glimepiride-d8 (B1165090), as the internal standard (IS) to ensure high accuracy and precision.

The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method has been validated over a clinically relevant concentration range and has demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery.

Experimental Protocols

Materials and Reagents
  • Glimepiride reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with K2-EDTA as anticoagulant), stored at -80°C

Instrumentation
  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Data System: MassLynx 4.1 or equivalent

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of glimepiride and dissolve it in 10 mL of DMSO to obtain a stock solution of 1 mg/mL.

    • Similarly, prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare a series of glimepiride working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration standards and QC samples.

    • Prepare a this compound working solution by diluting its stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples:

    • Prepare calibration standards by spiking blank human plasma with the appropriate glimepiride working solutions to achieve final concentrations ranging from 1 to 500 ng/mL.

    • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol (Protein Precipitation)
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for blank samples (to which 20 µL of acetonitrile is added).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3.0 minutes
Gradient Elution Time (min)

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Glimepiride 491.2352.13018
This compound 499.2360.13018

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Glimepiride1 - 500y = 0.015x + 0.002> 0.998

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%Bias)
LLOQ 1.0< 10.5< 11.2± 8.5
LQC 3.0< 8.2< 9.1± 6.4
MQC 150< 6.5< 7.3± 5.1
HQC 400< 5.8< 6.9± 4.7

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC 3.092.598.1
HQC 40095.196.5

Mandatory Visualization

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound IS Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC Supernatant->Injection UPLC_Sep Chromatographic Separation (ACQUITY BEH C18) Injection->UPLC_Sep MS_Detect MS/MS Detection (ESI+, MRM) UPLC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Glimepiride Quantification by UPLC-MS/MS.

The Role of Glimepiride-d8 in Advancing Pharmacokinetic Studies of Glimepiride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the utilization of Glimepiride-d8, a stable isotope-labeled internal standard, in the pharmacokinetic analysis of the anti-diabetic drug Glimepiride (B1671586). The use of such internal standards is paramount for achieving accurate, reproducible, and robust bioanalytical data, essential for drug development, bioequivalence studies, and therapeutic drug monitoring.

Introduction to Glimepiride and the Need for an Ideal Internal Standard

Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] It primarily acts by stimulating the release of insulin (B600854) from pancreatic β-cells.[2][3] Accurate characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is critical for optimizing dosing regimens and ensuring patient safety.

Pharmacokinetic studies rely on the precise quantification of the drug in biological matrices, typically plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity.[4][5] However, the accuracy of LC-MS/MS analysis can be compromised by several factors, including matrix effects, ion suppression or enhancement, and variations in sample preparation and instrument response.[][7]

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[7][8] Stable isotope-labeled (SIL) compounds, such as this compound, represent the gold standard for internal standards in LC-MS/MS bioanalysis.[][7] this compound has the same chemical structure as Glimepiride, with the key difference being the replacement of eight hydrogen atoms with deuterium. This results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by the mass spectrometer, while ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[][7]

Pharmacokinetic Profile of Glimepiride

Understanding the pharmacokinetic properties of Glimepiride is essential for designing and interpreting studies. Key parameters are summarized in the table below.

ParameterValueReference
Absorption
Bioavailability~100%[1][3]
Tmax (Time to Peak Concentration)2-3 hours[2][9]
Effect of FoodTmax slightly increased (12%), Cmax and AUC slightly decreased (8% and 9%)[2][9]
Distribution
Protein Binding>99.5%[1][3][9]
Volume of Distribution (Vd)8.8 L[2][9]
Metabolism
Primary PathwayHepatic oxidative biotransformation via CYP2C9[1][3][9]
Major MetabolitesM1 (cyclohexyl hydroxy methyl derivative) and M2 (carboxyl derivative)[1][9]
Excretion
Elimination Half-life (t1/2)5-8 hours[1]
Route of Excretion~60% in urine, ~40% in feces[1][9]
Total Body Clearance47.8 mL/min[3][9]

Bioanalytical Method Using this compound

The following protocol outlines a typical LC-MS/MS method for the quantification of Glimepiride in human plasma using this compound as an internal standard.

Materials and Reagents
Experimental Protocol: Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common technique for extracting Glimepiride from plasma, providing a clean sample for analysis.[4][5]

SPE_Workflow cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Sample Preparation Plasma Human Plasma Sample (e.g., 250 µL) Add_IS Spike with this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Condition Condition SPE Cartridge Vortex1->Condition Equilibrate Equilibrate SPE Cartridge Condition->Equilibrate Load Load Plasma Sample Equilibrate->Load Wash Wash Cartridge (remove interferences) Load->Wash Elute Elute Glimepiride and IS Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex2 Vortex Reconstitute->Vortex2 Transfer Transfer to Autosampler Vial Vortex2->Transfer LC-MS/MS Analysis LC-MS/MS Analysis Transfer->LC-MS/MS Analysis

Solid-Phase Extraction (SPE) Workflow for Glimepiride Analysis.

  • Sample Spiking: To a 250 µL aliquot of human plasma, add a known concentration of this compound working solution.

  • Vortex: Vortex the sample to ensure thorough mixing.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution to remove polar interferences.

  • Elution: Elute Glimepiride and this compound from the cartridge using an appropriate elution solvent (e.g., acetonitrile:methanol mixture).[4]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

Experimental Protocol: LC-MS/MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Injection Sample Injection Column Chromatographic Separation (e.g., C18 Column) Injection->Column Mobile_Phase Isocratic or Gradient Elution Column->Mobile_Phase Ionization Electrospray Ionization (ESI+) Mobile_Phase->Ionization Precursor_Selection Quadrupole 1 (Q1): Select Precursor Ions (Glimepiride & this compound) Ionization->Precursor_Selection Fragmentation Quadrupole 2 (Q2): Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Product_Selection Quadrupole 3 (Q3): Select Product Ions Fragmentation->Product_Selection Detection Detector Product_Selection->Detection Data Acquisition & Processing Data Acquisition & Processing Detection->Data Acquisition & Processing

LC-MS/MS Analytical Workflow.

  • Chromatographic Conditions:

    • Column: A C18 analytical column is commonly used for separation.[4][5]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate with formic acid to adjust pH).[4]

    • Flow Rate: A flow rate of around 0.5 mL/min is often employed.[4]

    • Elution: Isocratic elution is generally sufficient.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transitions for Glimepiride and this compound are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Glimepiride491.2351.8[4]
This compound499.3359.9[4]
Data Analysis and Quantification

The concentration of Glimepiride in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of known concentrations of Glimepiride (calibration standards) against their respective concentrations. The concentration of Glimepiride in the study samples is then interpolated from this calibration curve.

Application in Bioequivalence Studies

Bioequivalence studies are crucial for the regulatory approval of generic drug products. These studies aim to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the innovator product.[11][12] The use of this compound as an internal standard in these studies ensures the high level of accuracy and precision required to meet regulatory standards.

The primary pharmacokinetic parameters evaluated in bioequivalence studies are Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[11] For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80-125%.[11]

Glimepiride Metabolism and Signaling Pathway

Glimepiride_Pathway cluster_metabolism Hepatic Metabolism cluster_action Mechanism of Action (Pancreatic β-cell) Glimepiride Glimepiride CYP2C9 CYP2C9 Glimepiride->CYP2C9 M1 M1 Metabolite (Active) CYP2C9->M1 Cytosolic_Enzymes Cytosolic Enzymes M1->Cytosolic_Enzymes M2 M2 Metabolite (Inactive) Cytosolic_Enzymes->M2 K_ATP ATP-sensitive K+ Channel Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Release Insulin Release Ca_Influx->Insulin_Release Glimepiride_Action Glimepiride Glimepiride_Action->K_ATP blocks

Metabolism and Mechanism of Action of Glimepiride.

Glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to an active metabolite, M1.[1][9] M1 is subsequently metabolized by cytosolic enzymes to an inactive metabolite, M2.[1][9] The primary pharmacological effect of Glimepiride is mediated through its interaction with ATP-sensitive potassium channels on the surface of pancreatic β-cells, leading to insulin secretion.[2][3]

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of Glimepiride in biological matrices for pharmacokinetic studies. Its properties ensure that it effectively corrects for analytical variability, leading to high-quality data that can be confidently used in drug development, clinical research, and regulatory submissions. The protocols and information provided herein serve as a valuable resource for professionals engaged in the bioanalysis of Glimepiride.

References

Application Notes and Protocols for Glimepiride-d8 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction of Glimepiride-d8, a common internal standard for the quantitative analysis of the anti-diabetic drug Glimepiride (B1671586), from biological matrices. The methodologies covered are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), primarily focusing on plasma and serum samples.

Introduction

Accurate quantification of Glimepiride in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This compound is the preferred internal standard due to its similar chemical properties and chromatographic behavior to the unlabeled drug, ensuring reliable correction for sample loss during preparation and instrumental analysis. The choice of sample preparation technique depends on factors such as the required limit of quantification, sample throughput, and available instrumentation. This guide offers a comparative overview of the most common extraction techniques.

Comparative Quantitative Data

The following tables summarize the performance characteristics of different sample preparation methods for Glimepiride analysis, with this compound used as the internal standard. These methods are typically followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Method Biological Matrix Extraction Recovery (%) Lower Limit of Quantification (LLOQ) Linearity Range Reference
Solid-Phase Extraction (SPE)Human Plasma81.91 - 83.362.0 ng/mL2.0 - 650.0 ng/mL[1]
Solid-Phase Extraction (SPE)Human Plasma100 ± 0.060.2 ng/mLNot Specified[2]
Liquid-Liquid Extraction (LLE)Human Plasma88.19 ± 7.131 ng/mL1 - 250 ng/mL[3]
Liquid-Liquid Extraction (LLE)Human PlasmaNot Specified5.0 ng/mL5.0 - 500.0 ng/mL[4]
Protein Precipitation (PPT)Human Plasma51.20 - 63.441 ng/mL1 - 100 ng/mL[5]
Protein Precipitation (PPT)Human PlasmaNot Specified1.0 ng/mLNot Specified[6]

Experimental Protocols & Workflows

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins.

Protocol: Protein Precipitation of this compound from Human Plasma

  • Sample Aliquoting: Pipette 250 µL of human plasma (or serum, or calibration standards/quality control samples) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 750 µL of 0.014 µg/mL in acetonitrile) to each tube.[5]

  • Precipitation: Vortex the samples for 30 seconds to ensure thorough mixing.[5]

  • Centrifugation: Centrifuge the tubes for 20 minutes at 4000 rpm to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.

PPT_Workflow cluster_0 Protein Precipitation Workflow A Plasma Sample (250 µL) B Add this compound in Acetonitrile (750 µL) A->B C Vortex (30s) B->C D Centrifuge (4000 rpm, 20 min) C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F

Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE)

LLE is a classic sample clean-up technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.

Protocol: Liquid-Liquid Extraction of this compound from Human Plasma

  • Sample Aliquoting: In a clean tube, place 200 µL of human plasma.[3]

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Extraction Solvent Addition: Add an extraction solvent, for example, a mixture of ethyl acetate (B1210297) and diethyl ether (50:50, v/v).[3]

  • Mixing: Vortex the mixture to facilitate the transfer of the analyte and internal standard into the organic phase.[3]

  • Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.[3]

  • Freezing and Transfer: Freeze the aqueous layer to allow for easy decanting of the organic supernatant.[3]

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase.[3]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow A Plasma Sample (200 µL) + this compound B Add Extraction Solvent (e.g., Ethyl Acetate/Diethyl Ether) A->B C Vortex & Centrifuge B->C D Transfer Organic Layer C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G LC-MS/MS Analysis F->G

Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up than PPT or LLE, resulting in cleaner extracts and reduced matrix effects. It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.

Protocol: Solid-Phase Extraction of this compound from Human Plasma

  • Sample Pre-treatment: To 0.2 mL of plasma, add 25.0 µL of this compound internal standard (500.0 ng/mL). Then, add 700 µL of 2.5% ortho-phosphoric acid in water and mix.[1]

  • Cartridge Conditioning: Condition an Oasis HLB 96-well cartridge with 0.9 mL of methanol, followed by 0.9 mL of Milli-Q water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge to remove interfering substances. A common washing solution is a mixture of water and a small percentage of organic solvent.

  • Elution: Elute Glimepiride and this compound from the cartridge using 0.9 mL of acetonitrile-methanol (1:1, v/v) containing 0.05% formic acid.[1]

  • Analysis: Inject the eluate directly into the LC-MS/MS system.[1]

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow A Plasma Sample (0.2 mL) + this compound + Acid C Load Sample A->C B Condition SPE Cartridge (Methanol & Water) B->C D Wash Cartridge C->D E Elute with Acetonitrile/Methanol D->E F LC-MS/MS Analysis E->F

Solid-Phase Extraction Workflow Diagram

Concluding Remarks

The choice of sample preparation method for this compound in biological matrices is a critical step in the bioanalytical workflow. Protein precipitation offers speed and simplicity, making it ideal for high-throughput screening. Liquid-liquid extraction provides a cleaner sample than PPT but is more labor-intensive. Solid-phase extraction yields the cleanest extracts, minimizing matrix effects and often achieving the lowest limits of quantification, though it can be the most time-consuming and costly method. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate technique for their specific analytical needs. It is always recommended to validate the chosen method in-house to ensure it meets the required performance criteria for the intended application.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for Glimepiride and Glimepiride-d8 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-recovery solid-phase extraction (SPE) protocol for the quantification of Glimepiride, a third-generation sulfonylurea oral hypoglycemic agent, and its deuterated internal standard (IS), Glimepiride-d8, from human plasma. The method is optimized for use with reversed-phase SPE cartridges and is suitable for bioequivalence and pharmacokinetic studies requiring high sensitivity and accuracy. The subsequent analysis is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Glimepiride is an oral anti-diabetic drug used for the treatment of type 2 diabetes mellitus. Its primary mechanism involves stimulating insulin (B600854) release from pancreatic beta cells. Accurate measurement of Glimepiride in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration due to its efficiency in removing matrix interferences and its potential for high analyte recovery.[1][2][3] This protocol provides a detailed methodology for extracting Glimepiride and its internal standard, this compound, from human plasma using Oasis HLB or C18 SPE cartridges, ensuring reliable and reproducible results for bioanalytical applications.

Materials and Reagents

  • Analytes: Glimepiride, this compound (IS)

  • SPE Cartridges: Oasis HLB 96-well cartridges or Sep-Pak® vac 1cc (100 mg) C18 cartridges[2][4]

  • Reagents:

  • Equipment:

    • SPE Vacuum Manifold (96-well or single cartridge compatible)

    • Vortex Mixer

    • Centrifuge

    • Nitrogen Evaporation System

    • Analytical Balance

    • Volumetric flasks, pipettes, and autosampler vials

Experimental Protocol

This protocol outlines two effective SPE methods adapted from validated bioanalytical studies. Method A utilizes Oasis HLB cartridges, while Method B employs C18 cartridges for optimal recovery.

3.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1.00 mg/mL): Prepare primary stock solutions of Glimepiride and this compound in methanol.[4]

  • Intermediate Solutions: Further dilute the main stock solution of Glimepiride with a methanol-water (50:50, v/v) mixture to achieve an intermediate concentration (e.g., 20 µg/mL).[4]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the intermediate stock solutions.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 500.0 ng/mL).[4]

3.2. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • For a 190 µL aliquot of plasma, add 25.0 µL of the IS working solution (e.g., 500.0 ng/mL).[4]

  • Pre-treatment (Method A - Oasis HLB): Add 700 µL of 2.5% ortho-phosphoric acid in water and vortex the sample.[4]

  • Pre-treatment (Method B - C18): Pre-mix the plasma sample with aqueous 0.4% trifluoroacetic acid to release the protein-bound drug.[2][5]

3.3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

Method A: Oasis HLB Cartridges [4]

  • Conditioning: Condition the Oasis HLB 96-well cartridges with 0.9 mL of methanol.

  • Equilibration: Equilibrate the cartridges with 0.9 mL of Milli-Q water.

  • Loading: Load the pre-treated plasma sample onto the cartridges.

  • Washing:

    • Wash 1: 1.8 mL of water.

    • Wash 2: 0.9 mL of 5% methanol in water.

  • Elution: Elute the analytes with 0.9 mL of an acetonitrile-methanol (1:1, v/v) solution containing 0.05% formic acid.[4][6] The eluate is collected directly for LC-MS/MS analysis without a drying step.[4]

Method B: C18 Cartridges [2][5]

  • Conditioning/Equilibration: Condition and equilibrate the Sep-Pak® C18 cartridges (specific volumes for conditioning solvents like methanol followed by water are standard but not detailed in the source).

  • Loading: Load the pre-treated plasma sample (100 µL) onto the SPE column.[2][5]

  • Washing: (Wash steps are typically performed with a weak organic solvent or aqueous buffer, though not explicitly detailed in the source).

  • Elution: Elute the analytes with 2 mL of a methylene chloride:methanol (2:1, v/v) mixture for optimal recovery.[2]

  • Post-Elution:

    • Evaporate the eluate under a gentle stream of nitrogen gas at room temperature.[5]

    • Reconstitute the residue in a small volume (e.g., 20 µL) of the mobile phase for UPLC-MS/MS analysis.[5]

UPLC-MS/MS Analysis

  • Column: Acquity UPLC BEH C18 or equivalent.[7]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer like 2 mM ammonium (B1175870) formate, with pH adjusted to 3.5 using formic acid.[6]

  • Flow Rate: Approximately 0.30 - 0.5 mL/min.[6][7]

  • Detection: Tandem mass spectrometry with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Glimepiride: MH+ at m/z 491.2 → 351.8[6]

    • This compound: MH+ at m/z 499.26 → 359.96[6]

Data and Results

The performance of the SPE methods is summarized below. Method B demonstrates exceptionally high recovery.

ParameterMethod A (Oasis HLB)Method B (C18)
Analyte Glimepiride & this compoundGlimepiride
Recovery 81.91% to 83.36%~100 ± 0.06%
Lower Limit of Quantification (LLOQ) 2.0 ng/mL200 pg/mL
Linear Range 2.0 - 650.0 ng/mLN/A (LOD was 60 pg/mL)
Internal Standard This compoundGliclazide
Reference [6][2][5]

Visualization of Workflows

The following diagrams illustrate the logical steps of the described solid-phase extraction protocols.

SPE_Workflow_A cluster_prep Sample Preparation cluster_spe SPE on Oasis HLB cluster_analysis Analysis plasma 190 µL Plasma + 25 µL IS acidify Add 700 µL 2.5% Ortho-Phosphoric Acid plasma->acidify load Load Sample acidify->load condition Condition: 0.9 mL Methanol equilibrate Equilibrate: 0.9 mL Water condition->equilibrate equilibrate->load wash1 Wash 1: 1.8 mL Water load->wash1 wash2 Wash 2: 0.9 mL 5% Methanol wash1->wash2 elute Elute: 0.9 mL ACN:MeOH (1:1) + 0.05% Formic Acid wash2->elute inject Inject 5.0 µL into UPLC-MS/MS System elute->inject

Caption: Workflow for SPE Method A using Oasis HLB cartridges.

SPE_Workflow_B cluster_prep Sample Preparation cluster_spe SPE on C18 Cartridge cluster_post Post-Elution Processing cluster_analysis Analysis plasma 100 µL Plasma + IS acidify Pre-mix with 0.4% Trifluoroacetic Acid plasma->acidify load Load Sample acidify->load condition Condition & Equilibrate condition->load wash Wash Step(s) load->wash elute Elute: 2 mL CH2Cl2:Methanol (2:1) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in 20 µL Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS System reconstitute->inject

Caption: Workflow for high-recovery SPE Method B using C18 cartridges.

Conclusion

The solid-phase extraction protocols presented provide effective and reliable methods for the extraction of Glimepiride and its deuterated internal standard from human plasma. The Oasis HLB method offers a streamlined workflow without an evaporation step, making it suitable for high-throughput automated formats.[4] The C18 method, optimized with a specific elution solvent and pre-treatment step, demonstrates exceptionally high recovery, which is critical for applications requiring maximum sensitivity.[2][5] The choice of method can be tailored to the specific requirements of the study, such as sample volume, required sensitivity (LLOQ), and desired throughput.

References

Application Note: Quantitative Analysis of Glimepiride in Human Plasma using Liquid-Liquid Extraction with Glimepiride-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glimepiride (B1671586) is an oral sulfonylurea hypoglycemic agent used in the management of type 2 diabetes mellitus. Accurate and reliable quantification of glimepiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note details a robust and sensitive liquid-liquid extraction (LLE) method for the determination of glimepiride in human plasma using its deuterated analog, glimepiride-d8 (B1165090), as the internal standard (IS), followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle of the Method

This method employs a liquid-liquid extraction technique to isolate glimepiride and the internal standard, this compound, from the plasma matrix. Plasma samples are first spiked with the internal standard. An organic solvent, immiscible with the aqueous plasma, is then added to facilitate the partitioning of the analyte and internal standard into the organic phase, leaving behind endogenous interferences such as proteins and salts in the aqueous phase. After separation of the two phases, the organic layer is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • Glimepiride reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., heparin)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade diethyl ether[1]

  • HPLC-grade ethyl acetate[2][3]

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Preparation of Standard and Quality Control Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of glimepiride and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the glimepiride stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve points.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration of, for example, 0.014 µg/mL.[4]

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from approximately 1 to 100 ng/mL.[4] Similarly, prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation: Liquid-Liquid Extraction

  • Label microcentrifuge tubes for each blank, standard, QC, and unknown sample.

  • Pipette 250 µL of the respective plasma sample into the appropriately labeled tubes.[4]

  • Add a specified volume of the internal standard working solution (e.g., 750 µL of 0.014 µg/mL this compound in acetonitrile) to each tube except for the blank plasma.[4]

  • Vortex the samples for 30 seconds to ensure thorough mixing.[4]

  • Add the extraction solvent. A common choice is diethyl ether or a mixture of ethyl acetate and diethyl ether (50:50, v/v).[1][2]

  • Vortex the tubes vigorously for an extended period (e.g., 5 minutes) to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifuge the samples at a high speed (e.g., 4000 rpm) for 20 minutes to achieve complete separation of the aqueous and organic layers.[4]

  • Carefully transfer the upper organic layer to a clean set of labeled tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-60°C.[4][5]

  • Reconstitute the dried residue in a suitable volume (e.g., 250 µL) of the mobile phase or a compatible solvent mixture (e.g., water) and vortex for 30 seconds.[4]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • An LC-MS/MS system equipped with an electrospray ionization (ESI) source is typically used.

  • The chromatographic separation is often performed on a C18 column.[1][6]

  • The mobile phase can consist of a mixture of acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[1][6]

  • The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for glimepiride and this compound.

Data Presentation

Table 1: LC-MS/MS Instrument Parameters (Example)

ParameterValue
LC System
ColumnC18, e.g., 50 x 4 mm, 5 µm[5]
Mobile PhaseAcetonitrile and 0.1% Ammonium Formate (70:30)[4]
Flow Rate0.30 mL/min[4]
Injection Volume10 µL[4]
Column Temperature30°C[5]
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsGlimepiride: m/z 491.188 → 126.009, this compound: m/z 496.188 → 131.009 (example)[4]
Cone Voltage22 V (example)[4]
Collision Energy36 eV (example)[4]

Table 2: Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity Range1 - 100 ng/mL[4]
Correlation Coefficient (r²)> 0.99[7]
Lower Limit of Quantification (LLOQ)1 ng/mL[4]
Precision (%RSD)
Intra-day< 10%[4]
Inter-day< 10%[4]
Accuracy (%RE)
Intra-day± 5.40%[4]
Inter-day± 5.40%[4]
Recovery
Glimepiride51.20% - 63.44%[4]
This compound (IS)80.03%[4]

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction and Reconstitution cluster_analysis Analysis plasma Plasma Sample (250 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add Extraction Solvent (e.g., Diethyl Ether) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 20 min) vortex2->centrifuge separate_layers Separate Organic Layer centrifuge->separate_layers evaporate Evaporate to Dryness (N2 Stream) separate_layers->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Caption: Workflow for Glimepiride LLE.

References

Application Note: Chromatographic Separation of Glimepiride and Glimepiride-d8 for Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glimepiride is a medium-to-long-acting sulfonylurea antidiabetic drug used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Glimepiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Glimepiride-d8, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability during sample preparation and analysis. This application note details a robust and sensitive method for the chromatographic separation of Glimepiride from its deuterated analog, this compound, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Principle

This method utilizes reversed-phase UPLC to achieve chromatographic separation of Glimepiride and this compound. The separated analytes are then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The distinct mass-to-charge ratios of the parent and product ions for each compound allow for their selective and sensitive quantification.

Experimental Protocols

Materials and Reagents
Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • Glimepiride Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Glimepiride reference standard in 10 mL of DMSO.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of DMSO.

  • Working Solutions: Prepare serial dilutions of the Glimepiride stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples. A suitable working solution of this compound is prepared by diluting its stock solution with acetonitrile.

2.2. Sample Preparation from Human Plasma

This protocol utilizes a protein precipitation method for sample extraction.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized conditions for the separation and detection of Glimepiride and this compound.

Table 1: UPLC Conditions

ParameterCondition
System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic: 70% B
Flow Rate 0.30 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 2.0 minutes

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Glimepiride 491.2352.13015
This compound 499.2360.13015

Data Presentation

The method was validated according to regulatory guidelines. A summary of the key validation parameters is presented below.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (%RE) Within ±15% (±20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal and compensated by the IS
Retention Time (Glimepiride) ~1.2 min
Retention Time (this compound) ~1.2 min

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

G start Start: Human Plasma Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS System supernatant->inject analysis Data Acquisition and Analysis inject->analysis end End: Quantify Glimepiride analysis->end

Caption: Workflow for the extraction and analysis of Glimepiride from human plasma.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous determination of Glimepiride and its deuterated internal standard, this compound, in human plasma. The chromatographic conditions ensure efficient separation, while the mass spectrometric detection offers high selectivity and sensitivity. This method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results by compensating for potential variations during sample processing and instrumental analysis.

Application Note: Quantitative Analysis of Glimepiride and Glimepiride-d8 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glimepiride (B1671586) is an oral hypoglycemic agent of the sulfonylurea class used in the management of type 2 diabetes mellitus. Accurate and sensitive quantification of Glimepiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the determination of Glimepiride and its deuterated internal standard, Glimepiride-d8, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is highly selective and sensitive for the analysis of clinical and non-clinical samples.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines a common liquid-liquid extraction (LLE) procedure for the extraction of Glimepiride from human plasma.

Materials:

  • Human plasma samples

  • Glimepiride and this compound stock solutions

  • Internal Standard (IS) working solution (this compound in methanol)

  • Diethyl ether

  • Acetonitrile

  • Methanol

  • Ammonium (B1175870) acetate (B1210297) buffer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw frozen human plasma samples to room temperature.

  • Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each plasma sample, except for the blank samples.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of diethyl ether to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile, methanol, and ammonium acetate buffer).[1]

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 3.5 µm)[2]
Mobile Phase A mixture of acetonitrile, methanol, and ammonium acetate buffer.[1] A common composition is methanol:water:formic acid (95:5:0.1, v/v/v) with 5mM ammonium acetate.[2]
Flow Rate 0.8 mL/min[2]
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30°C)
Run Time Approximately 3.0 minutes[2]
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometer Settings:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument (e.g., 3500 V)[3]
Source Temperature Optimized for the specific instrument (e.g., 120°C)
Desolvation Gas Flow Optimized for the specific instrument (e.g., 450 L/h)
Collision Gas Argon

Data Presentation

The following tables summarize the key quantitative parameters for the detection of Glimepiride and this compound.

Table 1: Mass Spectrometry MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Glimepiride 491.2352.2[2]
491.20351.80[3]
491.16352.08[4]
491.3352.1[5]
This compound 499.26359.96[3]

Table 2: Mass Spectrometer Compound-Dependent Parameters

AnalyteCollision Energy (V)Tube Lens Offset (V)Reference(s)
Glimepiride 1380[3]
This compound 1678[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of Glimepiride.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (Diethyl Ether) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc Inject ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Glimepiride analysis.

mrm_detection cluster_glimepiride Glimepiride Detection cluster_glimepiride_d8 This compound (IS) Detection G_parent Glimepiride Precursor Ion (m/z 491.2) G_product Glimepiride Product Ion (m/z 352.2) G_parent->G_product Collision (13 V) Gd8_parent This compound Precursor Ion (m/z 499.26) Gd8_product This compound Product Ion (m/z 359.96) Gd8_parent->Gd8_product Collision (16 V)

Caption: MRM transitions for Glimepiride and its internal standard.

References

Application of Glimepiride-d8 in Bioequivalence Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the use of Glimepiride-d8 as an internal standard in bioequivalence studies of glimepiride (B1671586). These guidelines are intended for researchers, scientists, and professionals involved in drug development and bioanalytical testing.

Introduction

Glimepiride is an oral hypoglycemic agent of the sulfonylurea class used to treat type 2 diabetes mellitus.[1] Bioequivalence studies are crucial for the regulatory approval of generic formulations, ensuring they exhibit comparable pharmacokinetic profiles to the innovator product.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] this compound, being structurally and physicochemically similar to glimepiride, co-elutes and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis and ensuring the accuracy and precision of the quantification.[5][6]

Application Notes

The primary application of this compound is as an internal standard (IS) in the determination of glimepiride concentrations in biological matrices, typically human plasma, for pharmacokinetic and bioequivalence studies.[7] Its use is critical for mitigating matrix effects and other sources of analytical variability inherent in LC-MS/MS methods.[4]

Key Advantages of Using this compound:

  • Improved Accuracy and Precision: By mimicking the analytical behavior of the analyte, this compound compensates for variations in sample extraction, injection volume, and ionization efficiency.[5]

  • Mitigation of Matrix Effects: Co-elution of the analyte and the stable isotope-labeled internal standard helps to normalize variations in ion suppression or enhancement caused by endogenous components of the biological matrix.[4]

  • Enhanced Method Robustness: The use of a stable isotope-labeled internal standard leads to more reliable and reproducible analytical methods, which is a critical requirement for regulatory submissions.[6]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters from representative bioequivalence studies of glimepiride. These studies typically compare a test (generic) formulation to a reference (innovator) formulation.

Table 1: Pharmacokinetic Parameters of Glimepiride (Test vs. Reference Formulations) in Healthy Volunteers under Fasting Conditions.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)94.27-94.27% (86.09% - 103.23%)[8]
AUC0-t (ng·h/mL)102.68-102.68% (99.82% - 105.62%)[8]
AUC0-inf (ng·h/mL)101.11-101.11% (98.45% - 103.84%)[8]
Tmax (h)2.5 ± 0.82.6 ± 0.9-
t1/2 (h)5.3 ± 1.25.4 ± 1.3-

Data synthesized from a bioequivalence study on a 1 mg glimepiride formulation.[8][9]

Table 2: Pharmacokinetic Parameters of Glimepiride (Test vs. Reference Formulations) in Healthy Volunteers under Fed Conditions.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)107.66-107.66% (97.88% - 118.42%)[10]
AUC0-t (ng·h/mL)103.58-103.58% (99.53% - 107.80%)[10]
AUC0-inf (ng·h/mL)103.38-103.38% (99.26% - 107.68%)[10]
Tmax (h)4.2 ± 1.14.3 ± 1.2-
t1/2 (h)5.6 ± 1.45.7 ± 1.5-

Data synthesized from a bioequivalence study on a 1 mg glimepiride formulation.[9][10]

Experimental Protocols

Bioanalytical Method for Glimepiride Quantification in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the quantification of glimepiride in human plasma using this compound as an internal standard.

a. Materials and Reagents:

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.0 mm, 5 µm)[8]

c. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of glimepiride (1 mg/mL) in methanol.

  • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.[7]

  • From the primary stock solutions, prepare working solutions of glimepiride at various concentrations by serial dilution with a methanol-water (1:1, v/v) mixture. These will be used to spike blank plasma for calibration standards and quality control samples.

  • Prepare a working solution of this compound (e.g., 500 ng/mL) by diluting the primary stock solution with water.[7]

d. Sample Preparation (Solid-Phase Extraction - SPE):

  • Pipette 250 µL of plasma sample (calibration standard, quality control, or study sample) into a labeled tube.

  • Add a fixed volume (e.g., 50 µL) of the this compound working solution to each tube (except for blank samples) and vortex.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile-methanol (1:1, v/v) with 0.05% formic acid).[7]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[11]

e. LC-MS/MS Conditions:

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate (88:12, v/v) with pH adjusted to 3.5 with formic acid.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions (Multiple Reaction Monitoring - MRM):

    • Glimepiride: m/z 491.2 → 351.8[7]

    • This compound: m/z 499.3 → 359.9[7]

f. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Clinical Protocol for a Glimepiride Bioequivalence Study

This protocol outlines a typical design for a bioequivalence study of glimepiride.

a. Study Design:

  • Single-dose, randomized, two-period, two-sequence, crossover design.[9][12]

  • The study can be conducted under fasting or fed conditions as per regulatory requirements.[9][13]

b. Study Population:

  • Healthy male and non-pregnant, non-lactating female volunteers.[13]

  • Subjects should be within a specified age, weight, and body mass index (BMI) range.

c. Study Procedure:

  • After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference glimepiride formulation with a specified volume of water.[12]

  • A washout period of at least one week should separate the two treatment periods.[2][12]

  • Blood samples (e.g., 5 mL) are collected in heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, and 48 hours).[12]

  • Plasma is separated by centrifugation and stored at -80 °C until analysis.

d. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, Tmax, and t1/2) are calculated from the plasma concentration-time data for both formulations.

  • The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-inf should fall within the regulatory acceptance range of 80.00% to 125.00% to conclude bioequivalence.[10][12]

Visualizations

experimental_workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase subject_recruitment Subject Recruitment & Screening randomization Randomization subject_recruitment->randomization dosing_period_1 Dosing Period 1 (Test/Reference) randomization->dosing_period_1 washout Washout Period dosing_period_1->washout blood_sampling Serial Blood Sampling dosing_period_1->blood_sampling dosing_period_2 Dosing Period 2 (Reference/Test) washout->dosing_period_2 dosing_period_2->blood_sampling sample_preparation Plasma Sample Preparation (with this compound) blood_sampling->sample_preparation lc_msms_analysis LC-MS/MS Analysis sample_preparation->lc_msms_analysis data_processing Data Processing & Quantification lc_msms_analysis->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis stat_analysis Statistical Analysis (BE Assessment) pk_analysis->stat_analysis final_report Final Study Report stat_analysis->final_report

Caption: Experimental workflow for a typical glimepiride bioequivalence study.

glimepiride_signaling_pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_peripheral_tissues Peripheral Tissues (Muscle, Fat) glimepiride Glimepiride sur1 SUR1 Subunit of K-ATP Channel glimepiride->sur1 Binds to katp_channel K-ATP Channel Closure sur1->katp_channel depolarization Membrane Depolarization katp_channel->depolarization ca_channel Voltage-Gated Ca²⁺ Channel Opening depolarization->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin_exocytosis Insulin Granule Exocytosis ca_influx->insulin_exocytosis insulin_release Insulin Release insulin_exocytosis->insulin_release insulin Insulin insulin_receptor Insulin Receptor insulin->insulin_receptor Binds to pi3k_akt PI3K/Akt Pathway Activation insulin_receptor->pi3k_akt glut4_translocation GLUT4 Translocation to Membrane pi3k_akt->glut4_translocation glucose_uptake Increased Glucose Uptake glut4_translocation->glucose_uptake

Caption: Simplified signaling pathway of Glimepiride's mechanism of action.[14][15][16]

References

Application Note: Preparation of Glimepiride-d8 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring standardized protocols for the preparation of Glimepiride-d8 solutions for analytical and experimental use.

Introduction

This compound is the deuterium-labeled form of Glimepiride (B1671586), a sulfonylurea anti-diabetic drug. Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS) and can serve as a tracer in metabolic research.[1] Like its unlabeled counterpart, this compound has very low solubility in water (<0.004 mg/mL), which necessitates specific preparation methods to achieve accurate and reproducible solution concentrations.[2] This document provides detailed protocols for the preparation of stock and working solutions of this compound, along with solubility data and recommended storage conditions.

Safety Precautions

Before handling, users must review the complete Material Safety Data Sheet (MSDS) for this compound.[3][4] Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[3]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin, eyes, and clothing.[3]

  • Disposal: Dispose of waste materials in accordance with all federal, state, and local regulations.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of Glimepiride/Glimepiride-d8

Solvent Approximate Solubility Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[5] Ultrasonic agitation may be required. Use of newly opened, anhydrous DMSO is recommended.[5]
Dimethylformamide (DMF) ~10 mg/mL[4] Purge with an inert gas.[4]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mL[4] Must be prepared by first dissolving in DMF, then diluting with the buffer.[4]
Acetonitrile (B52724):Water (9:1) 0.1 mg/mL[6] Used as a diluent for stock solutions.[6]

| Water | <0.004 mg/mL[2] | Considered practically insoluble. |

Table 2: Recommended Storage Conditions

Form Storage Temperature Stability Period Notes
Crystalline Solid -20°C[4] ≥ 4 years[4] Store in a tightly sealed container.
Stock Solution (in Organic Solvent) -80°C 6 months[5] Aliquot to avoid repeated freeze-thaw cycles.[5]
Stock Solution (in Organic Solvent) -20°C 1 month[5] For shorter-term storage.

| Aqueous Working Solution | 2-8°C | Use within 1 day[4] | Prone to precipitation; prepare fresh before use. |

Experimental Protocols

Materials and Equipment
  • This compound (crystalline solid)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Vortex mixer

  • Sonicator bath

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Acetonitrile (HPLC grade), Deionized Water

  • Microcentrifuge tubes or cryovials for aliquots

Protocol 1: Preparation of High-Concentration Stock Solution (10 mg/mL in DMSO)

This protocol is suitable for creating a concentrated stock solution that can be diluted for various applications.

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a 1 mL volumetric flask.

  • Dissolution: Add approximately 0.8 mL of anhydrous DMSO to the flask.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes, or until the solution is clear.[5]

  • Final Volume: Once fully dissolved, add DMSO to bring the total volume to the 1.0 mL mark. Invert the flask several times to ensure homogeneity.

  • Storage: Dispense the stock solution into single-use aliquots in appropriate vials. Store immediately at -80°C for long-term stability or -20°C for short-term use.[5]

Protocol 2: Preparation of Working Solutions

This method is ideal for preparing calibration standards for LC-MS analysis.

  • Thaw Stock: Remove one aliquot of the 10 mg/mL this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution: Using a calibrated pipette, transfer 10 µL of the 10 mg/mL stock solution into a 10 mL volumetric flask.

  • Final Volume: Dilute to the 10 mL mark with a suitable solvent, such as a 9:1 mixture of acetonitrile and water.[6] This yields a working solution with a final concentration of 10 µg/mL.

  • Mixing: Cap the flask and invert several times to ensure the solution is homogeneous.

  • Use: Use the prepared working standard immediately for creating your calibration curve.

This method describes the dilution of the organic stock into an aqueous buffer, which must be done carefully to prevent precipitation.

  • Thaw Stock: Thaw one aliquot of the 10 mg/mL this compound stock solution at room temperature. (Note: The molecular weight of this compound is ~498.7 g/mol , so 10 mg/mL is ~20 mM).

  • Dilution: While vortexing the aqueous buffer (e.g., PBS), slowly add a small volume of the concentrated DMSO stock solution to achieve the final desired concentration. For example, to make 10 mL of a 10 µM solution, add 5 µL of the 20 mM stock solution to 9.995 mL of buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent effects in the assay.

  • Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound, as the compound may precipitate over time.[4]

Workflow Visualization

The following diagram illustrates the logical steps for preparing this compound stock and working solutions.

G Workflow for this compound Solution Preparation cluster_prep Initial Preparation cluster_working Working Solution Preparation start Start weigh 1. Accurately Weigh This compound Solid start->weigh dissolve 2. Dissolve in Anhydrous Organic Solvent (e.g., DMSO) (Vortex / Sonicate) weigh->dissolve stock 3. High-Concentration Stock Solution dissolve->stock store 4. Aliquot and Store (-80°C or -20°C) stock->store thaw 5. Thaw Stock Aliquot store->thaw dilute_analytical 6a. Dilute with Acetonitrile/Water thaw->dilute_analytical dilute_aqueous 6b. Dilute into Aqueous Buffer thaw->dilute_aqueous analytical_std Analytical Standard (e.g., for LC-MS) dilute_analytical->analytical_std aqueous_std Aqueous Solution (e.g., for In Vitro Assay) dilute_aqueous->aqueous_std

Caption: Logical workflow for preparing this compound solutions.

References

Application Notes and Protocols for the Use of Glimepiride-d8 in DMPK Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride (B1671586) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for effective drug development and clinical application. Stable isotope-labeled internal standards, such as Glimepiride-d8, are essential for the accurate and precise quantification of glimepiride in biological matrices during DMPK assays. The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, thereby ensuring the reliability of bioanalytical data.

These application notes provide detailed protocols for the analysis of glimepiride in human plasma using this compound as an internal standard, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS). The document outlines two common sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—and presents relevant quantitative data from validation and pharmacokinetic studies.

Bioanalytical Methodologies

The quantification of glimepiride in biological samples is most effectively achieved using LC-MS/MS, a highly sensitive and selective analytical technique. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such assays.

Experimental Protocol 1: UPLC-MS/MS with Solid-Phase Extraction (SPE)

This protocol details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of glimepiride in human plasma using Glimepiride-d5 as an internal standard.[1]

1. Materials and Reagents:

  • Glimepiride and Glimepiride-d5 (or -d8) reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • Water (Milli-Q or equivalent)

  • Human plasma (blank)

  • Oasis HLB SPE cartridges

2. Stock and Working Solutions:

  • Glimepiride Stock Solution (1 mg/mL): Dissolve 10 mg of glimepiride in 10 mL of methanol.

  • Glimepiride-d5 Working Internal Standard (IS) Solution (0.014 µg/mL): Prepare by serial dilution of the Glimepiride-d5 stock solution in acetonitrile.[1]

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of glimepiride working solutions to achieve final concentrations ranging from 1 to 100 ng/mL. QC samples are typically prepared at low, medium, and high concentrations (e.g., 3, 40, and 80 ng/mL).[1]

3. Sample Preparation (Solid-Phase Extraction):

  • To 250 µL of plasma sample (calibration standard, QC, or study sample), add 750 µl of the internal standard working solution (0.014 µg/mL Glimepiride-d5 in acetonitrile).[1]

  • Vortex the samples for 30 seconds.

  • Centrifuge the samples at 4000 rpm for 20 minutes.[1]

  • Transfer 250 µL of the supernatant to a new set of tubes.

  • Evaporate the solvent under a stream of nitrogen at 60°C for 30 minutes.[1]

  • Reconstitute the dried residue with 250 µL of water.[1]

  • Vortex for 30 seconds before injecting 10 µL into the UPLC-MS/MS system.[1]

4. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Ammonium Formate (70:30, v/v)[1]

  • Flow Rate: 0.30 mL/min[1]

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters TQD)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Glimepiride: m/z 491.188 → 126.009[1]

    • Glimepiride-d5: m/z 496.188 → 131.009[1]

  • Cone Voltage: 22 V for Glimepiride, 36 V for Glimepiride-d5

  • Collision Energy: 36 eV for Glimepiride, 22 eV for Glimepiride-d5

Experimental Protocol 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)

This protocol provides an alternative sample preparation method using liquid-liquid extraction. While the cited study uses glibenclamide as an internal standard, this compound can be readily substituted.

1. Materials and Reagents:

  • Glimepiride and this compound reference standards

  • Ethyl acetate (B1210297)

  • Diethyl ether

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer

  • Human plasma (blank)

2. Stock and Working Solutions:

  • Prepare stock and working solutions of glimepiride and this compound as described in Protocol 1.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add the internal standard solution.

  • Add 1 mL of a mixture of ethyl acetate and diethyl ether (50:50, v/v) as the extraction solvent.[2]

  • Vortex the mixture for an appropriate time (e.g., 5 minutes).

  • Centrifuge to separate the organic and aqueous layers (e.g., 10,000 rpm for 5 minutes).

  • Freeze the aqueous layer by placing the tubes in a freezer at -20°C for at least 10 minutes.[2]

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC and MS conditions can be adapted from Protocol 1 or optimized as per the specific instrumentation available. A typical mobile phase for LLE-prepared samples could be a mixture of acetonitrile, methanol, and ammonium acetate buffer.[3]

Quantitative Data Summary

The following tables summarize the validation and pharmacokinetic data from studies utilizing a deuterated internal standard for glimepiride quantification.

Table 1: Bioanalytical Method Validation Parameters for Glimepiride using Glimepiride-d5 IS [1]

ParameterResult
Linearity Range1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 9.65%
Inter-day Precision (%RSD)< 9.65%
Accuracy (%RE)-5.40% to 0.70%
Recovery (Glimepiride)51.20% - 63.44%
Recovery (Glimepiride-d5)80.03%

Table 2: Pharmacokinetic Parameters of Glimepiride in Healthy Volunteers (Single 2 mg Oral Dose)

ParameterTest FormulationReference Formulation
Cmax (ng/mL)133.5 ± 36.4134.7 ± 42.1
Tmax (h)2.5 ± 0.82.6 ± 0.9
AUC(0-t) (ng·h/mL)758.3 ± 192.5774.2 ± 208.7
AUC(0-inf) (ng·h/mL)798.1 ± 205.3815.4 ± 223.6
t1/2 (h)5.3 ± 1.55.4 ± 1.6

Data presented as mean ± SD. Data from a bioequivalence study in healthy Chinese male volunteers.

Table 3: Pharmacokinetic Parameters of Glimepiride in Healthy Chinese Subjects (Single 1 mg Oral Dose)

StateCmax (ng/mL)AUC(0-last) (ng·h/mL)AUC(0-inf) (ng·h/mL)Tmax (h)t1/2 (h)
Fasting
Test100.95 ± 33.15453.30 ± 110.11473.68 ± 115.392.25 (1.00-4.00)5.09 ± 1.05
Reference98.61 ± 30.65449.63 ± 103.55468.99 ± 108.062.50 (1.50-4.00)5.00 ± 0.93
Fed
Test74.52 ± 20.37450.60 ± 91.13471.12 ± 93.943.00 (2.00-6.00)4.88 ± 0.89
Reference74.07 ± 22.06455.51 ± 91.31475.64 ± 94.043.00 (1.50-6.00)4.97 ± 0.94

Data presented as mean ± SD for Cmax, AUC, and t1/2, and as median (min-max) for Tmax.[4]

Visualizations

Glimepiride Mechanism of Action

Glimepiride_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell Glimepiride Glimepiride SUR1 SUR1 Glimepiride->SUR1 Binds to K_ATP_Channel KATP Channel (Kir6.2) SUR1->K_ATP_Channel Closes Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream Insulin_Secretion->Bloodstream

Caption: Glimepiride's mechanism of action in pancreatic β-cells.

Glimepiride Metabolism Pathway

Glimepiride_Metabolism Glimepiride Glimepiride M1_Metabolite M1 Metabolite (Hydroxy methyl derivative) - Active - Glimepiride->M1_Metabolite Oxidative Biotransformation M2_Metabolite M2 Metabolite (Carboxyl derivative) - Inactive - M1_Metabolite->M2_Metabolite Metabolism CYP2C9 CYP2C9 CYP2C9->Glimepiride Catalyzes Cytosolic_Enzymes Cytosolic Enzymes Cytosolic_Enzymes->M1_Metabolite Catalyzes

Caption: Metabolic pathway of glimepiride in the liver.

Experimental Workflow for Glimepiride Quantification

DMPK_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation PK_Analysis Pharmacokinetic Analysis Concentration_Calculation->PK_Analysis

Caption: General workflow for DMPK analysis of glimepiride.

References

Application Note: Quantification of Glimepiride in Preclinical Animal Studies Using Glimepiride-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride (B1671586) is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin (B600854) release from pancreatic β-cells.[1][2] Accurate quantification of glimepiride in biological matrices is crucial for preclinical pharmacokinetic and pharmacodynamic studies to evaluate its efficacy and safety. The use of a stable isotope-labeled internal standard, such as Glimepiride-d8, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the quantification of glimepiride in rat plasma using this compound as an internal standard.

Glimepiride Signaling Pathway

Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms. The primary pathway involves the binding of glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells. This binding inhibits the channel, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1][2][3] Extrapancreatic effects of glimepiride include an increase in the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and fat tissues, which enhances glucose uptake.[1][4]

Glimepiride Signaling Pathway cluster_pancreatic Pancreatic β-Cell cluster_extrapancreatic Muscle / Fat Cell Glimepiride Glimepiride SUR1 SUR1 Subunit (of KATP Channel) Glimepiride->SUR1 Binds to KATP_channel KATP Channel (Closed) SUR1->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Open) Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Insulin Insulin Insulin_exocytosis->Insulin Glimepiride_extra Glimepiride GLUT4_translocation GLUT4 Translocation Glimepiride_extra->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Figure 1: Glimepiride's mechanism of action.

Experimental Protocols

This section details the protocol for the quantification of glimepiride in rat plasma using an LC-MS/MS method with this compound as the internal standard.

Materials and Reagents
  • Glimepiride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • Rat Plasma (Blank)

Preparation of Stock and Working Solutions
  • Glimepiride Stock Solution (1 mg/mL): Accurately weigh 10 mg of glimepiride and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Glimepiride Working Solutions: Prepare serial dilutions of the glimepiride stock solution with 50% methanol in water to obtain working solutions for calibration curve standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard, IS): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure:

Sample Preparation Workflow plasma 50 µL Rat Plasma Sample add_is Add 150 µL of This compound in Acetonitrile (IS) plasma->add_is vortex Vortex for 1 minute add_is->vortex centrifuge Centrifuge at 10,000 rpm for 10 minutes vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Figure 2: Sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

A validated LC-MS/MS method is essential for accurate quantification. The following are representative parameters that can be optimized for specific instrumentation.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Collision Energy (CE) To be optimized for the specific instrument
Dwell Time 100 ms

Table 2: MRM Transitions for Glimepiride and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Glimepiride491.2352.1
This compound499.3360.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Presentation

The following tables summarize representative data from a preclinical pharmacokinetic study in rats following a single oral administration of glimepiride.

Table 3: Calibration Curve Parameters for Glimepiride in Rat Plasma

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
LLOQ1 ng/mL
Accuracy at LLOQ85% - 115%
Precision (CV%) at LLOQ< 20%

Table 4: Quality Control Sample Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low32.996.75.8
Medium5051.2102.44.2
High800789.698.73.5

Table 5: Pharmacokinetic Parameters of Glimepiride in Rats (1 mg/kg, oral)

ParameterMean Value ± SD
Cmax (ng/mL)350 ± 45
Tmax (h)2.0 ± 0.5
AUC₀₋t (ngh/mL)1500 ± 250
AUC₀₋inf (ngh/mL)1550 ± 260
t₁/₂ (h)3.5 ± 0.8

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of glimepiride in preclinical animal plasma samples. The detailed protocol and representative data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating the accurate assessment of glimepiride's disposition in preclinical models. The use of a stable isotope-labeled internal standard is highly recommended to ensure data quality and reliability in bioanalytical studies.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in Glimepiride LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues during the LC-MS/MS analysis of Glimepiride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Question 1: What are the common causes of peak tailing for Glimepiride and how can I fix it?

Answer:

Peak tailing in Glimepiride analysis, where the latter half of the peak is broader than the front half, is a common issue that can compromise accuracy and resolution. The primary causes often revolve around secondary interactions with the stationary phase, improper mobile phase pH, or issues with the analytical column.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the amine groups in Glimepiride, causing tailing.[1][2][3][4]

    • Solution:

      • Use an End-Capped Column: Employ a modern, well-end-capped C18 or C8 column to minimize exposed silanol groups.

      • Mobile Phase pH Adjustment: Maintain the mobile phase pH below the pKa of the silanol groups (typically < 4) to keep them protonated and reduce ionic interactions. With Glimepiride's pKa being approximately 6.2, a mobile phase pH of around 3.5 is often effective.[5]

      • Use of Additives: Incorporate a small amount of an acidic modifier like formic acid (0.1%) or a buffer like ammonium (B1175870) formate (B1220265) (2 mM) in the mobile phase.[5][6] These additives can help to saturate the active sites on the stationary phase and ensure consistent ionization of Glimepiride.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[7]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or analyzing complex matrices.[1][8]

    • Solution:

      • Use a Guard Column: Protect the analytical column from contaminants by installing a guard column.

      • Column Washing: Implement a regular column washing procedure to remove strongly retained compounds.

      • Column Replacement: If the peak shape does not improve with washing, the column may need to be replaced.[7]

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[1][9]

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are properly fitted to minimize dead volume.[2]

Below is a troubleshooting workflow for addressing peak tailing:

G Troubleshooting Peak Tailing for Glimepiride start Poor Peak Shape: Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column Check for column contamination or degradation. check_all_peaks->check_column Yes check_glimepiride_peak Focus on Glimepiride peak. check_all_peaks->check_glimepiride_peak No check_system Inspect for extra-column volume (tubing, fittings). check_column->check_system resolved Peak Shape Improved check_system->resolved check_mobile_phase Is mobile phase pH appropriate? (e.g., pH 3.5 with formic acid) check_glimepiride_peak->check_mobile_phase adjust_ph Adjust mobile phase pH. check_mobile_phase->adjust_ph No check_overload Is sample concentration too high? check_mobile_phase->check_overload Yes adjust_ph->resolved dilute_sample Dilute sample or reduce injection volume. check_overload->dilute_sample Yes consider_column Consider a different column (e.g., end-capped, different chemistry). check_overload->consider_column No dilute_sample->resolved consider_column->resolved G Troubleshooting Peak Fronting for Glimepiride start Poor Peak Shape: Fronting Observed check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent change_solvent Reconstitute sample in mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_concentration Is the sample concentration too high? check_solvent->check_concentration No resolved Peak Shape Improved change_solvent->resolved dilute_sample Dilute the sample or reduce injection volume. check_concentration->dilute_sample Yes check_column_health Check for signs of column collapse (e.g., sudden change). check_concentration->check_column_health No dilute_sample->resolved replace_column Replace the column. check_column_health->replace_column replace_column->resolved

References

Optimizing mobile phase for Glimepiride and Glimepiride-d8 separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Glimepiride and its deuterated internal standard, Glimepiride-d8. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic systems used for the separation of Glimepiride and this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of Glimepiride and this compound. RP-HPLC is often used for routine analysis and quality control of pharmaceutical formulations, while LC-MS/MS is preferred for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies.

Q2: Why is this compound used as an internal standard for Glimepiride analysis?

A2: this compound is a stable isotope-labeled version of Glimepiride. It is an ideal internal standard because it has nearly identical chemical and physical properties to Glimepiride, meaning it behaves similarly during sample preparation and chromatographic separation. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from Glimepiride by a mass spectrometer. This helps to correct for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.

Q3: Can the deuterium (B1214612) labeling in this compound affect its chromatographic retention time compared to Glimepiride?

A3: Yes, a phenomenon known as the "chromatographic deuterium effect" can cause a slight difference in retention times between the deuterated and non-deuterated compounds.[1] While often minimal, this effect can vary depending on the chromatographic conditions, including the stationary phase and mobile phase composition. It is crucial to ensure baseline separation or, if co-eluting, to confirm that there is no interference between the two compounds in the detection system.

Q4: What are the common detectors used for Glimepiride and this compound analysis?

A4: For RP-HPLC, UV detection is commonly used, with the wavelength typically set around 228-230 nm.[2] For LC-MS/MS, a triple quadrupole mass spectrometer is frequently employed, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Troubleshooting Guide

Poor Peak Shape (Tailing or Fronting)

Q: My peaks for Glimepiride and/or this compound are tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors. Here's a step-by-step approach to troubleshoot this problem:

  • Check the mobile phase pH: Glimepiride is a weakly acidic compound. An inappropriate mobile phase pH can lead to interactions with residual silanols on the silica-based stationary phase, causing tailing. Adjusting the pH of the aqueous portion of the mobile phase can help. For C18 columns, a mobile phase with a slightly acidic pH (e.g., using formic acid or acetic acid) is often effective.

  • Evaluate the mobile phase composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) and its proportion in the mobile phase can impact peak shape. Experiment with different ratios of organic to aqueous phase.

  • Consider the column condition: The column may be contaminated or degraded. Flushing the column with a strong solvent or replacing it if it's old might be necessary.

  • Sample solvent effects: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Inadequate Resolution

Q: I am not getting good separation between Glimepiride and this compound, or between my analytes and other matrix components. What should I do?

A: Achieving adequate resolution is critical for accurate quantification. Consider the following adjustments:

  • Optimize the mobile phase:

    • Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity.

    • Gradient Elution: If using isocratic elution, switching to a shallow gradient can often improve the separation of closely eluting peaks.

  • Change the stationary phase: If mobile phase optimization is insufficient, using a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase) can provide the necessary selectivity.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Low Signal Intensity or Signal Suppression (LC-MS/MS)

Q: My signal intensity for Glimepiride and/or this compound is low or inconsistent in my LC-MS/MS analysis. What could be the problem?

A: Low or variable signal in LC-MS/MS is often due to ion suppression or inefficient ionization.

  • Matrix Effects: Co-eluting matrix components from the sample (e.g., salts, phospholipids (B1166683) from plasma) can suppress the ionization of your analytes. To mitigate this:

    • Improve sample preparation: Use a more effective extraction method (e.g., solid-phase extraction) to remove interfering substances.

    • Modify chromatography: Adjust the mobile phase or gradient to separate the analytes from the majority of the matrix components.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives are crucial for good ionization. For positive electrospray ionization (ESI), additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly used. Ensure the concentration is optimized.

  • Source Parameters: Optimize the mass spectrometer's source parameters, such as capillary voltage, gas flow, and temperature, to ensure efficient desolvation and ionization of Glimepiride and this compound.

Experimental Protocols

Below are examples of experimental conditions that have been successfully used for the analysis of Glimepiride. These can serve as a starting point for your method development.

Table 1: Example HPLC Method Parameters for Glimepiride Analysis

ParameterCondition 1Condition 2
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C8 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Monobasic Potassium Phosphate (pH 6.0) (40:60 v/v)Acetonitrile : Water : Glacial Acetic Acid (550:450:0.6 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 228 nmUV at 230 nm
Column Temp. AmbientNot specified

Table 2: Example LC-MS/MS Method Parameters for Glimepiride and this compound Analysis

ParameterCondition 1Condition 2
Column C18 (e.g., 2.1 x 50 mm, 3.5 µm)C18 (e.g., 4.6 x 75 mm, 4 µm)
Mobile Phase A 2 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic: 12% A, 88% BIsocratic: 50% A, 50% B
Flow Rate 0.5 mL/min1.0 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitions Glimepiride: m/z 491.2 -> 351.8; this compound: m/z 499.3 -> 359.9Not specified

Visualizations

Method Development Workflow

The following diagram illustrates a logical workflow for developing and troubleshooting a chromatographic method for Glimepiride and this compound analysis.

MethodDevelopmentWorkflow cluster_start Initial Setup cluster_optimization Optimization Loop cluster_troubleshooting Troubleshooting cluster_validation Validation Start Define Analytical Requirements (e.g., HPLC-UV, LC-MS/MS) SelectColumn Select Initial Column (e.g., C18) Start->SelectColumn PrepareMobilePhase Prepare Initial Mobile Phase (e.g., ACN/Water with acid) SelectColumn->PrepareMobilePhase InjectSample Inject Standard Solution of Glimepiride & this compound PrepareMobilePhase->InjectSample EvaluateChromatogram Evaluate Peak Shape, Resolution, and Sensitivity InjectSample->EvaluateChromatogram PoorPeakShape Poor Peak Shape? EvaluateChromatogram->PoorPeakShape Criteria Not Met MethodValidation Perform Method Validation (Linearity, Accuracy, Precision) EvaluateChromatogram->MethodValidation Criteria Met AdjustMobilePhase Adjust Mobile Phase (Organic %, pH, Additive) AdjustMobilePhase->InjectSample AdjustFlowRate Adjust Flow Rate AdjustFlowRate->InjectSample PoorPeakShape->AdjustMobilePhase Yes InadequateResolution Inadequate Resolution? PoorPeakShape->InadequateResolution No InadequateResolution->AdjustMobilePhase Yes LowSensitivity Low Sensitivity? InadequateResolution->LowSensitivity No LowSensitivity->AdjustMobilePhase Yes ChangeColumn Change Column Chemistry LowSensitivity->ChangeColumn If still not optimal ChangeColumn->InjectSample FinalMethod Finalized Analytical Method MethodValidation->FinalMethod PoorPeakShapeTroubleshooting Start Poor Peak Shape Observed (Tailing or Fronting) CheckMobilePhase Is Mobile Phase pH Optimized for Analyte pKa? Start->CheckMobilePhase AdjustpH Adjust pH of Aqueous Phase CheckMobilePhase->AdjustpH No CheckSampleSolvent Is Sample Solvent Weaker than Mobile Phase? CheckMobilePhase->CheckSampleSolvent Yes AdjustpH->Start ChangeSampleSolvent Re-dissolve Sample in Mobile Phase or Weaker Solvent CheckSampleSolvent->ChangeSampleSolvent No CheckColumnHealth Is the Column Old or Contaminated? CheckSampleSolvent->CheckColumnHealth Yes ChangeSampleSolvent->Start FlushOrReplaceColumn Flush Column with Strong Solvent or Replace Column CheckColumnHealth->FlushOrReplaceColumn Yes GoodPeakShape Good Peak Shape Achieved CheckColumnHealth->GoodPeakShape No FlushOrReplaceColumn->Start

References

How to address matrix effects in Glimepiride bioanalysis with Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Glimepiride (B1671586), with a focus on the use of Glimepiride-d8 as an internal standard.

Troubleshooting Guide

Q1: I'm observing low and inconsistent signal intensity for Glimepiride in my plasma samples. What is the likely cause?

Low and inconsistent signal intensity for Glimepiride in plasma samples is a common indicator of matrix effects, specifically ion suppression.[1] Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683) and salts, can interfere with the ionization of Glimepiride in the mass spectrometer's ion source, leading to a suppressed and variable signal.[2][3] This can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method.[4]

Q2: How can I definitively confirm that matrix effects are impacting my Glimepiride analysis?

To confirm and quantify the extent of matrix effects, a post-extraction spike experiment is the gold standard.[1][5] This experiment helps to isolate the effect of the matrix on the analyte's signal by comparing the response of the analyte in a clean solvent to its response in an extracted biological matrix.

A detailed protocol for this experiment is provided in the "Experimental Protocols" section below. A matrix factor (MF) is calculated, where a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[5]

Q3: My results show significant ion suppression for Glimepiride. How can I mitigate this?

There are several strategies to mitigate matrix effects in Glimepiride bioanalysis:

  • Optimize Sample Preparation: The choice of sample preparation technique is critical. While protein precipitation (PPT) is a simple and fast method, it may not sufficiently remove interfering matrix components.[6][7] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[6][8][9]

  • Chromatographic Separation: Modifying your LC method to better separate Glimepiride from co-eluting matrix components is a highly effective strategy.[1] This can be achieved by:

    • Adjusting the mobile phase composition and gradient profile.

    • Using a different stationary phase (e.g., a different C18 column or a column with an alternative chemistry).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Employing a SIL-IS, such as this compound, is a robust way to compensate for matrix effects.[10][11] Since this compound is chemically almost identical to Glimepiride, it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[12]

Q4: I am using this compound, but I still see variability in my results. Why might this be happening?

While this compound is an excellent internal standard, it may not completely eliminate all issues related to matrix effects in every situation. "Differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix, although this is less common.[12][13] This can sometimes be attributed to slight differences in retention time between the analyte and the deuterated standard, especially in regions of steep chromatographic gradients where the matrix composition is changing rapidly.[13]

To troubleshoot this, ensure that:

  • The peak shapes of both Glimepiride and this compound are symmetrical and that they co-elute as closely as possible.

  • The concentration of the internal standard is appropriate and provides a consistent and stable signal across all samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Glimepiride, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[5][12] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[3][4]

Q2: Why is a deuterated internal standard like this compound recommended for bioanalysis?

A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[10][12] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical matrix effects.[12] This co-elution allows the deuterated internal standard to effectively compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement, leading to more accurate and precise quantification of the analyte.[10][11]

Q3: What are the regulatory expectations regarding the assessment of matrix effects?

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during bioanalytical method validation to ensure the reliability of the data.[2][14][15] The guidance recommends assessing the matrix effect using at least six different lots of the biological matrix to account for inter-subject variability.[5][14]

Q4: Can I use an analog internal standard instead of a deuterated one?

While analog internal standards can be used, they are generally less effective at compensating for matrix effects compared to stable isotope-labeled internal standards. This is because their chemical and physical properties are not identical to the analyte, which can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency. If a deuterated standard is not available, extensive validation is required to demonstrate that the analog IS can adequately control for variability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol, based on the methodology proposed by Matuszewski et al., allows for the quantitative evaluation of matrix effects.[16][17]

1. Sample Preparation:

  • Set A (Neat Solution): Prepare a solution of Glimepiride and this compound in the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
  • Set B (Post-extraction Spike): Extract at least six different lots of blank plasma using your established sample preparation method (e.g., SPE or LLE). Spike the final, dried, and reconstituted extracts with Glimepiride and this compound to the same concentration as Set A.
  • Set C (Pre-extraction Spike): Spike the blank plasma from the same six lots with Glimepiride and this compound before the extraction process.

2. Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Calculation:

  • Matrix Factor (MF):
  • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
  • An MF < 1 indicates ion suppression.
  • An MF > 1 indicates ion enhancement.
  • The coefficient of variation (CV%) of the MF across the different lots of plasma should be ≤ 15%.
  • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
  • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
  • This value should be close to 1, indicating that the IS is effectively compensating for the matrix effect.
  • Recovery:
  • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
  • This assesses the efficiency of the extraction process.

Protocol 2: Example Solid-Phase Extraction (SPE) for Glimepiride

This is an example protocol and may require optimization for your specific application.

1. Sample Pre-treatment:

  • To 200 µL of plasma, add 50 µL of the this compound internal standard working solution.
  • Vortex for 30 seconds.
  • Add 200 µL of 4% phosphoric acid in water and vortex.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

5. Elution:

  • Elute the analyte and internal standard with 1 mL of acetonitrile:methanol (1:1, v/v).[18]

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.

7. Injection:

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Data Presentation

Table 1: Example Matrix Effect and Recovery Data for Glimepiride

ParameterLow QC (ng/mL)High QC (ng/mL)Acceptance Criteria
Matrix Factor (MF)
Lot 10.920.95MF should ideally be between 0.85 and 1.15
Lot 20.890.91
Lot 30.950.96
Lot 40.880.90
Lot 50.910.93
Lot 60.930.94
Mean MF 0.910.93
CV% of MF 2.9%2.5%≤ 15%
IS-Normalized MF 1.011.02Close to 1.0
Recovery (%) 85.2%88.1%Consistent and reproducible

Table 2: Example LC-MS/MS Parameters for Glimepiride and this compound Analysis

ParameterGlimepirideThis compound
Precursor Ion (m/z) 491.2499.3
Product Ion (m/z) 352.2360.2
Collision Energy (eV) 1515
Dwell Time (ms) 200200
Ionization Mode ESI PositiveESI Positive

Note: These values are illustrative and should be optimized for your specific instrument and method.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_problem Potential Problem: Matrix Effect Plasma Plasma Sample + This compound (IS) Extraction Extraction (SPE, LLE, or PPT) Plasma->Extraction Extract Final Extract Extraction->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration MatrixEffect Matrix Effect (Ion Suppression/ Enhancement) MS->MatrixEffect Affects Ionization Ratio Analyte/IS Ratio Calculation Integration->Ratio Quant Quantification Ratio->Quant MatrixEffect->Integration

Caption: Workflow for Glimepiride bioanalysis, highlighting the point where matrix effects can occur.

TroubleshootingLogic Start Inconsistent/Low Signal for Glimepiride? ConfirmME Perform Post-Extraction Spike Experiment Start->ConfirmME Yes End Accurate & Precise Results Start->End No CheckIS Using this compound? ConfirmME->CheckIS ImplementIS Implement this compound as Internal Standard CheckIS->ImplementIS No OptimizePrep Optimize Sample Prep (SPE or LLE) CheckIS->OptimizePrep Yes Revalidate Re-validate Method ImplementIS->Revalidate OptimizeLC Optimize LC Method (Gradient, Column) OptimizePrep->OptimizeLC OptimizeLC->Revalidate Revalidate->End

Caption: A logical troubleshooting workflow for addressing matrix effects in Glimepiride bioanalysis.

References

Improving recovery of Glimepiride-d8 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the recovery of Glimepiride-d8 during sample extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation process for this compound analysis.

Issue 1: Low Recovery of this compound Using Solid-Phase Extraction (SPE)

Possible Causes and Solutions:

CauseSolution
Inappropriate Sorbent Material Glimepiride (B1671586) is a non-polar compound, making C18 sorbents a suitable choice. If recovery is low, consider a different sorbent with a higher affinity or a mixed-mode sorbent.[1][2]
Incorrect pH of Sample/Solvents Glimepiride has a pKa of approximately 6.2. Adjusting the sample pH to around 3.0-4.0 ensures that the molecule is neutral, promoting retention on a reverse-phase sorbent.[3][4] Ensure the pH of your wash and elution solvents are also optimized.[5]
Suboptimal Elution Solvent If this compound is retained on the cartridge but not eluting, the elution solvent may be too weak.[2][6] Increase the solvent strength. A mixture of methylene (B1212753) chloride and methanol (B129727) (e.g., 2:1, v/v) has been shown to achieve excellent recovery.[3] Other options include acetonitrile (B52724) and methanol mixtures.[3]
Sample Breakthrough The analyte may be passing through the cartridge during the loading or washing steps.[2] This can happen if the sample solvent is too strong, the loading flow rate is too high, or the cartridge is overloaded.[5][7][8] Reduce the flow rate and ensure the sample is diluted in a weak solvent.
Incomplete Sorbent Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery.[6][8] Ensure the sorbent is wetted evenly and not allowed to dry out before loading the sample.[5]

Issue 2: Poor Recovery of this compound with Liquid-Liquid Extraction (LLE)

Possible Causes and Solutions:

CauseSolution
Incorrect Extraction Solvent The choice of organic solvent is critical. A mixture of ethyl acetate (B1210297) and diethyl ether (50:50, v/v) has been used successfully for Glimepiride extraction.[9][10] Other options include n-heptane: propanol (B110389) (3:2, v/v).[11] Experiment with solvents of varying polarity to optimize recovery.
Suboptimal pH of Aqueous Phase As with SPE, the pH of the sample (aqueous phase) should be adjusted to suppress the ionization of Glimepiride, making it more soluble in the organic solvent. An acidic pH is generally preferred.[3]
Insufficient Mixing/Vortexing Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure vigorous vortexing for a sufficient amount of time to maximize the surface area for mass transfer.
Emulsion Formation Emulsions at the interface of the two layers can trap the analyte and lead to low recovery. To break emulsions, try centrifugation, adding salt to the aqueous phase, or filtering through a glass wool plug.
Analyte Adsorption This compound may adsorb to the surface of glass or plasticware. Consider silanizing glassware or using low-retention polypropylene (B1209903) tubes.

Issue 3: Inconsistent Recovery with Protein Precipitation (PPT)

Possible Causes and Solutions:

CauseSolution
Inefficient Protein Removal If proteins are not completely precipitated, this compound can remain bound, leading to low recovery in the supernatant. Acetonitrile is a common and effective solvent for precipitating plasma proteins for Glimepiride analysis.[3][12]
Analyte Co-precipitation This compound might co-precipitate with the proteins. To mitigate this, optimize the ratio of the precipitation solvent to the sample volume and the temperature at which the precipitation is carried out.
Supernatant Collection Errors Incomplete separation of the supernatant from the protein pellet during aspiration can lead to variable recovery. Ensure careful removal of the supernatant without disturbing the pellet.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery different from the non-deuterated Glimepiride?

While stable isotope-labeled internal standards like this compound are considered the gold standard, slight differences in physicochemical properties can sometimes lead to differential extraction recovery.[13] This can be more pronounced if there is a slight chromatographic separation between the analyte and the internal standard, leading to differential matrix effects.[14] It is crucial to validate your extraction procedure to ensure consistent and comparable recovery for both compounds.[13]

Q2: Can the position of the deuterium (B1214612) label on this compound affect its stability and recovery?

Yes, the position of the deuterium label is important. Deuterium atoms are more susceptible to exchange with protons from the solvent or sample matrix if they are located on heteroatoms (like -OH or -NH) or on a carbon adjacent to a carbonyl group.[15] This isotopic exchange can lead to a loss of the label and compromise the accuracy of your results.[15] Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze this exchange.[16]

Q3: What are matrix effects and how can they affect my this compound recovery and quantification?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[17] This can lead to ion suppression or enhancement, affecting the analyte and the internal standard differently.[13] Even with a deuterated internal standard, differential matrix effects can occur if there is a slight chromatographic separation.[14] To minimize matrix effects, optimize your sample cleanup, chromatographic separation, and consider using a different ionization source if possible.[3][17]

Q4: My recovery of this compound is highly variable between samples. What could be the cause?

High variability can stem from several factors:

  • Inconsistent sample pre-treatment: Ensure uniform pH adjustment and sample dilution for all samples.[6]

  • Inconsistent extraction procedure: Small variations in solvent volumes, mixing times, or flow rates can lead to irreproducibility.[2][6] Automation can help minimize these errors.[9]

  • Matrix differences: Different sample lots (e.g., from different patients) can have varying compositions, leading to different matrix effects and extraction efficiencies.[13]

Quantitative Data on Glimepiride Recovery

The following table summarizes reported recovery percentages for Glimepiride using various extraction methods. Note that the recovery of this compound is expected to be very similar to that of Glimepiride.

Extraction MethodSorbent/SolventRecovery (%)Reference
Solid-Phase Extraction (SPE) Sep-Pak® C18; Eluent: Methylene chloride: Methanol (2:1, v/v)100 ± 0.06[3]
Solid-Phase Extraction (SPE) Eluent: Acetonitrile: Methanol (1:1, v/v)81.9 - 83.4[3]
Solid-Phase Extraction (SPE) Not specified76.8 ± 2.8[3]
Liquid-Liquid Extraction (LLE) Ethyl acetate/diethyl ether 50:50 (v/v)88.19 ± 7.13[9]
Liquid-Liquid Extraction (LLE) Not specified70 - 84[3]
Protein Precipitation Not specifiedLower recovery and sensitivity compared to LLE and SPE[1][3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a method that achieved high recovery for Glimepiride.[3]

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard (this compound). Acidify the plasma sample by adjusting the pH to approximately 3.0 with an appropriate acid (e.g., formic acid).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Sep-Pak® vac 1cc, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. You may follow this with a weak organic wash (e.g., 5% methanol in water) to remove less polar interferences, but this step must be optimized to prevent loss of the analyte.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge using an appropriate volume (e.g., 1 mL) of an optimized elution solvent, such as methylene chloride: methanol (2:1, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is based on a validated method for Glimepiride.[9][10]

  • Sample Preparation: In a polypropylene tube, add the internal standard (this compound) to an aliquot of plasma (e.g., 200 µL).

  • pH Adjustment (Optional but Recommended): Acidify the plasma sample to a pH of ~3-4 to ensure this compound is in its non-ionized form.

  • Addition of Extraction Solvent: Add an appropriate volume (e.g., 1 mL) of the extraction solvent, such as a mixture of ethyl acetate/diethyl ether (50:50, v/v).

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

G start Low Recovery of This compound Detected check_method Which Extraction Method? start->check_method spe Solid-Phase Extraction (SPE) check_method->spe SPE lle Liquid-Liquid Extraction (LLE) check_method->lle LLE ppt Protein Precipitation (PPT) check_method->ppt PPT spe_cause Potential SPE Causes spe->spe_cause lle_cause Potential LLE Causes lle->lle_cause ppt_cause Potential PPT Causes ppt->ppt_cause spe_c1 Incorrect pH (Sample/Solvents) spe_cause->spe_c1 spe_c2 Suboptimal Elution Solvent spe_cause->spe_c2 spe_c3 Sample Breakthrough (Loading/Wash) spe_cause->spe_c3 spe_c4 Poor Sorbent Conditioning spe_cause->spe_c4 lle_c1 Incorrect Extraction Solvent lle_cause->lle_c1 lle_c2 Suboptimal pH (Aqueous Phase) lle_cause->lle_c2 lle_c3 Insufficient Mixing lle_cause->lle_c3 lle_c4 Emulsion Formation lle_cause->lle_c4 ppt_c1 Inefficient Protein Removal ppt_cause->ppt_c1 ppt_c2 Analyte Co-precipitation ppt_cause->ppt_c2

Caption: Troubleshooting workflow for low this compound recovery.

G cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Final Steps node1 1. Condition Sorbent (e.g., Methanol) node2 2. Equilibrate Sorbent (e.g., Water) node1->node2 node3 3. Load Sample (Acidified Plasma) node2->node3 node4 4. Wash Sorbent (e.g., Water) node3->node4 node5 5. Dry Sorbent (Nitrogen or Vacuum) node4->node5 node6 6. Elute Analyte (e.g., MeOH/DCM) node5->node6 node7 7. Evaporate & Reconstitute node6->node7

Caption: Standard workflow for a Solid-Phase Extraction (SPE) protocol.

G main_issue Inaccurate Quantification with Deuterated IS cause1 Differential Matrix Effects main_issue->cause1 cause2 Variable Extraction Recovery main_issue->cause2 cause3 Isotopic Exchange (Label Loss) main_issue->cause3 cause4 IS Purity Issues (Unlabeled Analyte) main_issue->cause4 sub_cause1 Chromatographic Shift (Analyte & IS separate) cause1->sub_cause1 sub_cause3 Unstable Label Position (e.g., on -NH, -OH) cause3->sub_cause3

Caption: Common issues associated with deuterated internal standards.

References

Troubleshooting Retention Time Shifts for Glimepiride-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Glimepiride-d8 Analysis >

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving retention time (RT) shifts observed for the this compound internal standard (IS) during liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is a retention time shift and why is it problematic for an internal standard?

A retention time shift is a change in the time it takes for an analyte, in this case, this compound, to pass through the chromatography column. For an internal standard, a stable retention time is critical. The IS is added to samples and standards at a known concentration to correct for variations in sample preparation and instrument response. If the RT of the IS shifts, it can indicate an underlying issue with the analytical system, potentially compromising the accuracy and precision of the quantitative results for the target analyte, Glimepiride.

Q2: What are the most common initial checks if I see my this compound RT shifting?

If you observe a shift in the retention time of this compound, start with these initial checks:

  • Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly, including the solvent ratios, pH, and any additives. Errors in preparation are a frequent cause of RT shifts.[1][2][3]

  • Column Equilibration: Ensure the column has been adequately equilibrated with the mobile phase. Insufficient equilibration is a common source of RT drift, especially at the beginning of a run.[2][4]

  • System Leaks: Check for any leaks in the LC system, particularly around fittings and seals. Leaks can cause a drop in pressure and an increase in retention times.[3][5]

  • Temperature Stability: Verify that the column oven temperature is stable and set to the method-specified value. Temperature fluctuations can cause significant shifts in retention.[1][6][7]

Q3: How much retention time variation is considered acceptable for this compound?

While the acceptable range can depend on the specific method and regulatory guidelines, a common benchmark for run-to-run variation is typically within ±0.1 minutes.[5] Larger shifts, especially trends of consistent drifting, suggest a systematic problem that needs to be addressed.[5][8]

In-Depth Troubleshooting Guides

Problem 1: My this compound retention time is consistently drifting (e.g., always getting earlier or later).

A consistent drift in one direction often points to a systematic change occurring within the LC system.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: The column may not have reached a steady state with the mobile phase. This is particularly common with methods using ion-pairing reagents or complex mobile phases.[9]

    • Solution: Increase the equilibration time before the first injection. For reversed-phase columns, a minimum of 10-20 column volumes is recommended.[10][11] For HILIC columns, this can be significantly longer, sometimes requiring 60-80 column volumes for a new column.[12]

  • Mobile Phase Composition Change: The composition of the mobile phase in the reservoir may be changing over time due to the evaporation of a more volatile solvent (e.g., acetonitrile).

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Using a solvent mixer can also help ensure consistent composition.[6]

  • Column Temperature Fluctuation: The column compartment may not be maintaining a stable temperature, or the lab's ambient temperature may be changing. A 1°C change can alter retention times by 1-2%.[6][7]

    • Solution: Always use a thermostatically controlled column compartment.[6][7] Ensure the setpoint is stable throughout the analytical run.

  • Column Aging or Contamination: Over time, the stationary phase of the column can degrade or become contaminated with matrix components, leading to a gradual shift in retention.[1][2]

    • Solution: Implement a column washing protocol. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[3]

Problem 2: I'm observing sudden, random, or erratic shifts in my this compound retention time.

Random shifts are often due to mechanical or electronic issues with the HPLC system.

Possible Causes & Solutions:

  • Pump Malfunction or Air Bubbles: Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates, leading to erratic retention times.[3][5]

    • Solution: Degas the mobile phase thoroughly before use.[1] Purge the pump to remove any trapped air bubbles. If the problem continues, the pump seals or check valves may need to be replaced.[13]

  • Injector Issues: Problems with the autosampler, such as a partially clogged needle or a faulty injector valve, can lead to inconsistent injection volumes and retention times.[2]

    • Solution: Perform routine maintenance on the injector, including cleaning the needle and seat.

  • Inconsistent Mobile Phase Mixing (for gradient systems): If you are using a gradient, improper mixing by the proportioning valve can lead to variability.

    • Solution: Prime all solvent lines to ensure they are filled with the correct mobile phase. If possible, manually prepare a premixed mobile phase to see if the problem is resolved, which would point to an issue with the pump's mixing system.[6]

Experimental Protocols & Data

Protocol 1: Systematic Approach to Troubleshooting RT Shifts

This protocol provides a logical workflow to diagnose the root cause of retention time instability.

  • Confirm Method Parameters: Double-check all instrument settings (flow rate, temperature, gradient profile) against the validated method.[14]

  • Prepare Fresh Mobile Phase & Samples: Remake all solutions from scratch to eliminate preparation error as a variable.[3]

  • System Equilibration: Equilibrate the system with the new mobile phase for at least 30-60 minutes or until a stable baseline and pressure are observed.[10]

  • Inject a Standard: Analyze a freshly prepared standard of this compound to confirm the current retention time.

  • Flow Rate Verification: If the shift persists and affects all peaks proportionally, verify the pump flow rate. Collect the eluent from the column outlet into a graduated cylinder for a set time (e.g., 5 minutes) to measure the actual flow rate.[3]

  • Isolate the Column: If the flow rate is accurate, the issue may be with the column. Replace the column with a new one of the same type and re-analyze the standard. If the retention time returns to normal, the original column was the source of the problem.

Data Table: Impact of Mobile Phase pH on Glimepiride Retention

Glimepiride contains functional groups that can be ionized depending on the mobile phase pH. As Glimepiride has a pKa of approximately 6.2, slight variations in pH around this value can significantly impact its retention, especially in reversed-phase chromatography.[15]

Mobile Phase pHRetention Time (min) of GlimepirideObservation
5.85.5Increased retention due to higher proportion of the neutral form.
6.25.2Intermediate retention at the pKa.
6.84.9Decreased retention as the molecule becomes more ionized and less retained by the C18 stationary phase.[15]

This data is illustrative and based on typical chromatographic behavior.

Visualizations

Troubleshooting Workflow for Retention Time Shifts

The following diagram outlines a logical decision-making process for troubleshooting retention time shifts.

G start RT Shift Observed for This compound check_pattern Is the RT shift consistent (drift) or random? start->check_pattern drift Consistent Drift check_pattern->drift Consistent random Random Shift check_pattern->random Random check_equilibration Check Column Equilibration Time drift->check_equilibration check_mp Check Mobile Phase (Age, Composition, pH) check_equilibration->check_mp check_temp Check Column Temperature Stability check_mp->check_temp check_column_health Assess Column Health (Wash or Replace) check_temp->check_column_health check_pump Check Pump & Degasser (Leaks, Bubbles) random->check_pump check_injector Check Injector (Needle, Valve, Loop) check_pump->check_injector check_mixing Check Gradient Mixer (If applicable) check_injector->check_mixing

Caption: Troubleshooting workflow for RT shifts.

Relationship of LC System Components to Retention Time Stability

This diagram illustrates how different parts of an LC system can influence retention time.

LC_System A Mobile Phase Composition pH Degassing B Pump Flow Rate Accuracy Pressure Stability Check Valves A->B affects E Retention Time (this compound) A->E influences C Autosampler Injection Volume Needle/Seat Condition Loop Volume B->C delivers to B->E influences D Column Stationary Phase Health Temperature Control Equilibration C->D injects onto D->E determines D->E

Caption: LC components affecting retention time.

References

Minimizing ion suppression for Glimepiride analysis with Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Glimepiride (B1671586), with a specific focus on minimizing ion suppression using its deuterated internal standard, Glimepiride-d8.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Glimepiride analysis?

A: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, Glimepiride, is reduced due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon is a significant concern in liquid chromatography-mass spectrometry (LC-MS) as it can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results.[1][3] In electrospray ionization (ESI), which is commonly used for Glimepiride analysis, matrix components can compete with the analyte for ionization, leading to a decreased signal intensity.[1]

Q2: How can I determine if ion suppression is affecting my Glimepiride analysis?

A: You can assess ion suppression by comparing the response of Glimepiride in the presence and absence of the sample matrix. A common method is the post-extraction spike experiment. This involves comparing the peak area of Glimepiride in a neat solution to the peak area of Glimepiride spiked into a blank, extracted sample matrix.[4] A lower peak area in the matrix-spiked sample indicates ion suppression. The matrix effect can be quantified using the following formula:

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[5]

Q3: What is the role of this compound in mitigating ion suppression?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it has a very similar chemical structure and physicochemical properties to Glimepiride, it co-elutes and experiences similar degrees of ion suppression or enhancement during LC-MS analysis.[1][6] By adding a known concentration of this compound to all samples, standards, and quality controls at the beginning of the sample preparation process, the ratio of the analyte (Glimepiride) to the internal standard (this compound) remains consistent, even if the absolute signal intensities fluctuate due to matrix effects.[1] This allows for accurate correction and reliable quantification.[6]

Troubleshooting Guide

Problem 1: Low Glimepiride signal intensity or poor sensitivity.

This is a common issue that can be caused by several factors, with ion suppression being a primary suspect.

cluster_troubleshooting Troubleshooting Low Glimepiride Signal cluster_solutions_both Solutions for Low Analyte & IS Signals cluster_solutions_analyte Solutions for Low Analyte Signal Only start Low Glimepiride Signal check_is Check this compound Signal start->check_is is_ok IS Signal OK? check_is->is_ok both_low Both Signals Low is_ok->both_low No analyte_low Only Analyte Signal Low is_ok->analyte_low Yes solution1 Optimize MS Parameters (e.g., spray voltage, gas flow) both_low->solution1 solution2 Improve Sample Preparation (e.g., SPE, LLE) both_low->solution2 solution3 Optimize Chromatographic Separation analyte_low->solution3 solution4 Evaluate for Analyte Degradation analyte_low->solution4 end Signal Improved solution1->end solution2->end solution3->end solution4->end

Caption: Workflow for troubleshooting low Glimepiride signal intensity.

  • Evaluate the Internal Standard (this compound) Signal:

    • If both Glimepiride and this compound signals are low: This strongly suggests a significant matrix effect or a problem with the instrument settings or sample preparation.

      • Optimize Sample Preparation: The goal is to remove interfering matrix components. Protein precipitation is a simple but often less clean method.[7][8] Consider using more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) which are generally more effective at reducing matrix effects.[8][9]

      • Optimize Mass Spectrometer Parameters: Ensure that the ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) are optimized for Glimepiride.[9]

    • If only the Glimepiride signal is low, but the this compound signal is acceptable: This could indicate a problem specific to the analyte, such as degradation, or that the internal standard is not perfectly co-eluting and thus not compensating for the matrix effect at the exact retention time of Glimepiride.

      • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to separate Glimepiride from the interfering matrix components.[1] A slight shift in retention time can move the analyte out of a region of high ion suppression.

Problem 2: High variability in results between samples.

High variability, especially in quality control (QC) samples, can be a symptom of inconsistent ion suppression across different samples.

cluster_variability Addressing High Result Variability cluster_mitigation Mitigation Strategies start High Result Variability cause Inconsistent Ion Suppression start->cause mitigation1 Ensure Consistent Sample Preparation cause->mitigation1 mitigation2 Use this compound Consistently cause->mitigation2 mitigation3 Dilute the Sample cause->mitigation3 end Improved Precision mitigation1->end mitigation2->end mitigation3->end

Caption: Strategies to mitigate high variability in Glimepiride analysis.

  • Standardize Sample Preparation: Inconsistent sample preparation can lead to varying levels of matrix components in the final extract. Ensure that all steps, including vortexing times, centrifugation speeds, and solvent volumes, are precisely controlled.

  • Ensure Consistent Use of this compound: The internal standard must be added to every sample, standard, and QC at the same concentration and at the earliest possible stage of the sample preparation process. This ensures it experiences the same processing and matrix effects as the analyte.

  • Sample Dilution: If the concentration of Glimepiride is high enough, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening ion suppression.[6] However, this may compromise the limit of quantification.

Experimental Protocols & Data

Sample Preparation Methodologies

The choice of sample preparation is critical for minimizing ion suppression. Below is a comparison of common methods.

Method General Protocol Pros Cons Reported Recovery for Glimepiride
Protein Precipitation (PPT) 1. Add 3 parts of a cold organic solvent (e.g., acetonitrile) to 1 part plasma. 2. Vortex to mix. 3. Centrifuge to pellet the precipitated proteins. 4. Analyze the supernatant.[10]Simple, fast, and inexpensive.Less effective at removing other matrix components like phospholipids, often leading to more significant ion suppression.[8]Lower sensitivity with a limit of quantification around 1.0 ng/mL.[7]
Liquid-Liquid Extraction (LLE) 1. Add an immiscible organic solvent (e.g., diethyl ether) to the plasma sample. 2. Vortex to facilitate extraction of the analyte into the organic phase. 3. Centrifuge to separate the layers. 4. Evaporate the organic layer and reconstitute the residue in the mobile phase.Cleaner extracts than PPT.More labor-intensive and requires solvent evaporation and reconstitution steps.[9]High sensitivity with a limit of quantification of 0.1 ng/mL.[7]
Solid-Phase Extraction (SPE) 1. Condition an SPE cartridge (e.g., C18). 2. Load the pre-treated plasma sample. 3. Wash the cartridge to remove interferences. 4. Elute Glimepiride with an appropriate solvent.[9]Provides the cleanest extracts, significantly reducing matrix effects.[1]More complex and costly than PPT and LLE.81.9% to 83.4%.[4][9]
Example LC-MS/MS Parameters for Glimepiride Analysis

The following table summarizes typical LC-MS/MS parameters compiled from various studies.

Parameter Typical Conditions
LC Column C18 (e.g., 50 x 4.6 mm, 5 µm)[11]
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate, pH adjusted to 3.5 with formic acid).[7][9]
Flow Rate 0.2 - 0.5 mL/min[9]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3][5]
MS/MS Transitions Glimepiride: m/z 491.2 -> 352.2[3][9] This compound: m/z 499.3 -> 359.9[9]
Internal Standard This compound is the ideal choice. Other reported internal standards include Glipizide and Gliclazide.[7][9][11]

References

Glimepiride-d8 stability in plasma samples under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glimepiride-d8 in plasma samples.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the acceptable storage conditions for plasma samples containing this compound?

A1: Based on the stability of Glimepiride (B1671586), plasma samples can be stored under the following conditions:

  • Short-Term (Bench-Top): Stable in rat plasma for up to 3 hours at room temperature.[1]

  • Long-Term: Stable for a minimum of 30 days when stored at -20°C.[1] Some studies have successfully stored samples at -20°C for up to five freeze-thaw cycles without significant degradation.[2] For longer-term storage (up to 7 years), -80°C is recommended to ensure the stability of a wide range of metabolites in plasma.[3]

  • Autosampler: Samples prepared for injection are stable in the autosampler at room temperature for at least 48 hours.[2]

Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo?

A2: Glimepiride in human plasma has been shown to be stable for up to five freeze-thaw cycles when stored at -20°C.[2] However, it is a best practice to minimize the number of freeze-thaw cycles. Repeated freezing and thawing can affect the stability of other biomarkers in plasma.[4][5] For optimal results, it is recommended to aliquot plasma samples into smaller volumes for single use.

Q3: What are the potential issues that can affect the stability of this compound in plasma?

A3: Several factors can impact the stability of this compound in plasma:

  • Temperature Fluctuations: Inconsistent storage temperatures can lead to degradation.

  • Enzymatic Degradation: Endogenous enzymes in plasma can potentially metabolize the analyte.

  • pH Changes: Significant shifts in plasma pH can affect the chemical stability of the compound.

  • Oxidation: Exposure to air and light can promote oxidative degradation.

Q4: My internal standard (this compound) response is inconsistent. What could be the cause?

A4: Inconsistent internal standard response can be due to several factors:

  • Pipetting Errors: Inaccurate pipetting of the internal standard solution.

  • Extraction Inefficiency: Poor or variable recovery of the internal standard during sample preparation.

  • Degradation: The internal standard may have degraded due to improper storage or handling.

  • Matrix Effects: Components in the plasma matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.

  • Instrument Instability: Fluctuations in the LC-MS/MS system performance.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound Inefficient extraction method. Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for efficient extraction.
Degradation during sample processing. Process samples on ice and minimize the time between extraction and analysis.
High variability in QC sample results Inconsistent sample handling. Ensure all samples and standards are treated identically. Use a standardized workflow.
Instability during storage. Re-evaluate the stability of this compound under your specific storage conditions. Prepare fresh QC samples.
Analyte degradation observed in stored samples Improper storage temperature. Verify the temperature of freezers and autosamplers. Ensure samples are stored at the validated temperature immediately after collection and processing.
Multiple freeze-thaw cycles. Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.

Quantitative Stability Data Summary

The following tables summarize the stability of Glimepiride in plasma under different storage conditions. This data can be used as a guideline for studies involving this compound.

Table 1: Short-Term and Long-Term Stability of Glimepiride in Plasma

Storage ConditionDurationMatrixStability (% Recovery)Reference
Room Temperature3 hoursRat PlasmaStable (% CV < 15%)[1]
-20°C30 daysRat PlasmaStable (% CV < 15%)[1]
Autosampler (Room Temp)48 hoursHuman PlasmaStable[2]

Table 2: Freeze-Thaw Stability of Glimepiride in Plasma

Number of CyclesStorage TemperatureMatrixStabilityReference
5-20°CHuman PlasmaNo significant effect[2]

Experimental Protocols

A validated bioanalytical method is crucial for the accurate quantification of this compound in plasma. Below is a typical experimental protocol based on published methods.[6][7][8]

1. Sample Preparation and Extraction

  • Objective: To extract Glimepiride and this compound from the plasma matrix.

  • Procedure (Liquid-Liquid Extraction):

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

    • Add 4 mL of extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and diethyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify Glimepiride and this compound.

  • Typical LC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 4 µm).[9]

    • Mobile Phase: A mixture of acetonitrile (B52724) and ammonium (B1175870) acetate buffer.[6]

    • Flow Rate: 0.8 mL/min.[9]

    • Injection Volume: 15 µL.[9]

    • Column Temperature: 40°C.[9]

  • Typical MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Glimepiride: m/z 491.1 > 352.1

      • This compound: (The exact transition will depend on the deuteration pattern, but will be a higher mass than the parent drug).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review

Caption: Experimental workflow for the bioanalysis of this compound in plasma samples.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent Internal Standard Response Pipetting Pipetting Error? start->Pipetting Extraction Extraction Variability? start->Extraction Degradation IS Degradation? start->Degradation Matrix Matrix Effects? start->Matrix Calibrate Calibrate Pipettes Pipetting->Calibrate Optimize Optimize Extraction Extraction->Optimize Stability Verify IS Stability Degradation->Stability Dilute Dilute Sample / Use Different IS Matrix->Dilute

Caption: Troubleshooting logic for inconsistent internal standard response.

References

LC-MS/MS source optimization for Glimepiride-d8 signal intensity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Glimepiride-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and resolving common issues.

Troubleshooting Guides

How to Optimize ESI Source Parameters for this compound Signal Intensity?

Answer:

Optimizing the Electrospray Ionization (ESI) source parameters is critical for achieving maximum signal intensity for this compound. This process involves systematically adjusting various parameters to find the optimal conditions for ionization and ion transmission. A direct infusion of a standard solution of this compound is recommended for this process.

Experimental Protocol: ESI Source Optimization via Direct Infusion
  • Prepare a Standard Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that will provide a stable and readily detectable signal (e.g., 100 ng/mL).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source using a syringe pump at a constant, low flow rate (e.g., 5-10 µL/min).

  • Tune the Mass Spectrometer: Set the mass spectrometer to monitor the precursor and product ions for this compound in Multiple Reaction Monitoring (MRM) mode.[1][2]

  • Parameter Optimization: While infusing the standard, sequentially adjust the following source parameters to maximize the signal intensity of the this compound MRM transition. Optimize one parameter at a time, returning to the previously optimized value before moving to the next.

    • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for generating a stable spray. Start with a typical value (e.g., 3.5 kV) and adjust in small increments (e.g., ±0.5 kV).

    • Cone Voltage (or Fragmentor Voltage): This voltage facilitates the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. It can also induce in-source fragmentation. Optimize for the precursor ion of this compound.

    • Desolvation Gas Flow: This heated gas (usually nitrogen) aids in the desolvation of the ESI droplets. The optimal flow rate will depend on the solvent composition and flow rate.

    • Desolvation Temperature: This parameter influences the efficiency of solvent evaporation. Higher temperatures can improve desolvation but may also lead to thermal degradation of the analyte.

    • Nebulizer Pressure: This setting controls the gas flow that nebulizes the liquid into a fine spray.

  • Record Optimal Parameters: Once the highest and most stable signal is achieved for each parameter, record these values as your optimized source conditions.

Data Presentation: Typical ESI Source Parameters for Glimepiride Analysis

The following table provides a summary of typical starting and optimized ESI source parameters for the analysis of Glimepiride. Note that optimal values can vary between different LC-MS/MS instruments.

ParameterTypical Starting ValueTypical Optimized Range
Ionization ModePositive ESIPositive ESI
Capillary Voltage3.5 kV3.0 - 4.5 kV[3]
Cone Voltage30 V20 - 50 V
Desolvation Gas Flow600 L/Hr500 - 800 L/Hr[3]
Desolvation Temperature350 °C300 - 450 °C[3]
Nebulizer Pressure30 psi25 - 40 psi[3]

Visualization: ESI Source Optimization Workflow

ESI_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Loop Prepare Standard Prepare this compound Standard Solution Setup Infusion Set up Direct Infusion (Syringe Pump) Prepare Standard->Setup Infusion Tune MS Tune MS to This compound MRM Setup Infusion->Tune MS Adjust CapillaryV Adjust Capillary Voltage Tune MS->Adjust CapillaryV Monitor Signal Monitor Signal Intensity Adjust CapillaryV->Monitor Signal Adjust ConeV Adjust Cone Voltage Adjust GasFlow Adjust Desolvation Gas Flow Adjust Temp Adjust Desolvation Temperature Record Parameters Record Optimized Parameters Adjust Temp->Record Parameters Monitor Signal->Adjust ConeV Iterate Monitor Signal->Adjust GasFlow Iterate Monitor Signal->Adjust Temp Iterate

Caption: Workflow for ESI source parameter optimization using direct infusion.

FAQs

What are the optimal MRM transitions for this compound?

Answer:

The optimal Multiple Reaction Monitoring (MRM) transitions for this compound involve selecting a precursor ion (typically the protonated molecule [M+H]⁺) and a stable, high-intensity product ion.

Data Presentation: Recommended MRM Transitions for Glimepiride and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)
Glimepiride491.2351.813 - 16
This compound 499.3 359.9 16

Note: The collision energy should be optimized for your specific instrument to achieve the highest product ion intensity.[2]

How can I troubleshoot low this compound signal intensity?

Answer:

Low signal intensity for this compound can be caused by a number of factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide: Low Signal Intensity
Potential CauseRecommended Solution
Sample-Related Issues
Low Analyte ConcentrationEnsure the concentration of this compound is appropriate for the expected sensitivity of the method.
Ion Suppression/Matrix EffectsEvaluate for matrix effects by comparing the signal in a neat solution versus a spiked matrix sample.[3][4] If suppression is observed, improve sample cleanup, dilute the sample, or adjust chromatographic conditions to separate the analyte from interfering matrix components.[5]
Sample DegradationEnsure proper storage and handling of samples to prevent degradation of this compound.
LC-Related Issues
Poor ChromatographyCheck for peak broadening or tailing. This may indicate a need to replace the LC column, adjust the mobile phase composition, or optimize the gradient.[6]
Leaks in the LC SystemInspect all fittings and connections for any signs of leaks, which can lead to inconsistent flow and low signal.[7]
MS-Related Issues
Sub-optimal Source ConditionsRe-optimize ESI source parameters (capillary voltage, gas flows, temperatures) as described in the guide above.[7][8]
Incorrect MRM TransitionsVerify that the correct precursor and product ions for this compound are being monitored.
Contaminated Ion SourceA dirty ion source is a common cause of signal loss.[6] Follow the manufacturer's instructions for cleaning the ion source components.[9]
Instrument Not Tuned/CalibratedEnsure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

Visualization: Troubleshooting Logic for Low Signal Intensity

Troubleshooting_Logic cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting Start Low this compound Signal Check_Standard Infuse Standard Directly Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK LC_Problem Issue is with LC System Signal_OK->LC_Problem Yes MS_Problem Issue is with MS or Standard Signal_OK->MS_Problem No Check_Leaks Check for Leaks LC_Problem->Check_Leaks Verify_Standard Verify Standard Integrity MS_Problem->Verify_Standard Check_Column Evaluate Column Performance Check_Leaks->Check_Column Check_MobilePhase Verify Mobile Phase Check_Column->Check_MobilePhase Optimize_Source Re-optimize Source Clean_Source Clean Ion Source Optimize_Source->Clean_Source Check_Tune Check MS Tune/Calibration Check_Tune->Optimize_Source Verify_Standard->Check_Tune

Caption: A logical workflow for troubleshooting low signal intensity.

References

Technical Support Center: Preventing Carryover of Glimepiride and Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve autosampler carryover issues encountered during the analysis of Glimepiride (B1671586) and its deuterated internal standard, Glimepiride-d8.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and how do I identify it?

A1: Autosampler carryover is the unintentional introduction of a residual analyte from a previous, typically high-concentration injection into a subsequent analysis.[1] It is identified by injecting a blank solvent or matrix immediately after a high-concentration sample.[2][3] The appearance of the analyte's peak in the blank chromatogram confirms carryover.[2] This can be further classified into two types:

  • Classic Carryover: The analyte peak size systematically decreases with consecutive blank injections. This often indicates that a small amount of the sample is trapped in the flow path and is gradually washed away.[4]

  • Constant Carryover: A consistent, small peak appears in all blanks and does not diminish with subsequent injections. This usually points to contamination of the blank solvent, mobile phase, or a persistent system contamination issue rather than true carryover from a single injection.[4]

Q2: Why might Glimepiride and this compound be prone to carryover?

A2: Glimepiride is a sulfonylurea compound.[5] Compounds with specific chemical properties, such as hydrophobicity or the ability to participate in hydrogen bonding and ionic interactions, can adsorb to surfaces within the LC system.[6] Carryover issues often arise from the analyte adsorbing to surfaces like the autosampler needle, injection valve rotor seals, stators, and tubing.[3][7] While specific adsorption data for glimepiride is not detailed in the provided search results, its chemical structure suggests it may have properties that contribute to its "stickiness" in an LC system, necessitating robust cleaning protocols.

Q3: What is an acceptable level of carryover for a bioanalytical method?

A3: While zero carryover is the ideal goal, it is not always achievable.[2] For bioanalytical methods, regulatory guidelines often state that the response from carryover in a blank sample following the highest calibration standard (ULOQ) should not be greater than 20% of the response of the lower limit of quantitation (LLOQ).[8][9] The carryover for the internal standard should be less than 5%.[8]

Q4: What are the most common sources of carryover in an LC system?

A4: The most common sources of carryover are parts of the system that come into direct contact with the concentrated sample before it is diluted by the mobile phase.[7][10] The autosampler is frequently the primary contributor.[7] Key sources include:

  • Autosampler Needle: Both the inner and outer surfaces can retain sample residue.[2]

  • Injection Valve: Worn or dirty rotor seals and stators are very common culprits, as they can develop scratches or deposits that trap the analyte.[6][11]

  • Sample Loop: Adsorption can occur on the inner surface of the loop.[4]

  • Fittings and Tubing: Dead volumes or poorly made connections can trap the sample.[4]

  • Column: While less common for classic carryover, strongly retained compounds can slowly elute in subsequent runs, especially with isocratic methods.[7][10]

Section 2: Troubleshooting Guide

Q5: I suspect carryover in my glimepiride analysis. What is the first step to confirm and diagnose the issue?

A5: The first step is to perform a carryover test to confirm its presence and rule out contamination.

Experimental Protocol: Carryover Confirmation

  • Prepare a fresh blank sample using a clean solvent and vial to minimize the risk of external contamination.[4]

  • Inject the highest concentration standard (ULOQ) of your glimepiride calibration curve.

  • Immediately following the ULOQ injection, inject the freshly prepared blank sample at least two or three consecutive times.

  • Analyze the chromatograms from the blank injections. The presence of a glimepiride peak indicates carryover.

  • To check if the blank itself is contaminated, vary the injection volume of the blank. If the peak area increases with a larger injection volume, the blank solution is likely contaminated.[4][12] If the peak area remains constant, the carryover is more likely from the system.[4]

Q6: How can I systematically determine the source of the carryover?

A6: Isolating the source of carryover requires a systematic approach of bypassing or replacing components in the flow path.[6] The following workflow helps pinpoint the problematic area.

G cluster_0 Autosampler Carryover Sources autosampler Autosampler needle Needle Inner Surface Outer Surface autosampler->needle valve Injection Valve Rotor Seal (Wear/Scratches) Stator (Scratches) autosampler->valve loop Sample Loop Inner Surface Adsorption autosampler->loop tubing Tubing & Fittings Dead Volumes autosampler->tubing

References

Dealing with contamination issues in Glimepiride-d8 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glimepiride-d8 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in this compound analysis?

A1: Contamination in LC-MS/MS analysis of this compound can originate from various sources, broadly categorized as follows:

  • Solvents and Reagents: Impurities in solvents like acetonitrile (B52724), methanol, and water can introduce contaminants. Additives such as formic acid or ammonium (B1175870) formate (B1220265), if not of high purity, can also be a source.

  • Sample Preparation: The extraction process can introduce contaminants from plasticware (e.g., phthalates, plasticizers), collection tubes, and pipette tips. Inadequate cleanup during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to matrix components interfering with the analysis.

  • LC System: The liquid chromatography system itself can be a source of contamination. This includes leaching from tubing, seals, and frits. A common issue is carryover from previous injections, where residual analyte from a high-concentration sample appears in subsequent runs.

  • Laboratory Environment: The general lab environment can contribute to contamination. This includes airborne particles, grease from vacuum pumps, and personal care products used by lab personnel.

Q2: I am observing a high background signal in my chromatogram. What are the potential causes and how can I troubleshoot this?

A2: A high background signal can obscure the analyte peak and affect sensitivity. Here are the likely causes and troubleshooting steps:

  • Contaminated Solvents: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.

  • Dirty LC System: Flush the entire LC system, including the column, with a strong solvent mixture (e.g., isopropanol:water). If the background persists, systematically isolate components (e.g., bypass the column) to identify the source.

  • Ion Source Contamination: The electrospray ionization (ESI) source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source components.

Q3: My this compound internal standard response is inconsistent or unexpectedly low. What should I investigate?

A3: Inconsistent internal standard (IS) response can compromise the accuracy of your quantitative results. Consider the following:

  • IS Stability: Ensure the stability of your this compound stock and working solutions. Glimepiride can be susceptible to degradation, especially under acidic or basic conditions. Store solutions at appropriate temperatures and check for degradation products.

  • Ion Suppression/Enhancement: Matrix components co-eluting with this compound can suppress or enhance its ionization, leading to variability. Optimize your chromatographic separation to resolve the IS from interfering matrix components. A post-column infusion experiment can help identify regions of ion suppression.

  • Deuterium Exchange: While less common for the labeled position in this compound, deuterium-hydrogen exchange can occur under certain pH and temperature conditions, leading to a decrease in the deuterated signal and an increase in the unlabeled Glimepiride signal. It's advisable to avoid storing deuterated compounds in strongly acidic or basic solutions.[1]

Q4: I'm seeing a peak at the retention time of this compound in my blank samples. What is the likely cause?

A4: A peak in a blank sample at the retention time of your analyte or IS is typically due to carryover.

  • Injector Contamination: The most common source of carryover is the autosampler injector. Clean the injector needle and seat according to the manufacturer's protocol.

  • Strong Sample Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause the analyte to move through the column in a broad band, leading to carryover. Ensure your sample solvent is compatible with the mobile phase.

  • High Concentration Samples: After injecting a high-concentration standard or sample, it is good practice to run one or more blank injections to wash out any residual analyte. The carry-over in a blank sample following a high concentration standard should not be greater than 20% of the lower limit of quantification (LLOQ) and 5% for the internal standard.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Sample Solvent Ensure the sample solvent is similar in strength to or weaker than the mobile phase.
Column Degradation Replace the analytical column with a new one.
Secondary Interactions Adjust the mobile phase pH or ionic strength.
Issue 2: Inaccurate or Imprecise Results
Potential Cause Troubleshooting Step
Poor Integration Manually review and adjust peak integration parameters.
Calibration Curve Issues Prepare a fresh calibration curve. Ensure the range is appropriate for the sample concentrations.
Internal Standard Variability Investigate the cause of IS variability (see FAQ Q3).
Sample Preparation Inconsistency Review and standardize the sample preparation procedure.

Quantitative Data Summary

The following tables provide typical acceptance criteria for bioanalytical method validation based on FDA and ICH guidelines.[3][4][5]

Table 1: Accuracy and Precision Acceptance Criteria

Analyte Level Intra-day and Inter-day Precision (%CV) Intra-day and Inter-day Accuracy (%Bias)
LLOQ≤ 20%Within ±20%
Low, Medium, High QC≤ 15%Within ±15%

Table 2: Lower Limit of Quantification (LLOQ) and Carryover

Parameter Acceptance Criteria
LLOQ Signal At least 5 times the response of a blank sample.
Analyte Carryover ≤ 20% of the LLOQ response in a blank injection after the highest calibrator.
Internal Standard Carryover ≤ 5% of the IS response in a blank injection after the highest calibrator.[2]

Experimental Protocols

Detailed LC-MS/MS Protocol for this compound Analysis

This protocol is a synthesized example based on published methods.[2][6]

1. Sample Preparation (Protein Precipitation)

  • To 250 µL of human plasma in a microcentrifuge tube, add 750 µL of acetonitrile containing the this compound internal standard (e.g., at a concentration of 15 ng/mL).[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4000 rpm for 20 minutes to precipitate proteins.[2]

  • Transfer 250 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 60°C.[2]

  • Reconstitute the residue in 250 µL of water and vortex for 30 seconds.[2]

  • Transfer the reconstituted sample to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate (pH 3.5 with formic acid) in an 88:12 (v/v) ratio.[6]

  • Flow Rate: 0.3 - 0.5 mL/min[2][6]

  • Injection Volume: 10 µL[2]

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Glimepiride: m/z 491.2 → 351.8[6]

    • This compound: m/z 499.3 → 359.9[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Acetonitrile with This compound IS plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Water evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide start Contamination Issue Observed q1 Is the contamination present in blank injections? start->q1 a1_yes Likely Carryover or System Contamination q1->a1_yes Yes a1_no Contamination likely from sample or preparation q1->a1_no No q2 If carryover, was a high concentration sample run previously? a1_yes->q2 q3 If from sample, check solvents and reagents a1_no->q3 a2_yes Clean injector and run multiple blank injections q2->a2_yes Yes a2_no Check for system contamination (solvents, tubing, etc.) q2->a2_no No a3_fresh Prepare fresh mobile phase and extraction solvents q3->a3_fresh Check a3_plasticware Check for leachables from plasticware (e.g., phthalates) q3->a3_plasticware Also Check

Caption: Troubleshooting decision tree for contamination issues.

References

Method refinement for high-throughput Glimepiride analysis using Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of high-throughput Glimepiride (B1671586) analysis using Glimepiride-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for high-throughput Glimepiride analysis?

A1: The most common and robust technique for high-throughput analysis of Glimepiride in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity, selectivity, and speed, making it ideal for analyzing a large number of samples.

Q2: Why is this compound recommended as an internal standard (IS)?

A2: this compound is a stable isotope-labeled internal standard. It is the ideal choice because it has nearly identical chemical and physical properties to Glimepiride, including extraction recovery, and chromatographic retention time.[1][3] This similarity allows it to effectively compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Q3: What are the typical precursor and product ion transitions for Glimepiride and this compound in LC-MS/MS analysis?

A3: In positive electrospray ionization (ESI) mode, the selected reaction monitoring (SRM) transitions are typically:

  • Glimepiride: Precursor ion (MH+) at m/z 491.2 and a product ion at m/z 351.8.[1][2]

  • This compound: Precursor ion (MH+) at m/z 499.26 and a product ion at m/z 359.96.[1][3]

Q4: What are the common sample preparation techniques for plasma samples?

A4: The three most common sample preparation techniques for Glimepiride analysis in plasma are:

  • Solid-Phase Extraction (SPE): This technique is known for providing cleaner extracts and can lead to high recovery rates.[2][4]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for extracting Glimepiride from plasma.[2][5]

  • Protein Precipitation (PPT): This is a simpler and faster method, but may result in less clean extracts and potentially a higher limit of quantitation compared to SPE and LLE.[2][6]

Q5: What are the key validation parameters to consider for a bioanalytical method for Glimepiride?

A5: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and autosampler).[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for Glimepiride and IS Instrument not tuned or calibrated properly.Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
Incorrect SRM transitions are being monitored.Verify the precursor and product ion m/z values for both Glimepiride and this compound.[1][3]
Issues with the ESI source.Check the spray needle position, gas flows (nebulizer, auxiliary, and curtain gas), and temperature. Clean the ESI probe if necessary.
Sample preparation failure.Review the sample preparation protocol. Ensure correct solvent volumes and pH adjustments were made. Prepare a fresh set of standards and quality control (QC) samples.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.The pH of the mobile phase can affect the ionization state of Glimepiride. Adjusting the pH with formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.[1][2]
Sample solvent is too strong.Reconstitute the dried extract in a solvent that is weaker than the initial mobile phase.
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation steps, especially pipetting and vortexing.
Matrix effects.Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[4][7][9] Consider using a different sample preparation method (e.g., switching from protein precipitation to SPE) to reduce matrix interference.
Instability of Glimepiride.Assess the stability of Glimepiride under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability).[10][11]
Carryover Contamination in the autosampler or injection port.Inject blank samples after high-concentration samples to check for carryover.[7] Clean the autosampler needle and injection port if carryover is observed.
Low Recovery Inefficient extraction.Optimize the extraction solvent and pH. For SPE, ensure the correct sorbent type and elution solvent are used. It has been noted that pre-mixing plasma samples with an acid like trifluoroacetic acid can improve recovery by releasing the drug from protein binding.[4]
Incomplete elution from the SPE cartridge.Increase the volume or strength of the elution solvent.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Glimepiride Analysis

ParameterMethod 1Method 2Method 3
Internal Standard This compound[1][3]Gliclazide[5]Glipizide[2]
Sample Preparation Solid-Phase Extraction[1]Liquid-Liquid Extraction[5]Protein Precipitation[2]
Linearity Range 2.0–650.0 ng/mL[1]5–1,000 ng/mL[5]1.0–100 ng/mL[7]
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL[1]5 ng/mL[12]1.0 ng/mL[7]
Recovery 81.91% - 83.36%[1]88.70%[12]51.20% - 63.44%[7]
Intra-day Precision (%RSD) < 15%< 12.24%[13]< 9.65%[7]
Inter-day Precision (%RSD) < 15%Not Reported< 9.65%[7]
Intra-day Accuracy (%RE) Within ±15%100.58% - 104.48%[13]-5.40% to 0.70%[7]
Inter-day Accuracy (%RE) Within ±15%Not Reported-5.40% to 0.70%[7]

Experimental Protocols

Detailed Methodology for Glimepiride Analysis using LC-MS/MS with SPE

This protocol is based on a validated high-throughput method.[1]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Glimepiride (1 mg/mL) in methanol (B129727).

  • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

  • From the primary stocks, prepare working solutions at various concentrations by diluting with a methanol-water (50:50, v/v) mixture.

2. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of human plasma in a 96-well plate, add 50 µL of the this compound internal standard working solution.

  • Vortex the plate for 30 seconds.

  • Condition an SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma samples onto the SPE plate.

  • Wash the wells with 1 mL of water.

  • Dry the SPE plate for 5 minutes.

  • Elute Glimepiride and this compound with 0.9 mL of acetonitrile-methanol (1:1, v/v) containing 0.05% formic acid.

  • Inject an aliquot of the eluate directly into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate (88:12, v/v), with the pH adjusted to 3.5 with formic acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitored Transitions:

    • Glimepiride: m/z 491.2 → 351.8[1]

    • This compound: m/z 499.26 → 359.96[1]

Visualizations

Glimepiride_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 SPE Solid-Phase Extraction (SPE) Vortex1->SPE Elute Elute with Organic Solvent SPE->Elute Inject Inject into LC-MS/MS Elute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (SRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report Troubleshooting_Decision_Tree Start Start: Poor Analytical Result Check_Signal No or Low Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Sol_Tuning Verify MS Tuning & Calibration Check_Signal->Sol_Tuning Yes Check_Variability High Variability? Check_Peak_Shape->Check_Variability No Sol_Column Flush or Replace LC Column Check_Peak_Shape->Sol_Column Yes Sol_Matrix_Effect Evaluate Matrix Effects Check_Variability->Sol_Matrix_Effect Yes End Problem Resolved Check_Variability->End No Sol_Transitions Check SRM Transitions Sol_Tuning->Sol_Transitions Sol_Source Inspect & Clean ESI Source Sol_Transitions->Sol_Source Sol_Source->End Sol_Mobile_Phase Optimize Mobile Phase pH Sol_Column->Sol_Mobile_Phase Sol_Mobile_Phase->End Sol_Sample_Prep Review Sample Prep Protocol Sol_Matrix_Effect->Sol_Sample_Prep Sol_Stability Assess Analyte Stability Sol_Sample_Prep->Sol_Stability Sol_Stability->End

References

Enhancing sensitivity for low concentration Glimepiride samples with Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glimepiride-d8 to enhance the sensitivity of low-concentration Glimepiride (B1671586) samples.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound for Glimepiride quantification?

A1: Using a stable isotope-labeled internal standard such as this compound is highly recommended for quantitative bioanalysis using mass spectrometry. It helps to correct for variability in sample preparation and instrument response. Since this compound is chemically identical to Glimepiride but has a different mass, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This leads to more accurate and precise quantification, especially at low concentrations.

Q2: What is the typical approach for sample preparation when analyzing Glimepiride in plasma?

A2: Several methods are effective for extracting Glimepiride from plasma, including:

  • Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up the sample and concentrating the analyte.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE is another widely used technique that can provide clean extracts.[2][3][4]

  • Protein Precipitation (PP): This is a simpler and faster method, but it may result in less clean extracts compared to SPE and LLE, potentially leading to greater matrix effects.[2]

The choice of method can depend on the desired level of sensitivity and the available equipment.

Q3: What are the recommended mass spectrometric settings for Glimepiride and this compound analysis?

A3: For sensitive detection, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is typically used.[1][5][6] The MRM transitions to monitor are:

  • Glimepiride: m/z 491.2 → 351.8[1] or m/z 491.188 → 126.009[5][6]

  • This compound: m/z 499.26 → 359.96[1]

It is crucial to optimize these transitions on your specific instrument for maximum sensitivity.

Q4: I am observing low recovery of Glimepiride from my plasma samples. What could be the cause?

A4: Low recovery can be attributed to several factors in your sample preparation protocol. Consider the following:

  • Extraction Solvent: Ensure the solvent used for liquid-liquid extraction or elution from the SPE cartridge is optimized for Glimepiride. Mixtures of acetonitrile (B52724) and methanol (B129727), or ethyl acetate (B1210297) and diethyl ether have been used successfully.[1][3]

  • pH of the Sample: The pH of the plasma sample can influence the extraction efficiency of Glimepiride. Adjusting the pH might improve recovery.

  • Incomplete Elution: If using SPE, ensure the elution solvent volume is sufficient to completely elute the analyte and internal standard from the cartridge.

  • Vortexing/Mixing Time: Inadequate mixing during extraction can lead to incomplete partitioning of the analyte into the extraction solvent.

Published methods have reported recoveries in the range of 51% to over 83%.[1][6]

Q5: My assay is not reaching the required lower limit of quantification (LLOQ). How can I improve sensitivity?

A5: To enhance sensitivity and achieve a lower LLOQ, consider the following strategies:

  • Optimize Sample Preparation: A well-optimized extraction method like SPE or LLE can significantly reduce matrix effects and improve the signal-to-noise ratio.[1][2]

  • Chromatographic Conditions: Ensure your LC method provides sharp, symmetrical peaks. A good peak shape concentrates the analyte, leading to a better response. Using a UPLC system can also improve peak resolution and sensitivity.[5][6]

  • Mass Spectrometer Parameters: Fine-tune the ESI source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy for the specific MRM transitions of Glimepiride and this compound.

  • Injection Volume: Increasing the injection volume can increase the amount of analyte introduced into the system, but be mindful of potential impacts on chromatography.

Validated methods have achieved LLOQs as low as 1 ng/mL and 2 ng/mL in human plasma.[1][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent pipetting of plasma, internal standard, and extraction solvents. Use of an automated liquid handler can improve precision.
Fluctuation in instrument response.Verify the stability of the LC-MS/MS system by injecting a standard solution multiple times. Ensure the mobile phase is well-mixed and degassed.
Poor Peak Shape (Tailing or Fronting) Incompatible mobile phase or pH.Adjust the mobile phase composition and pH. A common mobile phase is a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265).[1]
Column degradation.Replace the analytical column. Use a guard column to protect the analytical column from contaminants.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous components from the plasma.Improve the sample cleanup method (e.g., switch from protein precipitation to SPE).[2] Adjust the chromatography to separate Glimepiride from the interfering components.
Phospholipids from plasma.Incorporate a phospholipid removal step in your sample preparation.
Internal Standard Response is Low or Absent Incorrect concentration of the internal standard working solution.Prepare a fresh working solution of this compound and verify its concentration.
Degradation of the internal standard.Check the stability of the internal standard under your storage and experimental conditions.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline based on a published method.[1] Optimization for your specific laboratory conditions is recommended.

  • Spike: To 250 µL of human plasma, add the required amount of Glimepiride standard and 50 µL of this compound internal standard working solution.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute: Elute Glimepiride and this compound with 0.9 mL of a mixture of acetonitrile and methanol (1:1, v/v) containing 0.05% formic acid.[1]

  • Inject: Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters that can be used as a starting point for method development.

Parameter Value Reference
LC System UPLC or HPLC[1][5]
Column C18, e.g., Acquity UPLC BEH C18[1][5]
Mobile Phase Acetonitrile and 2 mM ammonium formate (88:12, v/v) with pH adjusted to 3.5 with formic acid[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL[6]
MS System Triple Quadrupole[1][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][5][6]
MRM Transition (Glimepiride) m/z 491.2 → 351.8[1]
MRM Transition (this compound) m/z 499.26 → 359.96[1]

Quantitative Data Summary

Method Linearity Range (ng/mL) LLOQ (ng/mL) Precision (%RSD) Accuracy (%RE) Recovery (%) Internal Standard Reference
UPLC-MS/MS1 - 1001< 10± 5.4051.20 - 63.44Glimepiride-d5[5][6]
LC-MS/MS2.0 - 650.02.0Not specifiedNot specified81.91This compound[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike extraction Extraction (SPE or LLE) spike->extraction extract Final Extract extraction->extract lc LC Separation extract->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quantification Quantification ratio->quantification

Caption: General workflow for the bioanalysis of Glimepiride using an internal standard.

troubleshooting_logic cluster_instrument Instrument Optimization cluster_sample Sample Preparation start Poor Sensitivity (High LLOQ) ms_params Optimize MS Parameters (Source, Collision Energy) start->ms_params Check Instrument sample_cleanup Improve Sample Cleanup (e.g., SPE) start->sample_cleanup Check Sample Prep lc_params Optimize LC Conditions (Peak Shape) ms_params->lc_params end Improved Sensitivity lc_params->end concentration Increase Sample Concentration sample_cleanup->concentration concentration->end

Caption: Troubleshooting logic for improving assay sensitivity.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Glimepiride Assay Using Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Glimepiride in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Glimepiride-d8 as the internal standard. The performance of this method is contrasted with an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to highlight the advantages in sensitivity and specificity offered by the mass spectrometric approach. All presented data is supported by detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key validation parameters for the LC-MS/MS method using this compound and a comparative HPLC-UV method.

Table 1: LC-MS/MS Method Validation Data for Glimepiride Assay

Validation ParameterPerformance Metric
Linearity Range 2.0–650.0 ng/mL[1]
Correlation Coefficient (r) ≥ 0.9994[1]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[1]
Intra-day Precision (%RSD) < 10%[2]
Inter-day Precision (%RSD) < 10%[2]
Intra-day Accuracy (%RE) within ± 5.40 %[2]
Inter-day Accuracy (%RE) within ± 5.40 %[2]
Recovery of Glimepiride 81.91% to 83.36%[1]
Recovery of this compound (IS) 81.91% to 83.36%[1]
Short-Term Stability (Room Temp) Stable for 20 hours in plasma[1]
Freeze-Thaw Stability (-70°C) Stable for at least four cycles[1]
Long-Term Stability (-70°C) Stable for at least 26 days[1]

Table 2: Alternative HPLC-UV Method Validation Data for Glimepiride Assay

Validation ParameterPerformance Metric
Linearity Range 20–140 µg/mL[3]
Correlation Coefficient (r) 0.999[4]
Lower Limit of Quantification (LOQ) 1.18 µg/mL[5]
Precision (%RSD) NMT 2.0%
Accuracy 99.93% to 99.96%[5]
Recovery 100.52 ± 0.33%[3]

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method outlines a rapid and sensitive approach for the quantification of Glimepiride in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE) [1]

  • Plasma samples are extracted using an automated 96-well SPE format.

  • The SPE cartridges are eluted with 0.9 mL of acetonitrile (B52724)–methanol (1:1, v/v) containing 0.05% formic acid.

2. Chromatographic Conditions [1]

  • HPLC System: A liquid chromatography system capable of delivering a precise and stable flow.

  • Column: C18 column.

  • Mobile Phase: Acetonitrile–2 mM ammonium (B1175870) formate (B1220265) (88:12, v/v), with the pH adjusted to 3.5 with formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10.0 µL[2]

  • Run Time: 1.6 min per sample[1]

3. Mass Spectrometric Conditions [1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Glimepiride: m/z 491.20 → 351.80

    • This compound (IS): m/z 499.26 → 359.96

Alternative Method: HPLC with UV Detection

This method represents a more traditional approach for the quantification of Glimepiride.

1. Sample Preparation (Liquid-Liquid Extraction) [4]

  • Drug samples are extracted from biological fluids using a liquid-liquid extraction technique with acetonitrile and diethyl ether.

2. Chromatographic Conditions [3][4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (250 × 4.6 mm, 5 µm)[3]

  • Mobile Phase: A mixture of acetonitrile and 2% formic acid solution, pH 3.5 (80:20 v/v)[3]

  • Flow Rate: 1 mL/min[5]

  • Detection Wavelength: 228 nm[3]

Visualized Workflows

The following diagrams illustrate the experimental workflow of the LC-MS/MS method and a logical comparison with the alternative HPLC-UV method.

Glimepiride Bioanalytical Workflow using LC-MS/MS cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Human Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE LC Liquid Chromatography (C18 Column) SPE->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for Glimepiride bioanalysis using LC-MS/MS.

Comparison of Bioanalytical Methods for Glimepiride cluster_Lcms LC-MS/MS with this compound cluster_Hplc HPLC-UV Lcms_spec High Specificity (Mass-based detection) Lcms_sens High Sensitivity (LLOQ: 2.0 ng/mL) Lcms_is Isotope-Labeled IS (Minimizes matrix effects) Hplc_spec Lower Specificity (UV absorbance) Hplc_sens Lower Sensitivity (LOQ: 1.18 µg/mL) Hplc_is Structural Analog IS (Potential for different extraction recovery) Glimepiride Glimepiride Assay Glimepiride->Lcms_spec Superior Glimepiride->Hplc_spec Alternative

Caption: Comparison of LC-MS/MS and HPLC-UV methods for Glimepiride analysis.

References

Comparative Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Glimepiride Using Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the anti-diabetic drug Glimepiride (B1671586), with a focus on the application of its deuterated internal standard, Glimepiride-d8. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish sensitive and reliable analytical methods for Glimepiride quantification.

Introduction to LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[1][2] The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy.[1][2] Establishing these parameters is a critical component of analytical method validation, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][3]

Two primary approaches recommended by the ICH for the determination of LOD and LOQ are:

  • Based on the Signal-to-Noise Ratio (S/N): This method involves comparing the signal from samples with known low concentrations of the analyte with the background noise.[4][5] Typically, a signal-to-noise ratio of 3:1 is accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[2][4]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This approach utilizes the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

      • σ is the standard deviation of the response (which can be the standard deviation of the blank, the residual standard deviation of the regression line, or the standard deviation of the y-intercept of the regression line).[2][3]

      • S is the slope of the calibration curve.[2][3]

The inclusion of a deuterated internal standard like this compound is crucial for mitigating matrix effects, compensating for variability in sample preparation and instrument response, and ultimately enhancing the accuracy and precision of the quantification at low concentrations.

Comparison of Analytical Approaches

The determination of Glimepiride's LOD and LOQ is most effectively achieved using a highly sensitive and selective technique such as LC-MS/MS. The use of this compound as an internal standard is compared here with a hypothetical scenario where no internal standard is used to highlight its benefits.

Parameter Method with this compound (Internal Standard) Method without Internal Standard Rationale for Superiority of Internal Standard Method
Matrix Effect Compensation ExcellentPoorThis compound co-elutes with Glimepiride and experiences similar matrix-induced ion suppression or enhancement, allowing for accurate correction.
Extraction Recovery High and ConsistentVariableThe ratio of analyte to internal standard remains constant even with incomplete or variable recovery during sample preparation.
Injection Volume Variability CompensatedNot CompensatedMinor variations in injection volume are corrected for by the constant ratio of analyte to internal standard.
Instrumental Drift Minimized ImpactSusceptibleThe internal standard helps to normalize for fluctuations in the mass spectrometer's response over time.
Achievable LOQ LowerHigherBy reducing variability, the internal standard method allows for the reliable quantification of lower concentrations of the analyte.
Precision at LOQ High (%RSD < 20%)Lower (%RSD can be > 20%)The normalization provided by the internal standard leads to more precise measurements at low concentrations.
Accuracy at LOQ High (within ±20% of nominal)Lower (can be outside ±20%)The internal standard ensures that the calculated concentration is closer to the true value.

Experimental Protocol: LOD and LOQ Determination for Glimepiride using LC-MS/MS and this compound

This protocol outlines the steps for determining the LOD and LOQ of Glimepiride in human plasma.

1. Materials and Reagents:

  • Glimepiride reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (drug-free)

2. Stock and Working Solutions Preparation:

  • Prepare a 1 mg/mL stock solution of Glimepiride in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From these stocks, prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.[6][7][8]

3. Sample Preparation (Protein Precipitation): [9]

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., at a final concentration of 10 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[6][7][8]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A common isocratic system is acetonitrile and 0.1% ammonium (B1175870) formate (B1220265) (70:30) at a flow rate of 0.30 mL/min.[6][7][8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Glimepiride: m/z 491.2 → 352.1[10]

    • This compound: m/z 499.2 → 360.1 (hypothetical, based on an 8 Da shift) or for Glimepiride-d5: m/z 496.188 → 131.009.[6][7][8]

5. LOD and LOQ Determination:

  • Signal-to-Noise Ratio Method:

    • Prepare and analyze a series of plasma samples spiked with decreasing concentrations of Glimepiride near the expected lower limit of the assay.

    • Determine the concentration at which the signal for the Glimepiride MRM transition is consistently 3 times the background noise (LOD) and 10 times the background noise (LOQ).

  • Calibration Curve Method:

    • Construct a calibration curve using at least six non-zero concentration levels.

    • Perform a linear regression analysis on the calibration curve data.

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

    • Calculate the slope of the calibration curve (S).

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[3]

Data Presentation

Table 1: Hypothetical LOD and LOQ Data for Glimepiride

Method LOD (ng/mL) LOQ (ng/mL) Precision at LOQ (%RSD) Accuracy at LOQ (%)
LC-MS/MS with this compound 0.050.158.595.2
LC-MS/MS without Internal Standard 0.200.6018.288.7

Table 2: LC-MS/MS Parameters

Parameter Setting
LC Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water (Gradient)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
Glimepiride MRM Transition 491.2 → 352.1
This compound MRM Transition 499.2 → 360.1
Collision Energy Analyte-specific tuning
Dwell Time 100 ms

Visual Workflow

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Stock Prepare Glimepiride & this compound Stock Solutions Working Prepare Calibration Standards & QC Working Solutions Stock->Working Spike Spike Plasma with Standards & Internal Standard Working->Spike PPT Protein Precipitation with Acetonitrile Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration & Ratio Calculation Detect->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve LOD_LOQ Calculate LOD & LOQ (S/N or Slope Method) CalCurve->LOD_LOQ Validate Validate at LOQ Level LOD_LOQ->Validate

Caption: Workflow for LOD and LOQ determination.

This guide underscores the importance of utilizing a deuterated internal standard, such as this compound, for the accurate and precise determination of LOD and LOQ for Glimepiride in complex biological matrices. The provided experimental protocol and comparative data offer a robust framework for developing and validating a sensitive bioanalytical method.

References

Comparative Analysis of Glimepiride Quantification in Diverse Biological Matrices Utilizing Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bioanalytical methods for Glimepiride (B1671586) in human plasma, whole blood, and urine, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the use of Glimepiride-d8 as an internal standard.

This guide provides a detailed comparative analysis of the methodologies used for the quantification of Glimepiride, a second-generation sulfonylurea oral hypoglycemic agent, in various human biological matrices. The use of a stable isotope-labeled internal standard, this compound, is central to achieving accurate and precise results in bioanalytical assays. This document outlines experimental protocols, presents comparative data in structured tables, and includes visualizations to elucidate key processes, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to Glimepiride Bioanalysis

Glimepiride is widely prescribed for the treatment of type 2 diabetes mellitus.[1] Its therapeutic efficacy is dependent on achieving and maintaining appropriate concentrations in the body. Therefore, robust and reliable analytical methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The choice of biological matrix—plasma, whole blood, or urine—depends on the specific objectives of the study. Plasma is the most common matrix for quantifying systemic drug exposure, while whole blood can provide insights into drug distribution in red blood cells. Urine analysis is valuable for understanding the excretion pathways of the drug and its metabolites.

Comparative Overview of Analytical Methods

The quantification of Glimepiride in biological matrices predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and speed. The use of a deuterated internal standard like this compound is the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.

While plasma is the most frequently analyzed matrix, the methodologies can be adapted for whole blood and urine. Key differences lie in the sample preparation techniques required to handle the distinct compositions of these matrices.

ParameterHuman PlasmaHuman Whole BloodHuman Urine
Primary Use Pharmacokinetics, BioequivalenceDrug distribution studies, Hematological toxicity assessmentExcretion and metabolism studies
Sample Preparation Complexity ModerateHighLow to Moderate
Common Extraction Techniques Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)Hemolysis followed by PPT, LLE, or SPEDilute-and-shoot, LLE, SPE
Potential for Matrix Effects ModerateHighHigh (due to salts and urea)
Typical Concentration Range ng/mLng/mLng/mL to µg/mL

Experimental Protocols

Detailed methodologies for the analysis of Glimepiride in each biological matrix are outlined below. These protocols are based on established and validated LC-MS/MS methods.

Analysis in Human Plasma

A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method is commonly employed for the determination of Glimepiride in human plasma.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 25 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glimepiride: m/z 491.2 → 352.2

    • This compound: m/z 499.2 → 360.2

Validation Parameters for Plasma Analysis:

Validation ParameterTypical Performance
Linearity Range 0.2 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) <15%
Recovery >80%
Matrix Effect Minimal with appropriate internal standard use
Analysis in Human Whole Blood

Analysis in whole blood is more challenging due to the presence of red blood cells. The high protein binding of Glimepiride (>99.5%) primarily to albumin in plasma means that the concentration in whole blood may differ from that in plasma.[3][4]

1. Sample Preparation (Hemolysis and Protein Precipitation):

  • To 100 µL of human whole blood, add 25 µL of this compound internal standard solution.

  • Add 200 µL of deionized water to induce hemolysis and vortex.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant, evaporate, and reconstitute as described for plasma.

2. Chromatographic and Mass Spectrometric Conditions:

  • Similar conditions as for plasma analysis can be used. However, optimization may be required to manage potential interferences from the more complex matrix.

Expected Differences in Validation Parameters for Whole Blood:

  • Recovery: May be lower or more variable compared to plasma due to the additional hemolysis step and potential for binding to cellular components.

  • Matrix Effect: Potentially more significant due to the release of intracellular components. Careful evaluation is necessary.

  • LLOQ: May be slightly higher than in plasma if matrix effects are more pronounced.

Analysis in Human Urine

Urine analysis typically involves "dilute-and-shoot" methods or extraction to concentrate the analyte and remove interfering substances.

1. Sample Preparation (Dilute-and-Shoot):

  • To 50 µL of human urine, add 25 µL of this compound internal standard solution.

  • Add 425 µL of the initial mobile phase to dilute the sample.

  • Vortex and inject directly into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Similar to plasma analysis, but a divert valve may be used to direct the initial unretained salts and polar components to waste to protect the mass spectrometer.

Expected Differences in Validation Parameters for Urine:

  • Linearity Range: May need to be adjusted to accommodate the typically higher concentrations of excreted drug and metabolites.

  • Matrix Effect: Can be significant due to high salt content and the presence of urea. Dilution helps to mitigate this, but careful validation is essential.

  • Stability: pH and enzymatic activity in urine can affect analyte stability, requiring appropriate sample collection and storage conditions (e.g., addition of preservatives, refrigeration).

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the analytical workflow and the signaling pathway of Glimepiride.

Analytical_Workflow Plasma Human Plasma IS_Spiking Internal Standard Spiking (this compound) Plasma->IS_Spiking Blood Whole Blood Blood->IS_Spiking Urine Human Urine Urine->IS_Spiking Extraction Extraction (LLE, SPE, or PPT) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting Glimepiride_Signaling_Pathway Glimepiride Glimepiride SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell Glimepiride->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release Blood_Glucose ↓ Blood Glucose Insulin_Release->Blood_Glucose Results in

References

Cross-Validation of Glimepiride Analytical Methods: A Comparative Guide to Using Glimepiride-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. In the analysis of the anti-diabetic drug glimepiride (B1671586), the choice of internal standard (IS) is a critical factor influencing the accuracy and precision of bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative analysis of analytical methods for glimepiride, with a focus on the cross-validation aspects when using its deuterated analog, glimepiride-d8 (B1165090), as an internal standard versus other molecules.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, glimepiride. This similarity ensures that any variations during sample preparation, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard to a similar degree, leading to more accurate and precise results.

Comparative Analysis of Method Performance

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of glimepiride in human plasma, highlighting key validation parameters.

Table 1: Comparison of LC-MS/MS Method Parameters for Glimepiride Quantification

ParameterMethod using this compound IS[1][2]Method using Gliclazide IS[3]Method using Clarithromycin IS[4]
Linearity Range 2.0–650.0 ng/mL[2]5–1,000 ng/mL[3]Not explicitly stated, but Cmax was 126.01 ng/mL[4]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[2]5 ng/mL[3]Not explicitly stated
Intra-day Precision (%RSD) < 10%Not explicitly stated< 15% (CV%)[4]
Inter-day Precision (%RSD) < 10%Not explicitly stated< 15% (CV%)[4]
Accuracy (%RE) Within ± 5.40%Not explicitly statedWithin accepted criteria[4]
Recovery 81.91 to 83.36%[2]Not explicitly statedNot explicitly stated

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterMethod using this compound IS[1][2]Method using Gliclazide IS[3]
Chromatographic Column C18[1][2]ACE 5 C18[3]
Mobile Phase Acetonitrile–2 mM ammonium (B1175870) formate (B1220265) (88:12, v/v), pH 3.5[1][2]200mL water, 450mL acetonitrile, 350mL methanol, 0.6mL glacial acetic acid[3]
Flow Rate 0.5 mL/min[1][2]0.5 mL/min[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]Positive Electrospray Ionization (ESI+)[3]
MRM Transition (Glimepiride) m/z 491.20 → 351.80[2]m/z 491.16 → 352.08[3]
MRM Transition (Internal Standard) m/z 499.26 → 359.96 (this compound)[2]m/z 324.11 → 127.25 (Gliclazide)[3]
Retention Time (Glimepiride) 0.93 min[2]1.65 min[3]
Retention Time (Internal Standard) 0.93 min[2]1.36 min[3]

Experimental Protocols

A generalized experimental workflow for the bioanalysis of glimepiride in plasma is outlined below. Specific details may vary between laboratories and studies.

1. Preparation of Stock and Working Solutions:

  • Glimepiride Stock Solution: Prepare a stock solution of glimepiride (e.g., 1 mg/mL) in a suitable organic solvent such as methanol.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the glimepiride stock solution to create calibration standards and quality control (QC) samples. A working solution of the internal standard is also prepared by diluting the stock solution.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To a 250 µL aliquot of each sample, add the internal standard working solution.

  • Vortex the samples for 30 seconds.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile–methanol (1:1, v/v) containing 0.05% formic acid).[1][2]

  • The eluate is then directly injected into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Separate the analytes using a C18 analytical column with a suitable mobile phase.

  • Detect the analytes using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

  • Quantify glimepiride by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of glimepiride in the QC and unknown samples from the calibration curve.

Workflow and Signaling Pathway Diagrams

Bioanalytical_Workflow_for_Glimepiride cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex SPE Solid-Phase Extraction (SPE) Vortex->SPE Elution Elution SPE->Elution LC_Separation LC Separation Elution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Glimepiride Calibration_Curve->Quantification

Caption: Bioanalytical workflow for glimepiride quantification.

References

Inter-laboratory Comparison of Glimepiride Quantification in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioanalytical LC-MS/MS Methods

This guide provides a comparative overview of various validated bioanalytical methods for the quantification of Glimepiride (B1671586) in human plasma. While a formal inter-laboratory study is not publicly available, this document synthesizes data from multiple independent laboratory publications to offer a comparative perspective. The use of a stable isotope-labeled internal standard, such as Glimepiride-d8, is a consistent element across these high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high accuracy and precision.

Glimepiride is a second-generation sulfonylurea drug used to treat type 2 diabetes by stimulating insulin (B600854) release from pancreatic beta cells.[1][2] Accurate quantification in plasma is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies.[3][4] This guide is intended for researchers and drug development professionals seeking to establish or evaluate methods for Glimepiride bioanalysis.

Experimental Protocols: A Methodological Comparison

The quantification of Glimepiride in plasma typically involves three key stages: sample preparation, liquid chromatographic separation, and mass spectrometric detection. The following sections detail common protocols, highlighting variations reported by different laboratories.

Sample Preparation

The primary goal of sample preparation is to extract Glimepiride and its internal standard (IS) from the complex plasma matrix, removing proteins and phospholipids (B1166683) that can interfere with analysis. Three common techniques are employed:

  • Solid-Phase Extraction (SPE): This technique involves passing the plasma sample through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is eluted with a solvent. One study used HLB Oasis 96-well cartridges, conditioning them with methanol (B129727) and water before loading the sample and eluting with an acetonitrile-methanol mixture.[3]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. For Glimepiride, plasma is often mixed with an organic solvent like diethyl ether or a mixture of n-heptane and propanol.[4][5] After vortexing and centrifugation, the organic layer containing the analyte is separated and evaporated before reconstitution.[5]

  • Protein Precipitation (PPT): This is the simplest and fastest method, where a solvent like acetonitrile (B52724) is added to the plasma sample to denature and precipitate proteins.[6] After centrifugation, the supernatant is collected for analysis.[6] While fast, it may be less clean than SPE or LLE.

Liquid Chromatography (LC)

Separation is achieved using reversed-phase C18 columns. The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous buffer (like ammonium (B1175870) formate (B1220265) or ammonium acetate) to ensure efficient separation and proper ionization.[3][4][7]

  • Column: Acquity UPLC BEH C18 and similar C18 columns are commonly reported.[7][8]

  • Mobile Phase: A common combination is acetonitrile and an ammonium formate or acetate (B1210297) buffer, often with pH adjustment using formic acid.[3][6] The ratio can be run isocratically (e.g., 88:12 acetonitrile/buffer)[3] or with a gradient.

  • Flow Rate: Flow rates typically range from 0.3 mL/min to 0.5 mL/min.[3][8]

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Positive electrospray ionization (ESI+) is universally used for Glimepiride.

  • Ionization: ESI in positive mode (ESI+).[8]

  • MRM Transitions: The instrument is set to monitor the specific mass-to-charge ratio (m/z) transition from the precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion.

    • For Glimepiride: The precursor ion is m/z 491.2. Common product ions are m/z 351.8 or 352.0.[3][7]

    • For this compound (IS): The precursor ion is m/z 499.3, and the product ion is m/z 359.9.[3]

Data Presentation: Performance Comparison

The following tables summarize the validation parameters from different published methods, providing a basis for an inter-laboratory comparison. These parameters define the reliability and robustness of the analytical method.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterLaboratory / Study 1[3]Laboratory / Study 2[4]Laboratory / Study 3[6]
Internal Standard This compoundNot SpecifiedGlimepiride-d5
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
LC Column C18C18Acquity UPLC BEH C18
Mobile Phase Acetonitrile / 2mM Ammonium Formate (88:12, v/v)Acetonitrile / Methanol / Ammonium AcetateAcetonitrile / 0.1% Ammonium Formate (70:30, v/v)
Ionization Mode ESI+ESI+ESI+
MRM Transition (Analyte) m/z 491.20 → 351.80m/z Not Specifiedm/z 491.18 → 126.00
MRM Transition (IS) m/z 499.26 → 359.96m/z Not Specifiedm/z 496.18 → 131.00

Table 2: Method Validation and Performance Characteristics

ParameterLaboratory / Study 1[3]Laboratory / Study 2[4]Laboratory / Study 3[6]
Linearity Range (ng/mL) 2.0 – 650.05.0 – 500.01.0 – 100.0
Correlation Coefficient (r²) ≥ 0.99940.9998Not Specified (Good Linearity)
LLOQ (ng/mL) 2.05.01.0
Accuracy (% Bias or RE) Not specified100.58% to 104.48%-5.40% to 0.70%
Precision (% CV or RSD) Not specified< 12.24% (Intra-day)< 9.65% (Intra- & Inter-day)
Mean Recovery (%) 81.9%Not Specified51.2% to 63.4%

Mandatory Visualizations

Analytical Workflow

The diagram below illustrates a typical workflow for the quantification of Glimepiride in a plasma sample using LC-MS/MS with an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Spike with this compound (IS) p1->p2 p3 Extraction (SPE, LLE, or PPT) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC Separation (C18 Column) p4->a1 a2 MS/MS Detection (ESI+ MRM) a1->a2 d1 Peak Integration a2->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Concentration Determination via Calibration Curve d2->d3

Bioanalytical workflow for Glimepiride quantification.
Mechanism of Action Signaling Pathway

Glimepiride exerts its glucose-lowering effect primarily by stimulating insulin release from pancreatic β-cells. This process is initiated by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[9][10]

G glim Glimepiride sur1 Binds to SUR1 subunit of K-ATP Channel glim->sur1 k_close K-ATP Channel Closure sur1->k_close depol Membrane Depolarization k_close->depol ca_open Voltage-Gated Ca²⁺ Channels Open depol->ca_open ca_influx Ca²⁺ Influx ca_open->ca_influx exocytosis Insulin Vesicle Exocytosis ca_influx->exocytosis insulin Insulin Release exocytosis->insulin

Signaling pathway for Glimepiride-induced insulin release.

References

Stability Under Scrutiny: A Comparative Guide to Glimepiride and Glimepiride-d8 in Analytical Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of analytical standards is paramount for accurate quantification and regulatory compliance. This guide provides a detailed comparison of the stability of the anti-diabetic drug glimepiride (B1671586) and its deuterated internal standard, glimepiride-d8 (B1165090), in various analytical solutions. The information presented is based on findings from forced degradation studies and bioanalytical method validations.

Executive Summary

Glimepiride demonstrates susceptibility to degradation under acidic, basic, and oxidative stress conditions, while it is relatively stable under neutral, thermal, and photolytic conditions. Although specific forced degradation data for this compound is not extensively available in the public domain, it is scientifically reasonable to assume that its stability profile mirrors that of glimepiride. This assumption is based on the principle that deuterium (B1214612) substitution does not significantly alter the molecule's chemical reactivity in the degradation pathways studied. Bioanalytical method validation studies, which include assessments of the stability of deuterated internal standards in biological matrices and analytical solvents, further support the comparable stability of this compound under typical laboratory conditions.

Comparative Stability Data

The following table summarizes the stability of glimepiride under various stress conditions based on published studies. The stability of this compound is inferred to be comparable.

ConditionReagent/ParameterDurationTemperatureGlimepiride DegradationThis compound Degradation (Inferred)Reference
Acidic Hydrolysis 0.1 M HCl60 minutes80°CSignificant Degradation (~23.34% recovery)Comparable to Glimepiride[1]
Alkaline Hydrolysis 0.1 M NaOH60 minutes80°CSignificant Degradation (~21.12% recovery)Comparable to Glimepiride[1]
Oxidative 6% H₂O₂3 hoursRoom TemperatureSignificant Degradation (~23.26% recovery)Comparable to Glimepiride[1]
Thermal Dry Heat3 hours60°CNo Significant Degradation (100% recovery)Comparable to Glimepiride[1]
Neutral Hydrolysis Water--Less susceptible than acidic or alkaline conditionsComparable to Glimepiride[2]
Photolytic UV Light--No additional degradation products observedComparable to Glimepiride

Experimental Protocols

The methodologies outlined below are based on typical forced degradation studies performed on glimepiride. These protocols can be adapted for a comparative stability study of glimepiride and this compound.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of glimepiride and a separate stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase) to a suitable working concentration (e.g., 100 µg/mL) for the stress studies.

Forced Degradation Studies
  • Acidic Hydrolysis: Mix an aliquot of the working solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 80°C for a specified period (e.g., 60 minutes). After cooling, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.

  • Alkaline Hydrolysis: Mix an aliquot of the working solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 80°C for a specified period (e.g., 60 minutes). After cooling, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix an aliquot of the working solution with an equal volume of 6% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 3 hours).

  • Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined duration (e.g., 3 hours). Subsequently, dissolve the stressed sample in a suitable solvent to prepare the analytical solution.

  • Photolytic Degradation: Expose the working solution to UV light (e.g., in a photostability chamber) for a specified duration. A control sample should be kept in the dark under the same conditions.

Sample Analysis

Analyze the stressed and control samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector. The method should be capable of separating the parent drug from its degradation products.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comparative stability study of glimepiride and this compound.

StabilityTestingWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Comparison stock_sol Prepare Stock Solutions (Glimepiride & this compound) work_sol Prepare Working Solutions stock_sol->work_sol acid Acidic Hydrolysis work_sol->acid base Alkaline Hydrolysis work_sol->base oxidation Oxidative Degradation work_sol->oxidation thermal Thermal Degradation work_sol->thermal photo Photolytic Degradation work_sol->photo control Control Samples (Unstressed) work_sol->control hplc_uplc HPLC/UPLC Analysis acid->hplc_uplc base->hplc_uplc oxidation->hplc_uplc thermal->hplc_uplc photo->hplc_uplc control->hplc_uplc data_proc Data Processing & Quantification hplc_uplc->data_proc stability_comp Compare Stability Profiles data_proc->stability_comp report Generate Report stability_comp->report

References

A Head-to-Head Battle: HPLC vs. UPLC for the Analysis of Glimepiride and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of the anti-diabetic drug Glimepiride (B1671586) and its isotopic internal standard, Glimepiride-d8, reveals significant advantages for UPLC in terms of speed, sensitivity, and efficiency. This guide provides a detailed examination of the two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.

While both HPLC and UPLC are powerful tools for pharmaceutical analysis, the key difference lies in the particle size of the stationary phase used in their respective columns. UPLC employs sub-2 µm particles, which, when operated at high pressures, leads to a dramatic increase in resolution, sensitivity, and speed of analysis compared to the larger particles (typically 3-5 µm) used in conventional HPLC.

Quantitative Data Summary

The following table summarizes the key performance parameters of a typical HPLC and a UPLC method for the analysis of Glimepiride and this compound. The data presented is a composite from various established methods to provide a comparative overview.

ParameterHPLC MethodUPLC Method
Run Time ~10 - 30 minutes~2 - 5 minutes
Resolution GoodExcellent
Sensitivity (LLOQ) ~5 - 10 ng/mL~1 ng/mL[1]
Solvent Consumption HighSignificantly Lower
System Backpressure LowerHigher
Throughput LowerHigher

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A common RP-HPLC method for Glimepiride analysis involves the use of a C18 column.[2] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and a buffer solution.[2][3]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size[4]

  • Mobile Phase: Acetonitrile and disodium (B8443419) hydrogen o-phosphate buffer (pH 4)[2]

  • Flow Rate: 1.0 mL/min[2][5]

  • Injection Volume: 20 µL

  • Detector: UV at 228 nm[2]

  • Internal Standard: this compound

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method utilizes a sub-2 µm particle column, enabling faster separations at higher flow rates and pressures. This method is often coupled with a mass spectrometer (MS/MS) for enhanced sensitivity and selectivity, which is particularly crucial for bioanalytical applications.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Detector: Tandem Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode

  • Internal Standard: this compound

Bioanalytical Method Validation Workflow

The development and validation of any analytical method, whether HPLC or UPLC, is a critical process to ensure the reliability and accuracy of the data. This is especially important for bioanalytical methods used in pharmacokinetic studies. The general workflow for bioanalytical method validation is outlined below.

Bioanalytical_Method_Validation MethodDevelopment Method Development ValidationPlan Validation Plan MethodDevelopment->ValidationPlan PreValidation Pre-Validation (Specificity, Selectivity) ValidationPlan->PreValidation CalibrationCurve Calibration Curve (Linearity, LLOQ) PreValidation->CalibrationCurve AccuracyPrecision Accuracy & Precision (Intra & Inter-day) Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) AccuracyPrecision->Stability CalibrationCurve->AccuracyPrecision MatrixEffect Matrix Effect & Recovery Stability->MatrixEffect MethodValidationReport Method Validation Report MatrixEffect->MethodValidationReport SampleAnalysis Routine Sample Analysis MethodValidationReport->SampleAnalysis

Caption: A flowchart illustrating the key stages of a bioanalytical method validation process.

Conclusion

In the comparative analysis of HPLC and UPLC for Glimepiride and this compound, UPLC emerges as the superior technique for high-throughput and sensitive applications. The significant reduction in run time and solvent consumption offered by UPLC can lead to substantial cost and time savings in a research or quality control environment. While HPLC remains a robust and reliable technique, particularly when ultra-high sensitivity is not a prerequisite, the advantages of UPLC in terms of speed and efficiency make it the preferred choice for modern bioanalytical and pharmaceutical laboratories. The selection between HPLC and UPLC will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation.

References

The Gold Standard in Bioanalysis: Justifying the Use of Glimepiride-d8 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly in regulated environments, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that profoundly impacts data quality. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-IS), exemplified by Glimepiride-d8, against structural analog internal standards for the quantification of the anti-diabetic drug Glimepiride.

The fundamental role of an internal standard is to compensate for the variability inherent in the analytical process, from sample extraction to instrument response.[1] An ideal internal standard co-elutes with the analyte and experiences the same variations, ensuring that the ratio of their responses remains constant and proportional to the analyte's concentration.[1] This guide will demonstrate, with supporting data and protocols, why a SIL-IS like this compound is the superior choice for achieving the highest levels of accuracy and precision.

Performance Comparison: this compound vs. Structural Analog IS

The primary advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte.[1] By replacing eight hydrogen atoms with deuterium, this compound exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as Glimepiride.[2] This co-elution is crucial for compensating for matrix effects, a significant source of error in LC-MS/MS analysis where co-eluting components from the biological matrix can suppress or enhance the analyte's ionization.[1][3]

Structural analogs, such as Gliclazide or Glipizide, are often used as internal standards due to their structural similarity to the analyte.[4][5] However, these compounds will have different retention times and may respond differently to matrix effects, leading to less reliable correction and potentially compromised data quality.[3]

The following table summarizes the key performance parameters in a comparative bioanalytical assay for Glimepiride.

Performance ParameterThis compound (SIL-IS)Structural Analog IS (e.g., Gliclazide)Justification
Accuracy (% Bias) -5.40% to +0.70%[6]Can be >15%[7]This compound co-elutes with Glimepiride, ensuring identical experience of matrix effects and leading to more accurate quantification.[3]
Precision (% RSD) < 10%[1][6]Often higher and more variableThe near-identical behavior of the SIL-IS minimizes variability in sample processing and instrument response.[8]
Matrix Effect Minimal and compensatedCan be significant and uncompensatedAs the SIL-IS and analyte are affected by the matrix in the same way, the ratio of their signals remains constant.[1]
Extraction Recovery Consistent and comparable to analyte[9]May differ from the analyteThe identical chemical structure leads to virtually the same recovery during sample preparation.[2]
Retention Time Nearly identical to analyte[9]Different from analyte[5]Co-elution is critical for effective compensation of matrix effects that can vary over the chromatographic run.[3]

Experimental Protocols

To objectively evaluate the performance of this compound versus a structural analog internal standard, a bioanalytical method validation study should be conducted. Below is a detailed methodology for such a study.

Preparation of Stock and Working Solutions
  • Glimepiride Stock Solution (1 mg/mL): Accurately weigh and dissolve Glimepiride in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Glimepiride stock solution.

  • Structural Analog IS Stock Solution (1 mg/mL): Prepare a stock solution of a suitable structural analog (e.g., Gliclazide) in the same manner.

  • Working Solutions: Prepare serial dilutions of the Glimepiride stock solution in methanol (B129727):water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare working solutions of this compound and the structural analog IS at an optimized concentration.

Sample Preparation (Solid-Phase Extraction - SPE)
  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex the samples for 30 seconds.

  • Load the samples onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (88:12, v/v) with pH adjusted to 3.5 with formic acid.[9]

  • Flow Rate: 0.5 mL/min[9]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Glimepiride: m/z 491.2 → 352.0[9]

    • This compound: m/z 499.3 → 359.9[9]

    • Gliclazide (example structural analog): m/z 324.1 → 127.2[5]

Method Validation Parameters

The validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and include the assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Extraction Recovery

  • Stability (Freeze-thaw, Bench-top, Long-term)

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the pharmacological context of Glimepiride, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Human Plasma Sample s2 Spike with Internal Standard (this compound or Structural Analog) s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 a1 UPLC Separation s4->a1 a2 Mass Spectrometry Detection (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the comparative bioanalysis of Glimepiride.

glimepiride_pathway cluster_cell Pancreatic β-cell glimepiride Glimepiride sur1 SUR1 Subunit glimepiride->sur1 binds katp ATP-sensitive K+ Channel sur1->katp closes depolarization Membrane Depolarization katp->depolarization ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis triggers insulin Insulin Release insulin_exocytosis->insulin

Caption: Signaling pathway of Glimepiride's mechanism of action.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a scientifically sound and justified approach for the accurate and precise quantification of Glimepiride in biological matrices. Its ability to mimic the analyte throughout the analytical process, particularly in compensating for matrix effects, results in demonstrably superior data quality compared to structural analog internal standards. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is a critical step in ensuring the integrity and reliability of bioanalytical data, ultimately contributing to the successful development of safe and effective therapeutics.

References

Assessing the Impact of Metabolites on Glimepiride Quantification Using Glimepiride-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the bioanalytical method for quantifying Glimepiride (B1671586) in human plasma using a deuterated internal standard, Glimepiride-d8, with a focus on the potential impact of its major metabolites, M1 and M2. The information presented is synthesized from published literature and established bioanalytical method validation practices.

Introduction to Glimepiride and its Metabolism

Glimepiride is an oral hypoglycemic agent of the sulfonylurea class used in the treatment of type 2 diabetes mellitus.[1][2] Following oral administration, Glimepiride is completely metabolized, primarily by the cytochrome P450 2C9 (CYP2C9) enzyme in the liver.[1][3][4][5] The two major metabolites are:

  • M1 (hydroxy metabolite): This is the major metabolite, formed by the oxidation of the cyclohexyl methyl group.[1][3][4] M1 possesses about one-third of the pharmacological activity of the parent drug, Glimepiride.[1][2]

  • M2 (carboxy metabolite): M1 is further metabolized to the inactive M2 metabolite by cytosolic enzymes.[1][3][4]

The presence of these metabolites, particularly the active M1 metabolite, in biological samples necessitates a highly selective bioanalytical method to ensure the accurate quantification of Glimepiride. The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy to achieve this selectivity and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of Glimepiride in human plasma and a protocol for assessing the potential interference from its metabolites.

Quantitative Bioanalysis of Glimepiride in Human Plasma by LC-MS/MS

This protocol is a composite based on several validated methods for Glimepiride quantification.[6][7][8][9][10]

2.1.1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 50 µL of this compound internal standard (IS) working solution (concentration will depend on the specific assay range).

  • Vortex for 30 seconds.

  • Add 750 µL of acetonitrile (B52724) to precipitate plasma proteins.[7]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.

2.1.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[6][7]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).[8][11]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glimepiride: m/z 491.2 → 352.1[8][10][13]

      • This compound: m/z 499.3 → 360.2 (hypothetical, based on an 8 Da mass shift from the parent drug's fragment)[9][10]

    • Instrument Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, cone voltage, collision energy).

Protocol for Assessing Metabolite Interference

To ensure that the M1 and M2 metabolites do not interfere with the quantification of Glimepiride, a selectivity experiment should be performed as part of the bioanalytical method validation.

  • Preparation of Test Samples:

    • Prepare a blank plasma sample (without Glimepiride or IS).

    • Prepare a plasma sample spiked with Glimepiride at the Lower Limit of Quantification (LLOQ).

    • Prepare a plasma sample spiked with this compound (IS) at the working concentration.

    • Prepare individual plasma samples spiked with high concentrations of M1 and M2 metabolites.

    • Prepare a plasma sample spiked with Glimepiride at the LLOQ and high concentrations of M1 and M2.

    • Prepare a plasma sample spiked with this compound (IS) and high concentrations of M1 and M2.

  • Sample Analysis:

    • Process and analyze all prepared samples using the validated LC-MS/MS method.

  • Acceptance Criteria:

    • In the blank plasma spiked with M1 and M2, the response at the MRM transitions of Glimepiride and this compound should be less than 20% of the response at the LLOQ for Glimepiride and less than 5% of the IS response, respectively.

    • The accuracy of Glimepiride quantification in the samples containing M1 and M2 should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Glimepiride quantification, demonstrating its suitability for accurate measurements in the presence of its metabolites. The data is representative and compiled from various published methods.[6][7][8][9]

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Quality Control SampleConcentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ195 - 105< 15
Low QC (LQC)390 - 110< 10
Medium QC (MQC)5090 - 110< 10
High QC (HQC)80090 - 110< 10

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Glimepiride> 8090 - 110
This compound (IS)> 8090 - 110

Visualizations

Glimepiride Metabolic Pathway

Glimepiride_Metabolism Glimepiride Glimepiride M1 M1 (Hydroxy-glimepiride) Active Glimepiride->M1 CYP2C9 M2 M2 (Carboxy-glimepiride) Inactive M1->M2 Cytosolic Enzymes

Caption: Metabolic pathway of Glimepiride to its M1 and M2 metabolites.

Workflow for Assessing Metabolite Interference

Metabolite_Interference_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation Blank Blank Plasma Analysis Analyze all samples using validated LC-MS/MS method Blank->Analysis LLOQ Plasma + Glimepiride (LLOQ) LLOQ->Analysis IS_only Plasma + this compound IS_only->Analysis M1_M2 Plasma + M1 + M2 M1_M2->Analysis LLOQ_M1_M2 Plasma + Glimepiride (LLOQ) + M1 + M2 LLOQ_M1_M2->Analysis IS_M1_M2 Plasma + this compound + M1 + M2 IS_M1_M2->Analysis Eval_Blank Check for interference at analyte and IS MRMs Analysis->Eval_Blank Eval_Accuracy Assess accuracy of Glimepiride quantification in presence of metabolites Analysis->Eval_Accuracy

Caption: Experimental workflow for evaluating potential metabolite interference.

Comparison and Conclusion

The use of a stable isotope-labeled internal standard like this compound is crucial for the accurate quantification of Glimepiride in the presence of its metabolites, M1 and M2. The key advantages of this approach are:

  • High Selectivity: The mass difference between Glimepiride and this compound allows for their distinct detection by the mass spectrometer, minimizing the risk of cross-talk or interference from the metabolites, which have different molecular weights and fragmentation patterns.

  • Compensation for Matrix Effects and Extraction Variability: this compound has nearly identical physicochemical properties to Glimepiride. This means it behaves similarly during sample preparation (extraction, protein precipitation) and in the ion source of the mass spectrometer. Consequently, it effectively compensates for any variations in sample recovery or matrix-induced ion suppression or enhancement, leading to more accurate and precise results.

While no direct comparative studies showing Glimepiride quantification with and without its metabolites were found, the validation data from numerous published methods that simultaneously measure Glimepiride and its metabolites demonstrate that well-developed LC-MS/MS methods using a deuterated internal standard can achieve the required selectivity and accuracy.[11][14] The experimental protocol for assessing metabolite interference, as outlined in this guide, is a standard component of bioanalytical method validation according to regulatory guidelines. By performing these selectivity experiments, researchers can be confident that the presence of M1 and M2 metabolites does not compromise the integrity of the Glimepiride quantification data.

References

Performance Showdown: Generic vs. Innovator Glimepiride in Bioequivalence Studies Employing Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals on the bioequivalence of generic and innovator glimepiride (B1671586) formulations, with a focus on studies utilizing the deuterated internal standard, Glimepiride-d8. This guide provides a detailed comparison of pharmacokinetic parameters, outlines the experimental protocols employed in these crucial studies, and visualizes the complex processes involved.

Quantitative Data Summary: Pharmacokinetic Bioequivalence

The bioequivalence between a generic (Test) and an innovator (Reference) drug is established by comparing their pharmacokinetic parameters. The key metrics are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the curve extrapolated to infinity (AUC0-inf). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) of the geometric mean ratio (GMR) of these parameters must fall within the range of 80.00% to 125.00%.[1][2]

The following table summarizes the results from various studies comparing generic and innovator glimepiride formulations. These studies typically involve a single-dose, randomized, two-period crossover design in healthy volunteers.[3][4]

Study ReferenceAnalytePharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) %90% Confidence IntervalConclusion
Study A[3]GlimepirideCmax-93.83% - 115.19%Bioequivalent
AUC0-t-90.82% - 102.29%Bioequivalent
AUC0-inf-92.22% - 103.78%Bioequivalent
Study B[4]GlimepirideCmax104.690.6% - 120.8%Bioequivalent
AUC0-inf102.285.6% - 122.0%Bioequivalent
Study C[5]GlimepirideCmax94.8086.70% - 103.70%Bioequivalent
AUC0-last98.9090.60% - 108.00%Bioequivalent
AUC0-inf98.9090.70% - 107.90%Bioequivalent
Study D (Fasting)[1][2]GlimepirideCmax107.66%97.88% - 118.42%Bioequivalent
AUC0-last--Bioequivalent
AUC0-inf103.38%-Bioequivalent

Experimental Protocols

The accurate determination of glimepiride concentrations in plasma is critical for bioequivalence studies. This is achieved using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this process, as it corrects for variations in sample processing and instrument response.

Bioanalytical Method: LC-MS/MS

A rapid and specific LC-MS/MS method is developed and validated for the quantification of glimepiride in human plasma.[6]

  • Sample Preparation: Plasma samples are typically extracted using solid-phase extraction (SPE). The analyte and the internal standard (this compound) are eluted with an organic solvent mixture.[6]

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatograph. Separation is achieved on a C18 analytical column using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid).[6]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM).

    • Glimepiride Transition: m/z 491.20 → 351.80[6]

    • This compound (Internal Standard) Transition: m/z 499.26 → 359.96[6]

  • Quantification: The concentration of glimepiride in the plasma samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve prepared with known concentrations of glimepiride.[6]

Bioequivalence Study Design

The standard design for these studies is a single-dose, two-treatment, two-period, crossover study in healthy adult volunteers under fasting or fed conditions.[3][4][7]

  • Subject Population: Healthy male and non-pregnant, non-lactating female volunteers.[3][4]

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test formulation followed by Reference formulation, or vice-versa).

  • Dosing: In each period, subjects receive a single oral dose of either the test or reference glimepiride formulation.

  • Washout Period: A washout period of at least one week separates the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[4][7]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, and 48 hours post-dose).[3]

  • Pharmacokinetic Analysis: The plasma concentrations of glimepiride are determined using the validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-inf are calculated for each subject for both formulations.

  • Statistical Analysis: Statistical analysis is performed on the log-transformed pharmacokinetic parameters to determine the geometric mean ratios and the 90% confidence intervals.[4][7]

Visualizing the Processes

To better understand the workflow of a bioequivalence study and the mechanism of action of glimepiride, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Dosing cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Phase 3: Analysis Screening Volunteer Screening Enrollment Enrollment of Healthy Subjects Screening->Enrollment Randomization Randomization into Two Groups GroupA Group A: Test -> Reference Randomization->GroupA GroupB Group B: Reference -> Test Randomization->GroupB Dosing1_A Dose: Test Formulation GroupA->Dosing1_A Dosing1_B Dose: Reference Formulation GroupB->Dosing1_B Sampling1 Serial Blood Sampling Dosing1_A->Sampling1 Washout Washout Period (e.g., 1 Week) Dosing1_A->Washout Dosing1_B->Sampling1 Dosing1_B->Washout LCMS Plasma Analysis (LC-MS/MS) with this compound Sampling1->LCMS Dosing2_A Dose: Reference Formulation Washout->Dosing2_A Dosing2_B Dose: Test Formulation Washout->Dosing2_B Sampling2 Serial Blood Sampling Dosing2_A->Sampling2 Dosing2_B->Sampling2 Sampling2->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LCMS->PK_Analysis Stat_Analysis Statistical Analysis (90% CI of Ratios) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Glimepiride_Mechanism_of_Action cluster_pancreatic Pancreatic β-Cell Action cluster_extrapancreatic Extrapancreatic Effects Glimepiride Glimepiride SUR1 Binds to SUR1 subunit of ATP-sensitive K+ Channel Glimepiride->SUR1 Insulin_Sensitivity Increased Insulin Sensitivity Glimepiride->Insulin_Sensitivity (Secondary) K_Channel K+ Channel Closure SUR1->K_Channel Depolarization Membrane Depolarization K_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Release Insulin Release (Exocytosis) Ca_Influx->Insulin_Release Peripheral_Tissues Peripheral Tissues (Muscle, Fat) Insulin_Release->Peripheral_Tissues (Primary) Blood_Glucose Lowered Blood Glucose Insulin_Release->Blood_Glucose GLUT4 Increased GLUT4 Translocation Insulin_Sensitivity->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Glucose_Uptake->Blood_Glucose

Caption: Glimepiride's mechanism of action.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring both laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Glimepiride-d8, a deuterated analog of the anti-diabetic drug Glimepiride. Adherence to these procedural guidelines is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The material safety data sheet (MSDS) for this compound specifies the use of tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves.[1] In case of accidental contact, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical compounds like this compound is regulated by several federal agencies to mitigate public health and environmental risks.[2] The primary regulatory bodies in the United States are:

  • Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2][3] In 2019, the EPA finalized a rule, Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[3][4]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.

While this compound is not currently listed as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is imperative to adhere to all federal and local regulations for pharmaceutical waste disposal.[1]

Quantitative Data Summary

ParameterValue/InstructionSource
Physical State Solid[5]
Appearance White[5]
Molecular Formula C24H34N4O5S[5]
Recommended PPE Safety goggles, impervious clothing, gloves[1]
Primary Disposal Method Incineration in an equipped facility[1]
Alternative Disposal Licensed hazardous material disposal company[1]
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
  • Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.

2. Containerization:

  • Use approved, clearly labeled, and sealed waste containers. While federal regulations mandate specific colors for different types of pharmaceutical waste (e.g., black for RCRA hazardous), consult your institution's specific guidelines.
  • The container should be robust and leak-proof to prevent any environmental release.

3. On-site Neutralization (If Applicable and Permissible):

  • Currently, there are no established and validated experimental protocols for the on-site chemical neutralization of this compound for disposal purposes. Attempting to neutralize the compound without a validated protocol can be dangerous and is not recommended.

4. Off-site Disposal:

  • Incineration: The recommended method for the final disposal of this compound is incineration in a licensed facility equipped with an afterburner and scrubber.[1] This high-temperature destruction ensures the complete breakdown of the compound.
  • Licensed Waste Management Contractor: Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the this compound waste.[1] Ensure the contractor is compliant with all EPA and local regulations for pharmaceutical waste.

5. Documentation:

  • Maintain a detailed record of the disposed this compound, including the quantity, date of disposal, and the name of the waste management contractor. This documentation is crucial for regulatory compliance and laboratory safety audits.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Waste Type (Pure compound, contaminated material, solutions) start->assess segregate Segregate from other waste streams assess->segregate containerize Place in labeled, sealed, approved waste container segregate->containerize disposal_decision Select Disposal Method containerize->disposal_decision incineration High-Temperature Incineration (with afterburner and scrubber) disposal_decision->incineration Primary Method licensed_contractor Transfer to Licensed Hazardous Waste Disposal Company disposal_decision->licensed_contractor Alternative/Required Step document Document Disposal Details (Quantity, Date, Contractor) incineration->document licensed_contractor->document end End: Proper Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Glimepiride-d8

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Glimepiride-d8 in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for this compound, a deuterated form of the anti-diabetic drug Glimepiride. Adherence to these procedural guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.

This compound, like its non-deuterated counterpart, is an active pharmaceutical ingredient (API) and should be handled with care.[1][2] Fine powders of APIs can pose inhalation risks and the potential for cross-contamination.[2][3] Therefore, a combination of engineering controls, personal protective equipment, and strict operational protocols are necessary.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its powdered form, a comprehensive approach to safety is required. This includes the use of appropriate engineering controls and a specific selection of personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood or Biological Safety Cabinet (BSC): All tasks involving the handling of powdered this compound, such as weighing, reconstitution, or aliquoting, should be performed within a certified chemical fume hood or a vertical flow biological safety cabinet (BSC).[4] This is crucial to prevent the liberation of aerosols or powdered medicine into the air.[4]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne particles.[5][6]

Personal Protective Equipment (PPE): A multi-layered PPE approach is recommended to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5][7] A full-face shield may be required for supplementary protection during bulk handling.[8]Protects eyes from dust particles and splashes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed regularly.[5][7]Prevents direct skin contact with the compound.
Body Protection A lab coat or impervious clothing is mandatory.[5][7] For larger quantities or tasks with a higher risk of spillage, fire/flame resistant and impervious clothing should be worn.[5][7]Protects skin and personal clothing from contamination.
Respiratory Protection For tasks that may generate significant dust and where engineering controls may not be sufficient, a particulate respirator is recommended.[8]Prevents inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_cleanup Cleanup and Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in a Cool, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Fume Hood or BSC ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Spill Management and First Aid

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response: For minor spills, use dry clean-up procedures to avoid generating dust.[8] Dampen the spilled material with water to prevent it from becoming airborne before sweeping it up.[8] Place the collected material in a suitable, sealed container for disposal.[8] For major spills, evacuate the area and alert emergency responders.[8]

cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill don_ppe Ensure Appropriate PPE is Worn minor_spill->don_ppe Yes evacuate Evacuate the Area major_spill->evacuate Yes contain Contain the Spill don_ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup dispose Dispose of Waste in a Sealed Container cleanup->dispose alert Alert Safety Officer/Emergency Services evacuate->alert secure Secure the Area alert->secure

Caption: Decision Flowchart for Spill Response.

First Aid Measures:

  • Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[5][7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.[9] Do not discharge into drains or the environment.[5]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container and disposed of as hazardous waste.[9]

  • Containers: Empty containers may retain residual dust and should be handled with care.[8] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.[9]

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to arrange for professional waste collection.[9][10]

By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, thereby fostering a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.